Oligomycin
Descripción
A closely related group of toxic substances elaborated by various strains of Streptomyces. They are 26-membered macrolides with lactone moieties and double bonds and inhibit various ATPases, causing uncoupling of phosphorylation from mitochondrial respiration. Used as tools in cytochemistry. Some specific oligomycins are RUTAMYCIN, peliomycin, and botrycidin (formerly venturicidin X).
Propiedades
Número CAS |
1404-19-9 |
|---|---|
Fórmula molecular |
C45H74O11 |
Peso molecular |
791.1 g/mol |
Nombre IUPAC |
(4E,5'R,6S,6'R,7R,8R,11S,12R,14S,15R,16S,18E,20Z,22R,25S,27S,28R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15-,21-18+/t25-,26+,27+,28?,29?,30-,31?,32-,33-,34+,35+,36-,38-,40+,41?,42-,44+,45-/m1/s1 |
Clave InChI |
MNULEGDCPYONBU-DJRUDOHVSA-N |
SMILES isomérico |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canónico |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Otros números CAS |
1404-19-9 579-13-5 |
Pictogramas |
Irritant |
Sinónimos |
Oligomycin Oligomycins |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Oligomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligomycin, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a highly specific and potent inhibitor of F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular metabolism.[1] Its ability to block the proton channel of this enzyme complex makes it an invaluable tool for studying mitochondrial function and a compound of interest in various therapeutic areas.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate molecular interactions and downstream cellular consequences.
Core Mechanism of Action: Inhibition of F1F0-ATP Synthase
The primary molecular target of this compound is the F1F0-ATP synthase, an enzyme embedded in the inner mitochondrial membrane responsible for the synthesis of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation.[3] The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is integrated into the membrane and forms a proton channel.[4]
This compound exerts its inhibitory effect by binding to the F0 subunit, specifically to the c-ring, which is the rotating component of the proton channel.[5][6] This binding physically obstructs the translocation of protons down their electrochemical gradient from the intermembrane space to the mitochondrial matrix.[1] The blockage of this proton flow stalls the rotation of the c-ring, which in turn prevents the conformational changes in the F1 subunit necessary for the conversion of adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) into ATP.[1]
High-resolution crystal structures have revealed that this compound nestles into a hydrophobic pocket at the interface of two adjacent c-subunits.[6] This interaction is stabilized by a hydrogen bond between a hydroxyl group of this compound and a crucial carboxylate residue (e.g., Glutamate-59 in yeast) on a c-subunit, mediated by a bridging water molecule.[5][6] This effectively locks the carboxylate group in a conformation that is inaccessible to the proton half-channels, thereby blocking proton translocation.[5]
Visualization of the Core Mechanism
Caption: this compound binds to the F0 subunit, blocking the proton channel and halting ATP synthesis.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound can vary depending on the source of the ATP synthase and the experimental conditions. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify its efficacy.
| Parameter | Organism/Source | Value | Experimental Conditions | Reference(s) |
| IC50 | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration | [1] |
| IC50 | Yeast mitochondria | ~1 µM | ATP synthesis assay | [1] |
| IC50 | Human Embryonic Kidney (HEK) cells | ~5 µM | ATP synthesis and hydrolysis | [7] |
| IC50 | Trypanosoma brucei brucei | 160 nM | Anti-parasitic activity | [8] |
| EC50 | Yeast | 107 ± 1.1 nM | ATP Hydrolysis | [7] |
| Ki | Rat liver mitochondria | Not specified | Not specified | [1] |
Consequences of ATP Synthase Inhibition
The inhibition of ATP synthase by this compound leads to several significant downstream cellular effects:
-
Hyperpolarization of the Mitochondrial Membrane: By blocking the primary route for proton re-entry into the matrix, this compound causes a buildup of protons in the intermembrane space. This leads to an increase in the mitochondrial membrane potential, a state known as hyperpolarization.[9]
-
Inhibition of Electron Transport Chain (ETC): The steep proton gradient created by the inhibition of ATP synthase makes it energetically unfavorable for the ETC complexes to pump more protons against this gradient. This leads to a significant reduction in the rate of electron flow through the ETC.[10]
-
Increased Reactive Oxygen Species (ROS) Production: The slowing of the electron transport chain can lead to an increase in the production of superoxide (B77818) radicals, a type of reactive oxygen species (ROS), at complexes I and III.[11]
-
Activation of AMPK: The resulting decrease in cellular ATP levels and increase in AMP/ATP ratio leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[3][12]
-
Induction of Apoptosis: In some cell types, prolonged inhibition of ATP synthesis and the associated cellular stress can trigger apoptotic pathways.[13] this compound has been shown to enhance TRAIL-induced apoptosis in HeLa cells through the upregulation of death receptor 5 (DR5).[13]
Signaling Pathway Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agscientific.com [agscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Origin of Oligomycin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oligomycin, a macrolide antibiotic complex, is a potent and highly specific inhibitor of F₁F₀-ATP synthase, a critical enzyme in cellular bioenergetics. First isolated from the soil bacterium Streptomyces diastatochromogenes, it has become an invaluable tool in metabolic research and a compound of interest for its antifungal, antitumor, and nematicidal properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and characterization of this compound. It details the experimental protocols for its production, isolation, and biological evaluation, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of this important natural product.
Discovery and Origin
This compound was first reported in 1954, having been isolated from a strain of Streptomyces diastatochromogenes found in soil.[4] This discovery marked the identification of a new class of antibiotics with potent antifungal activity.[4] Subsequent research has identified other Streptomyces species, such as Streptomyces avermitilis, as producers of this compound and its various analogs.[3][5] The name "this compound" reflects its potent activity against various fungi.[4][6]
Producing Organisms:
Chemical Structure
Oligomycins are a complex of closely related 26-membered macrolide lactones.[5][9] The different oligomycins (A, B, C, D, E, etc.) vary in their side-chain substitutions.[4] this compound A is the most well-characterized and commonly studied member of this complex.[1][9]
Table 1: Chemical Properties of this compound A
| Property | Value |
| IUPAC Name | (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione[10] |
| Molecular Formula | C₄₅H₇₄O₁₁[9][10] |
| Molecular Weight | 791.06 g/mol [9][10] |
| CAS Number | 579-13-5[9] |
| Appearance | White to off-white solid powder[9] |
| Melting Point | 150-151 °C[11] |
| Solubility | Soluble in DMSO (50 mg/ml), ethanol (B145695) (250 mg/ml), and acetone (B3395972) (50 mg/ml). Practically insoluble in water.[4][12] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC) within the Streptomyces genome. The core of the molecule is assembled by a Type I polyketide synthase (PKS).[5][13]
The this compound biosynthetic gene cluster, designated as olm, spans approximately 104 kb and contains 18 putative open reading frames (ORFs) in Streptomyces avermitilis.[5][14] The central PKS machinery is encoded by a set of large genes (olmA1-A7) that form a 17-module assembly line responsible for constructing the polyketide backbone.[5][14] Following the synthesis of the polyketide chain, a series of post-PKS tailoring reactions, including hydroxylation and cyclization, are carried out by enzymes also encoded within the olm cluster to yield the final bioactive this compound molecule.[5]
Mechanism of Action: Inhibition of ATP Synthase
This compound exerts its biological effects by specifically targeting the F₀ subunit of the F₁F₀-ATP synthase (also known as Complex V) located in the inner mitochondrial membrane.[1][9][15] This binding event physically obstructs the proton channel of the F₀ subunit, preventing the translocation of protons down their electrochemical gradient.[2][15] The blockage of this proton motive force stalls the rotation of the c-ring within the F₀ subunit, which in turn halts the conformational changes in the F₁ subunit required for the synthesis of ATP from ADP and inorganic phosphate.[15]
Quantitative Data
The inhibitory potency of this compound can vary depending on the biological system and experimental conditions.
Table 2: Inhibitory Concentrations of this compound
| Parameter | Organism/Source | Value | Experimental Conditions |
| IC₅₀ | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration[15] |
| IC₅₀ | Yeast mitochondria | ~1 µM | ATP synthesis assay[15] |
| GI₅₀ | NCI-60 cell lines | 10 nM | Cytotoxicity assay[16] |
| Kᵢ | Mitochondrial F₀F₁-ATPase | 1 µM | Enzyme inhibition assay[16] |
Table 3: Effect of this compound A (1 µM) on ATP Production Rates in Cultured Cells
| ATP Source | Control (Vehicle) (pmol/min) | This compound A (1 µM) (pmol/min) |
| mitoATP Production Rate | 606.1 ± 48.9 | 330.6 ± 39.6 |
| glycoATP Production Rate | 125.4 ± 15.6 | 250.8 ± 22.1 |
| Total ATP Production Rate | 731.5 ± 60.1 | 581.4 ± 55.7 |
| Data adapted from representative Seahorse XF Analyzer experiments.[17] |
Experimental Protocols
Fermentation of Streptomyces diastatochromogenes for this compound Production
This protocol outlines a submerged batch fermentation process.
6.1.1. Media and Culture Conditions
-
Seed Culture Medium (ISP Medium 2):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
D-Glucose: 4 g/L
-
Adjust pH to 7.0 before autoclaving.[1]
-
-
Production Medium (Optimized):
-
Soluble Starch: 20 g/L
-
Soybean Meal: 10 g/L
-
Yeast Extract: 2 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.2 before autoclaving.
-
6.1.2. Inoculum Preparation
-
Inoculate a loopful of Streptomyces diastatochromogenes from a sporulated agar (B569324) plate into a 250 mL flask containing 50 mL of seed culture medium.[1]
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.[1]
6.1.3. Production Culture
-
Inoculate the production medium with 5% (v/v) of the seed culture.[1]
-
Carry out fermentation in baffled flasks at a 1:5 medium-to-flask volume ratio to ensure adequate aeration.[1]
-
Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days.[1]
-
Monitor this compound production periodically using analytical techniques such as HPLC.[1]
Extraction and Purification of this compound
6.2.1. Harvesting and Extraction
-
After the fermentation period, centrifuge the culture broth at 10,000 rpm for 20 minutes to separate the mycelium from the supernatant.[1]
-
Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).[1]
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
6.2.2. Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or a hexane (B92381)/ethyl acetate mixture.[1]
-
Load the dissolved extract onto a silica gel column (60-120 mesh) pre-equilibrated with hexane.[1]
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30, v/v).[1]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.[1]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the this compound-containing fractions and concentrate them.[1]
-
Further purify the sample using a preparative reverse-phase HPLC system with a C18 column.[1]
-
Use a gradient of methanol (B129727) and water as the mobile phase.[1]
-
Monitor the elution at 225 nm and 232 nm and collect the peak corresponding to this compound A.[1][18]
-
-
Crystallization:
-
Concentrate the purified this compound A fraction and crystallize from a suitable solvent system, such as ether-Skellysolve B, to obtain pure crystals.[1]
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the effect of this compound on cellular oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
6.3.1. Materials
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4.[19]
-
This compound A stock solution (1 mM in DMSO)[19]
-
FCCP stock solution (1 mM in DMSO)[19]
-
Rotenone/Antimycin A stock solution (1 mM each in DMSO)[19]
6.3.2. Procedure
-
Seed cells in a Seahorse XF cell culture microplate to achieve a confluent monolayer on the day of the assay.[19]
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[19]
-
One hour before the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C.[19]
-
Load the hydrated sensor cartridge with this compound A (typically 1-2 µg/mL final concentration), FCCP, and Rotenone/Antimycin A into the appropriate injection ports.[1]
-
Place the cell culture plate in the Seahorse XF Analyzer and start the assay protocol.
-
The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.[19]
6.3.3. Data Analysis
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of this compound A.[1]
-
Proton Leak: The remaining OCR after this compound A injection.[19]
-
Maximal Respiration: The OCR after FCCP injection.
-
Non-Mitochondrial Respiration: The OCR after Rotenone/Antimycin A injection.
Conclusion
This compound, originally discovered from Streptomyces diastatochromogenes, remains a cornerstone in the study of mitochondrial function and cellular bioenergetics. Its specific mechanism of action as an inhibitor of ATP synthase provides a powerful tool for dissecting the intricate pathways of energy metabolism. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this important natural product, from its production and purification to its application in sophisticated cellular assays. Further research into the biosynthesis and chemical modification of this compound may unlock new therapeutic potentials for this remarkable macrolide.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. youtube.com [youtube.com]
- 4. toku-e.com [toku-e.com]
- 5. benchchem.com [benchchem.com]
- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces diastatochromogenes - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound A | C45H74O11 | CID 52947716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Apollo Sci. This compound A from Streptomyces diastatochromogenes | LabMart Limited [labmartgh.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. benchchem.com [benchchem.com]
- 20. council.muctr.ru [council.muctr.ru]
An In-depth Technical Guide to the Chemical Structure and Properties of Oligomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligomycin A is a macrolide antibiotic produced by species of the soil bacteria Streptomyces. It is a potent and specific inhibitor of the F1F0-ATP synthase (Complex V) of the mitochondrial respiratory chain. By binding to the F0 subunit, this compound A blocks the proton channel, thereby inhibiting oxidative phosphorylation and halting ATP synthesis. This targeted mechanism of action has established this compound A as an indispensable tool in the study of mitochondrial bioenergetics, cellular metabolism, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols for the application of this compound A in research settings.
Chemical Structure and Physicochemical Properties
This compound A possesses a complex 26-membered macrolide ring structure. Its chemical identity and properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound A
| Identifier | Value |
| IUPAC Name | (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione[1][2] |
| CAS Number | 579-13-5[1][3] |
| Molecular Formula | C45H74O11[1][3] |
| Synonyms | MCH 32[4] |
Table 2: Physicochemical Properties of this compound A
| Property | Value |
| Molecular Weight | 791.06 g/mol [2] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 140-141 °C |
| Solubility | Soluble in DMSO (>9.89 mg/mL), ethanol (B145695) (>17.43 mg/mL), and dimethyl formamide (B127407) (DMF).[4][5] Insoluble in water.[5] |
| Storage | Store at -20°C |
Biological Properties and Mechanism of Action
This compound A's primary biological activity is the potent and specific inhibition of mitochondrial F1F0-ATP synthase.[6] This enzyme, also known as Complex V, is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton gradient generated by the electron transport chain.
This compound A binds to the F0 subunit of the ATP synthase, which is the proton-conducting channel embedded in the inner mitochondrial membrane.[6] This binding event physically obstructs the proton channel, preventing the translocation of protons from the intermembrane space into the mitochondrial matrix.[3] The blockage of proton flow has two major consequences:
-
Inhibition of ATP Synthesis: The proton motive force can no longer be utilized by the F1 subunit to drive the synthesis of ATP.
-
Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the electron transport chain, without their re-entry through ATP synthase, leads to an increase in the mitochondrial membrane potential.
This inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production.
References
The Effect of Oligomycin on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of oligomycin on mitochondrial respiration. This compound is a potent inhibitor of ATP synthase, making it an invaluable tool for studying cellular bioenergetics and a compound of interest in various therapeutic areas. This document details its mechanism of action, presents quantitative data on its effects, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Concepts: this compound and Mitochondrial Respiration
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary process by which aerobic organisms generate ATP. This process involves the transfer of electrons through the electron transport chain (ETC), which creates a proton gradient across the inner mitochondrial membrane. The energy stored in this gradient is then used by ATP synthase (also known as Complex V) to produce ATP.
This compound is a macrolide antibiotic that specifically inhibits the F1F0-ATP synthase.[1][2] By blocking this enzyme, this compound uncouples the flow of protons from ATP synthesis, leading to a cascade of effects on mitochondrial function.
Mechanism of Action
This compound binds to the F0 subunit of ATP synthase, which is the transmembrane proton-conducting portion of the enzyme complex.[3] This binding physically obstructs the proton channel, preventing the translocation of protons down their electrochemical gradient.[3] The key consequences of this action are:
-
Inhibition of ATP Synthesis: By blocking the proton flow, this compound directly halts the production of ATP via oxidative phosphorylation.
-
Hyperpolarization of the Mitochondrial Membrane: The blockage of the proton channel leads to a buildup of protons in the intermembrane space, increasing the mitochondrial membrane potential.[4]
-
Decreased Oxygen Consumption: The increased proton gradient creates a "back-pressure" on the ETC, slowing down the rate of electron transport and, consequently, reducing the oxygen consumption rate (OCR).[5]
-
Increased Reactive Oxygen Species (ROS) Production: The slowing of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), as electrons are more likely to leak and react with molecular oxygen.[6][7]
dot
Quantitative Data on this compound's Effects
The inhibitory effects of this compound can be quantified to assess mitochondrial function. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentrations of this compound A
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | Breast Cancer (MCF7) | ~100 nM | [2] |
| IC50 | Breast Cancer (MDA-MB-231) | ~5-10 µM | [2] |
| Effective Concentration | Various Cancer Cell Lines | 100 ng/mL | [2][8] |
| Effective Concentration | Human Laryngeal Cancer (DR-HEp-2) | 2 µg/mL | [2] |
| Effective Concentration | Human Glioma (T98G) | 1 µg/mL | [2] |
| Effective Concentration | Colorectal Cancer (RKO) | 1.25 µg/mL | [2] |
Table 2: Effects of this compound on Mitochondrial Respiration Parameters
| Parameter | Cell Type | Treatment | % Change | Reference |
| ATP-coupled Respiration | HepG2 cells | 33 µM troglitazone | -33% | [9] |
| ATP-coupled Respiration | HepG2 cells | 33 µM ciglitazone | -67% | [9] |
| ATP-coupled Respiration | HepG2 cells | 33 µM rosiglitazone | -15% | [9] |
| ATP-coupled Respiration | HepG2 cells | 33 µM pioglitazone | -18% | [9] |
| Spare Respiratory Capacity | Human Glioma (T98G and U-87MG) and Prostate Cancer (PC-3) cells | This compound | -25% to -45% | [10][11] |
| Oxygen Consumption | Rat Liver Mitochondria | This compound | Up to -50% (State 4) | [12] |
| Oxygen Consumption | Colorectal Cancer (RKO) | 1.25 µg/mL this compound (48h) | -80% | [2] |
Experimental Protocols
This compound is a key reagent in several assays designed to measure mitochondrial function. The most common of these is the Seahorse XF Cell Mito Stress Test.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) in real-time to determine key parameters of mitochondrial respiration.[13][14]
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
FCCP stock solution (e.g., 1 mM in DMSO)
-
Rotenone (B1679576)/Antimycin A stock solution (e.g., 1 mM each in DMSO)
-
Cultured cells of interest
-
Cell Seeding:
-
Sensor Cartridge Hydration:
-
Assay Medium Preparation:
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
-
Supplement with glucose, sodium pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine are common starting points).[17]
-
Adjust the pH of the assay medium to 7.4 ± 0.1 at 37°C.
-
Filter-sterilize the complete assay medium.
-
-
Compound Plate Preparation:
-
Prepare a utility plate with the mitochondrial inhibitors diluted in the assay medium to their final working concentrations. A common injection strategy is:
-
Port A: this compound (e.g., final concentration of 1.0 - 2.0 µM)
-
Port B: FCCP (e.g., final concentration of 0.5 - 2.0 µM, requires optimization)
-
Port C: Rotenone/Antimycin A mixture (e.g., final concentration of 0.5 µM each)[18]
-
-
-
Cell Plate Preparation:
-
Run the Assay:
The Seahorse XF software automatically calculates several key parameters of mitochondrial function:
-
Basal Respiration: The baseline OCR before the injection of any compounds.
-
ATP-Linked Respiration: The decrease in OCR after the injection of this compound.
-
Proton Leak: The OCR remaining after this compound injection, minus non-mitochondrial respiration.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.
dot
Measurement of Mitochondrial ROS Production
This protocol outlines a method for measuring changes in mitochondrial ROS production following this compound treatment using a fluorescent probe.
-
Cultured cells of interest
-
This compound stock solution
-
MitoSOX Red reagent (or other mitochondrial ROS indicator)
-
Fluorescence microscope or plate reader
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
-
Staining with ROS Indicator:
-
Remove the culture medium and wash the cells with a warm buffer.
-
Incubate the cells with the mitochondrial ROS indicator (e.g., MitoSOX Red) according to the manufacturer's instructions.
-
-
Analysis:
-
Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
An increase in red fluorescence indicates an increase in mitochondrial superoxide (B77818) production.[6]
-
Signaling Pathways and Logical Relationships
The inhibition of ATP synthase by this compound triggers a cascade of cellular responses that are mediated by various signaling pathways.
dot
Conclusion
This compound is a powerful and specific inhibitor of mitochondrial F1F0-ATP synthase. Its ability to uncouple proton translocation from ATP synthesis makes it an indispensable tool for dissecting the complexities of mitochondrial respiration and cellular bioenergetics. By carefully designing experiments and analyzing the quantitative data obtained, researchers can gain valuable insights into the metabolic state of cells in both health and disease. The protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance research in cellular metabolism, drug discovery, and toxicology.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound on rat liver mitochondria respiring in state 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. tabaslab.com [tabaslab.com]
- 16. benchchem.com [benchchem.com]
- 17. content.protocols.io [content.protocols.io]
- 18. benchchem.com [benchchem.com]
The Role of the F0 Subunit in Oligomycin Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive examination of the molecular interactions between the antibiotic oligomycin and the F0 subunit of F-type ATP synthase. It details the binding site, mechanism of inhibition, key amino acid residues, and the experimental methodologies used to elucidate these findings.
Introduction: this compound and the F-Type ATP Synthase
This compound, a macrolide antibiotic produced by Streptomyces diastatochromogenes, has been a pivotal tool in mitochondrial research since its discovery as a potent inhibitor of oxidative phosphorylation.[1] It specifically targets the F-type ATP synthase (also known as Complex V), a multi-subunit enzyme complex responsible for the majority of cellular ATP production.[1][2]
The ATP synthase is composed of two main domains: the soluble F1 catalytic domain and the membrane-embedded F0 domain, which functions as a proton channel.[3][4] this compound exerts its inhibitory effect by binding directly to the F0 subunit, physically blocking the proton translocation pathway that drives ATP synthesis.[1][2][5] This specific action makes this compound an invaluable instrument for studying cellular bioenergetics and a compound of interest for therapeutic applications, including in oncology.[6]
The this compound Binding Site on the F0 Subunit
High-resolution structural studies, primarily X-ray crystallography of the yeast mitochondrial ATP synthase, have precisely identified the this compound binding site. This compound binds to the surface of the c-subunit ring within the F0 domain.[7][8][9]
Key features of the binding site include:
-
Interface of Subunits: The binding pocket is located at the interface between the c-ring and subunit a, positioned directly at the proton access channel.[7][10]
-
Interaction with a-helices: this compound interacts with the second alpha-helix (helix 2) of two adjacent c-subunits.[7]
-
Hydrophobic and Hydrophilic Interactions: The binding is stabilized by a combination of interactions. The hydrophobic face of the this compound molecule aligns with the hydrophobic surface of the c-subunits, while its hydrophilic face is largely exposed to the solvent.[7] The primary contacts are through van der Waals forces.[7]
-
The Crucial Glutamate (B1630785) Residue: A critical interaction involves the essential carboxyl side chain of a glutamate residue (Glu59 in yeast) on the c-subunit, which is vital for proton translocation.[7][8][9] this compound does not bind directly to this residue but interacts via a bridging water molecule, forming a hydrogen bond.[7][8] This interaction effectively "locks" the glutamate in a semi-closed, protonated state, shielding it from the proton channel.[7]
While the primary binding occurs on the c-ring, genetic studies have identified that mutations in both subunit a and subunit c can confer this compound resistance.[7][11] This suggests that subunit a may allosterically affect the binding pocket or that certain residues in subunit a are in close enough proximity to influence drug access.[7]
Mechanism of Inhibition
This compound's inhibition of ATP synthase is a direct consequence of its binding to the F0 subunit, leading to a mechanical blockage of the enzyme's rotary motor.
The process unfolds as follows:
-
Binding to the c-Ring: this compound docks into its binding site on the exterior of the c-ring.[7][8]
-
Obstruction of the Proton Channel: This binding physically obstructs the path for protons to move through the channel between subunit a and the c-ring.[1][2][12]
-
Stalling of c-Ring Rotation: The flow of protons is the driving force for the rotation of the c-ring. By blocking this flow, this compound stalls the rotation of the ring.[2]
-
Halting F1 Conformational Changes: The rotation of the c-ring is mechanically coupled to the central stalk (γ subunit), which rotates within the F1 catalytic domain. This rotation induces the necessary conformational changes in the β-subunits of F1 for ATP synthesis to occur.[13]
-
Inhibition of ATP Synthesis: With the central stalk's rotation halted, the F1 domain is unable to cycle through its binding-change mechanism, and the synthesis of ATP from ADP and inorganic phosphate (B84403) ceases.[2][13]
Caption: Logical flow of this compound's inhibitory action on the F0 subunit.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound can vary depending on the source of the mitochondria and the specific experimental conditions. The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a common metric for its efficacy.
| Parameter | Organism/Source | Value | Experimental Conditions | Reference |
| IC50 | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration | [2] |
| IC50 | Yeast mitochondria | ~1 µM | ATP synthesis assay | [2] |
Key Amino Acid Residues and Resistance Mutations
Genetic and structural studies have pinpointed specific amino acid residues in the F0 subunit that are critical for this compound binding and are often implicated in resistance.
| Subunit | Organism | Residue(s) | Role | Reference(s) |
| c | S. cerevisiae (Yeast) | Glu59 | Essential for proton translocation; forms a hydrogen bond with this compound via a bridging water molecule. | [7][8] |
| c | S. cerevisiae (Yeast) | Leu53, Ala56, Leu57, Phe64 | Form direct van der Waals contacts with the bound this compound molecule. Mutations confer resistance. | [7] |
| a | S. cerevisiae (Yeast) | Various (not specified in detail) | Mutations confer resistance, likely by altering access to the binding site on the c-ring. | [7][11] |
| a | H. sapiens (Human) | L156R (m.8993T>G mutation) | Associated with Leigh's syndrome; can alter this compound sensitivity and enzyme coupling. | [14] |
The amino acid residues that constitute the this compound-binding site are highly conserved between yeast and humans, explaining its broad efficacy against mitochondrial ATP synthase.[7][8] In contrast, these residues differ significantly in bacterial homologs, which accounts for the general insensitivity of bacterial ATP synthases to this compound.[8][9]
Experimental Protocols
The characterization of this compound's interaction with the F0 subunit relies on a variety of biochemical and biophysical techniques.
This assay measures the rate of ATP production by isolated mitochondria.
-
Objective: To determine the IC50 of this compound by quantifying its effect on the rate of ATP synthesis.
-
Materials: Isolated mitochondria, respiration buffer, respiratory substrates (e.g., pyruvate, malate), ADP, this compound stock solution (in DMSO), Luciferin-Luciferase ATP assay kit.[2]
-
Procedure:
-
Resuspend isolated mitochondria in a pre-warmed respiration buffer.[2]
-
Add respiratory substrates to energize the mitochondria and establish a proton gradient.[2]
-
Add varying concentrations of this compound (or a DMSO vehicle control) and incubate for a specified time.[2]
-
Initiate the ATP synthesis reaction by adding a known concentration of ADP.[2]
-
At defined time points, withdraw aliquots and stop the reaction (e.g., with perchloric acid).[2]
-
Neutralize the samples and measure the ATP concentration using a Luciferin-Luciferase assay, which produces a luminescent signal proportional to the ATP amount.[2]
-
Plot the rate of ATP synthesis against the this compound concentration to calculate the IC50 value.[2]
-
Caption: Standard experimental workflow for quantifying this compound's inhibitory effects.
This assay uses a pH-sensitive fluorescent probe to measure the establishment and dissipation of the proton gradient across the inner mitochondrial membrane.
-
Objective: To directly observe how this compound blocks the use of the proton gradient.
-
Materials: Submitochondrial particles (SMPs), assay buffer, respiratory substrate (e.g., NADH or succinate), pH-sensitive fluorescent probe (e.g., ACMA or quinacrine), this compound stock solution.[2]
-
Procedure:
-
Resuspend SMPs in the assay buffer containing the fluorescent probe.[2]
-
Place the suspension in a fluorometer and monitor the baseline fluorescence.[2]
-
Add a respiratory substrate to initiate proton pumping into the vesicles. This decreases the internal pH, causing a quenching of the fluorescence signal.[2]
-
Once a stable proton gradient (stable quenched signal) is achieved, add varying concentrations of this compound.[2]
-
Observe the effect of this compound. Inhibition of proton translocation through ATP synthase will prevent the dissipation of the gradient, and the fluorescence will remain quenched. The rate of fluorescence change (or lack thereof) can be used to quantify the inhibitory effect.[2]
-
This technique is used to identify specific amino acid residues involved in this compound binding by creating targeted mutations and observing the resulting phenotype.
-
Objective: To determine which residues are critical for this compound sensitivity.
-
Procedure (General Outline):
-
Mutant Generation: Introduce point mutations into the gene encoding an F0 subunit (e.g., subunit c or a) using PCR-based methods.
-
Expression: Express the mutated protein in a suitable host system (e.g., yeast strains lacking the endogenous gene).
-
Phenotypic Screening: Grow the mutant strains in the presence of varying concentrations of this compound. Strains with mutations at the binding site will often show increased resistance and an ability to grow at higher drug concentrations.
-
Biochemical Characterization: Isolate mitochondria from resistant strains and perform ATP synthesis and hydrolysis assays to confirm and quantify the level of resistance.
-
Conclusion
The F0 subunit of ATP synthase is the definitive target of this compound. Through a combination of hydrophobic interactions and a key hydrogen bond mediated by a water molecule, this compound binds to the c-ring at its interface with subunit a. This binding physically obstructs the enzyme's proton channel, halting the rotation of the c-ring and, consequently, the synthesis of ATP. The detailed elucidation of this binding site and inhibitory mechanism through crystallographic, genetic, and biochemical studies has not only been fundamental to our understanding of mitochondrial bioenergetics but also provides a structural basis for the rational design of new therapeutic agents targeting ATP synthase.
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. ATP synthase FOF1 structure, function, and structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Membrane plasticity facilitates recognition of the inhibitor this compound by the mitochondrial ATP synthase rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Understanding Proton Leak in the Presence of Oligomycin: An In-depth Technical Guide
This technical guide provides a comprehensive overview of mitochondrial proton leak, with a specific focus on its measurement and interpretation in the presence of oligomycin. It is intended for researchers, scientists, and drug development professionals working in the fields of cellular bioenergetics, metabolic diseases, and pharmacology.
Introduction to Mitochondrial Respiration and Proton Leak
Mitochondrial oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms. The electron transport chain (ETC) harnesses energy from substrate oxidation to pump protons (H+) from the mitochondrial matrix to the intermembrane space, establishing a proton motive force (Δp).[1][2] This force consists of an electrical component (the mitochondrial membrane potential, ΔΨm) and a chemical component (the pH gradient).[1] The energy stored in this gradient is then used by ATP synthase (Complex V) to phosphorylate ADP to ATP as protons flow back into the matrix.
However, the coupling between respiration and ATP synthesis is not perfect.[3][4] A portion of the protons "leak" back across the inner mitochondrial membrane, bypassing ATP synthase.[1][5] This process, known as proton leak, dissipates the proton motive force without producing ATP.[1][6] Basal proton leak is an intrinsic property of the inner mitochondrial membrane, while inducible proton leak can be mediated by specific proteins, such as uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT).[4][5][7][8]
The Role of this compound in Quantifying Proton Leak
To measure the rate of proton leak, it is necessary to inhibit the primary route of proton re-entry, which is through ATP synthase.[9] this compound is a macrolide antibiotic that serves as a potent and specific inhibitor of the F₀ subunit of ATP synthase.[2][9][10] By binding to the F₀ portion, this compound blocks the enzyme's proton channel, thereby preventing both ATP synthesis and the associated proton translocation.[2][10][11][12][13]
When ATP synthase is inhibited by this compound, the oxygen consumption of the mitochondria does not cease entirely. The remaining oxygen consumption rate (OCR) is primarily dedicated to driving the proton pumps of the ETC to compensate for the protons that are leaking back into the matrix.[9] Therefore, the this compound-insensitive respiration rate is used as a direct measure of the proton leak.[3][5][9] It's important to note that inhibiting ATP synthesis with this compound can cause a slight increase in the proton motive force, which in turn can slightly increase the rate of proton leak.[4][5]
The relationship between proton leak and the proton motive force is non-ohmic, meaning the rate of proton leak increases disproportionately (exponentially) as the membrane potential rises.[4][5][14][15][16]
Experimental Protocols for Measuring Proton Leak
The measurement of proton leak typically involves monitoring mitochondrial respiration under various conditions. This can be performed on intact cells using extracellular flux analyzers or on isolated mitochondria using a Clark-type oxygen electrode and a TPP+ electrode for membrane potential.[6][17]
This protocol is adapted for instruments like the Agilent Seahorse XF Analyzer.
A. Reagents and Preparation
-
Assay Medium : Prepare a suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. The medium should be bicarbonate-free for measurements in a non-CO₂ incubator.
-
Inhibitor Stock Solutions : Prepare concentrated stock solutions of the following inhibitors in a suitable solvent (e.g., DMSO).
-
Working Solutions : On the day of the assay, dilute the stock solutions in the assay medium to the desired working concentrations for injection.
B. Experimental Procedure
-
Cell Seeding : Seed cells in a microplate suitable for the flux analyzer and allow them to adhere overnight.
-
Cartridge Hydration : Hydrate the sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.[9]
-
Medium Exchange : One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C.[9]
-
Assay Execution : Load the hydrated sensor cartridge with the prepared inhibitors and place the cell plate in the extracellular flux analyzer. The instrument will perform the following injection sequence and OCR measurements:[9]
-
Basal Respiration : Measure the baseline OCR for several cycles. This represents the total oxygen consumption of the cells, driven by ATP turnover and proton leak.[9][18]
-
Inject this compound : Add this compound to inhibit ATP synthase. The subsequent drop in OCR corresponds to the respiration linked to ATP production. The remaining OCR is attributed to proton leak and non-mitochondrial oxygen consumption.[9][18]
-
Inject FCCP : Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) is an uncoupling agent that dissipates the proton gradient, forcing the ETC to work at its maximum rate. This reveals the maximal respiratory capacity.[9]
-
Inject Rotenone/Antimycin A : A combination of a Complex I inhibitor (rotenone) and a Complex III inhibitor (antimycin A) is added to shut down all mitochondrial respiration. The residual OCR is due to non-mitochondrial oxygen-consuming processes.[9][18]
-
C. Data Calculation
-
Proton Leak Respiration = (this compound-insensitive OCR) - (Non-mitochondrial OCR)[9][18]
-
ATP-linked Respiration = (Basal OCR) - (this compound-insensitive OCR)[18][19]
This protocol involves the simultaneous measurement of oxygen consumption and mitochondrial membrane potential.[17]
A. Reagents and Preparation
-
Isolation Buffer : Prepare a suitable buffer for mitochondrial isolation (e.g., containing sucrose, EGTA, and a buffer like Tris-HCl).
-
Respiration Buffer : Prepare a potassium-based buffer (e.g., KHEP) containing KCl, KH2PO4, HEPES, EGTA, and MgCl2.[17]
-
Substrates and Inhibitors : Prepare stock solutions of respiratory substrates (e.g., succinate (B1194679), pyruvate, malate), ADP, and inhibitors (this compound, rotenone, nigericin).[17]
-
Membrane Potential Probe : A solution of a lipophilic cation like Triphenylmethylphosphonium (TPMP+).[17]
B. Experimental Procedure
-
Mitochondrial Isolation : Isolate mitochondria from tissue using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial preparation.
-
System Setup : Add the respiration buffer to a temperature-controlled chamber equipped with a Clark-type oxygen electrode and a TPMP-selective electrode.[17]
-
Proton Leak Kinetics Measurement :
-
Add the isolated mitochondria to the chamber along with an inhibitor of Complex I (rotenone, if using a Complex II substrate), nigericin (B1684572) (to clamp the ΔpH component of the proton motive force), and this compound (to inhibit ATP synthase).[17]
-
Add the respiratory substrate (e.g., succinate) to initiate respiration.[17]
-
Titrate the electron transport chain with an inhibitor (e.g., malonate for succinate dehydrogenase) to vary the membrane potential.
-
Simultaneously record the oxygen consumption rate and the TPMP+ concentration in the buffer at each titration point.
-
-
Data Analysis :
-
Calculate the mitochondrial membrane potential (ΔΨm) from the TPMP+ measurements.
-
Plot the oxygen consumption rate (representing proton current) as a function of the corresponding membrane potential (proton motive force). This plot reveals the kinetic relationship of the proton leak.[17]
-
Data Presentation and Interpretation
Quantitative data from proton leak experiments should be presented clearly for comparison.
Table 1: Typical Working Concentrations of Mitochondrial Inhibitors
| Compound | Target | Typical Final Concentration | Reference |
| This compound | ATP Synthase (Complex V) | 1.0 - 2.5 µM | [9][20] |
| FCCP | Protonophore (Uncoupler) | 0.5 - 2.0 µM | [9] |
| Rotenone | Complex I | 0.5 - 1.0 µM | [9] |
| Antimycin A | Complex III | 0.5 - 1.0 µM | [9] |
Table 2: Example Data from a Cellular Respiration Assay
| Measurement | OCR (pmol O₂/min) | Calculated Parameter | OCR (pmol O₂/min) |
| Basal Respiration | 150 | ||
| This compound-Insensitive Respiration | 40 | ATP-Linked Respiration | 110 |
| Non-Mitochondrial Respiration | 10 | Proton Leak | 30 |
| Maximal Respiration (FCCP) | 300 | Respiratory Reserve | 150 |
Note: These are illustrative values. Actual OCRs will vary significantly depending on the cell type, cell number, and experimental conditions.
Visualizations
Caption: this compound blocks proton flow through ATP synthase, isolating the proton leak pathway.
Caption: Workflow for measuring mitochondrial respiration parameters using an extracellular flux analyzer.
Caption: Relationship between different components of cellular oxygen consumption rate (OCR).
References
- 1. Mitochondrial Proton Leak Plays a Critical Role in Pathogenesis of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indirect measurement of mitochondrial proton leak and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial proton and electron leaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Measurement of mitochondrial membrane potential and proton leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial proton leak: a role for uncoupling proteins 2 and 3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A significant portion of mitochondrial proton leak in intact thymocytes depends on expression of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. brainly.com [brainly.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced proton uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The non-Ohmic proton leak--25 years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Non-ohmic proton conductance of mitochondria and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sustained this compound Sensitivity Conferring Protein Expression in Cardiomyocytes Protects Against Cardiac hypertrophy Induced by Pressure Overload via Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Oligomycin's Impact on Cellular ATP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound impact of oligomycin on cellular adenosine (B11128) triphosphate (ATP) levels. This compound, a macrolide antibiotic, is a potent and specific inhibitor of ATP synthase, a critical enzyme in cellular energy metabolism. By elucidating its mechanism of action and providing detailed experimental methodologies, this guide serves as a comprehensive resource for professionals investigating cellular bioenergetics, mitochondrial function, and metabolic reprogramming in various physiological and pathological contexts.
Core Mechanism of Action: Inhibition of ATP Synthase
This compound exerts its inhibitory effect by targeting the F₀ subunit of ATP synthase (also known as Complex V) located in the inner mitochondrial membrane.[1] Specifically, it binds to the this compound sensitivity-conferring protein (OSCP) region, effectively blocking the proton channel.[1][2] This physical obstruction prevents the translocation of protons from the intermembrane space back into the mitochondrial matrix, a process that drives the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi) through oxidative phosphorylation (OXPHOS).[1][2] The inhibition of ATP synthesis via OXPHOS leads to a significant reduction in cellular ATP levels, particularly in cells highly reliant on mitochondrial respiration for their energy needs.
Quantitative Impact of this compound on Cellular ATP Levels
The degree of ATP depletion induced by this compound is cell-type dependent and influenced by the cell's metabolic phenotype, specifically its reliance on OXPHOS versus glycolysis. Cells with a high oxidative phenotype experience a more significant drop in ATP levels upon this compound treatment compared to cells that are predominantly glycolytic. The following table summarizes the quantitative effects of this compound on ATP levels in various cell lines as reported in the literature.
| Cell Line | This compound Concentration | Treatment Duration | ATP Level Change | Reference |
| H1299 (Human non-small cell lung carcinoma) | 100 ng/mL | 1-2 hours | 5-8% decrease | [3][4] |
| T98G (Human glioblastoma) | 0.3 - 3.0 µg/mL | Not specified | Significant decrease | [5] |
| U-87MG (Human glioblastoma) | 0.3 - 3.0 µg/mL | Not specified | Significant decrease | [5] |
| Rat Liver Slices | High concentrations | Not specified | Up to 65% decrease | [6] |
| Rat Hepatocytes | 0.1 µg/mL | Not specified | Rapid depletion | [7] |
| SW480 (Human colon adenocarcinoma) | 1 µM and 5 µM | 20 hours | Increased fluorescence signal indicating decreased ATP | [8] |
Experimental Protocols
Accurate assessment of this compound's impact on cellular ATP levels requires robust and well-controlled experimental designs. Below are detailed methodologies for two widely used assays.
Luciferase-Based ATP Assay
This endpoint assay provides a highly sensitive quantification of total cellular ATP. The principle relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which generates a luminescent signal directly proportional to the ATP concentration.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well white, opaque-bottom plates
-
Commercial luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
ATP Measurement:
-
Equilibrate the 96-well plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Lyse the cells by mixing on an orbital shaker for approximately 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells with medium but no cells) from all experimental readings. The ATP level in treated cells is typically expressed as a percentage of the vehicle-treated control.
Seahorse XF Cell Mito Stress Test
This real-time assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, to dissect the components of mitochondrial function, including ATP-linked respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing this compound, FCCP, and Rotenone/Antimycin A)
-
Cells of interest
Protocol:
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density to achieve a confluent monolayer on the day of the assay. Culture overnight.
-
Assay Medium Preparation: On the day of the assay, warm the supplemented Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate.
-
Gently wash the cells twice with the pre-warmed assay medium.
-
After the final wash, add the appropriate volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the temperature and pH to stabilize.
-
-
Compound Loading: Prepare the stock solutions of this compound, FCCP, and rotenone/antimycin A in the assay medium according to the manufacturer's instructions. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay protocol. The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the OCR after each injection.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function. The decrease in OCR after the injection of this compound represents the ATP-linked respiration.
Signaling Pathways and Experimental Workflows
The cellular response to ATP depletion induced by this compound involves the activation of key signaling pathways that sense and respond to energy stress.
AMPK Signaling Pathway Activation
A primary consequence of reduced ATP levels is an increase in the AMP:ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK).[9][10] Activated AMPK acts as a master regulator of cellular metabolism, working to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., glycolysis and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[9][11]
Experimental Workflow for Assessing Mitochondrial Function
The Seahorse XF Cell Mito Stress Test provides a standardized workflow for investigating the effects of mitochondrial inhibitors like this compound on cellular respiration.
References
- 1. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High glycolytic activity of tumor cells leads to underestimation of electron transport system capacity when mitochondrial ATP synthase is inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound on energy metabolism and cation transport in slices of rat liver. Inhibition of oxidative phosphorylation as the primary action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Investigation of Oligomycin in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin is a macrolide antibiotic produced by Streptomyces diastatochromogenes. While its clinical use as an antibiotic is limited due to toxicity, it has become an indispensable tool in metabolic research.[1] this compound is a potent and specific inhibitor of ATP synthase (also known as Complex V of the electron transport chain), the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). By blocking the F₀ proton channel of ATP synthase, this compound effectively halts mitochondrial ATP synthesis, leading to a cascade of metabolic consequences that can be harnessed to investigate cellular bioenergetics, metabolic reprogramming, and cell death pathways.[1][2] This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound in metabolic research.
Mechanism of Action
This compound binds to the F₀ subunit of ATP synthase, which is embedded in the inner mitochondrial membrane. This binding physically obstructs the proton channel, preventing the influx of protons from the intermembrane space into the mitochondrial matrix.[1] This disruption of the proton motive force has two primary consequences:
-
Inhibition of ATP Synthesis: The flow of protons through ATP synthase drives the phosphorylation of ADP to ATP. By blocking this flow, this compound directly inhibits mitochondrial ATP production.[1]
-
Reduction in Oxygen Consumption: The inhibition of proton flow leads to a buildup of the proton gradient across the inner mitochondrial membrane. This increased gradient creates a backpressure on the electron transport chain (ETC), slowing down the rate of electron transport and consequently reducing the rate of oxygen consumption (OCR).[2]
The inhibition of OXPHOS by this compound forces cells to adapt their metabolic strategies to meet their energy demands, primarily by upregulating glycolysis. This metabolic shift is a key aspect of its utility in research.[3]
Data Presentation
Quantitative Effects of this compound on Cellular Metabolism
The following tables summarize the quantitative effects of this compound on key metabolic parameters in various cell lines as reported in the literature. It is important to note that the effective concentration and magnitude of the effect can vary significantly depending on the cell type, experimental conditions, and duration of treatment.
| Cell Line | Concentration | Effect on Oxygen Consumption Rate (OCR) |
| T98G (human glioblastoma) | 1 µg/mL | Underestimation of maximal OCR and a 25-45% underestimation of spare respiratory capacity (SRC) when used with CCCP.[3][4] |
| U-87MG (human glioblastoma) | 1 µg/mL | Underestimation of maximal OCR and a 25-45% underestimation of spare respiratory capacity (SRC) when used with CCCP.[3][4] |
| PC-3 (human prostate cancer) | Not specified | Underestimation of maximal OCR and SRC.[3] |
| HepG2 (human liver cancer) | 3 µM | 66 ± 2% decrease in ATP-coupled respiration.[5] |
| SW480 (human colon cancer) | 0.3 µM | Threefold decrease in mitochondrial oxygen consumption rate.[6] |
| Cell Line | Concentration | Effect on Cellular ATP Levels |
| H1299 (human non-small cell lung carcinoma) | 100 ng/mL | 5-8% drop in ATP within the first 2 hours, with levels recovering by 4 hours due to increased glycolysis.[1] |
| 786-0 (human renal cell adenocarcinoma) | 100 ng/mL | No significant drop in ATP levels.[1] |
| SW480 (human colon cancer) | 1 µM | 15.5% decrease in cell viability (as a proxy for sustained ATP depletion).[6] |
| SW480 (human colon cancer) | 5 µM | 20.1% decrease in cell viability (as a proxy for sustained ATP depletion).[6] |
| HeLa (human cervical cancer) | Not specified | Elevation of mitochondrial ATP levels, indicating ATP synthase reversal prior to inhibition.[7] |
| Cell Line | IC50 Value | Assay |
| A549 (human lung carcinoma) | ~10 µM | Cell viability (MTT assay) after 24 hours.[8] |
Experimental Protocols
Seahorse XF Mito Stress Test
The Seahorse XF Analyzer is a widely used platform to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors, including this compound, to assess key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. The medium should be bicarbonate-free and warmed to 37°C with the pH adjusted to 7.4 immediately before the assay.
-
This compound (typically 1.0 - 1.5 µM final concentration)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (concentration to be optimized for each cell type)
-
Rotenone/Antimycin A mixture (typically 0.5 µM final concentration each)
-
Adherent cells of interest
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay.
-
Include background correction wells containing assay medium but no cells.
-
Incubate the plate overnight in a CO₂ incubator at 37°C.
-
-
Day 2: Assay Preparation
-
Hydrate the Sensor Cartridge: Add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare Assay Medium: Warm the supplemented XF Base Medium to 37°C and adjust the pH to 7.4.
-
Prepare Compound Plate: Prepare stock solutions of this compound, FCCP, and Rotenone/Antimycin A in the assay medium at a concentration 10x the final desired concentration.
-
Cell Plate Preparation: One hour before the assay, remove the cell culture medium, wash the cells twice with the pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for one hour.
-
-
Assay Execution
-
Load the hydrated sensor cartridge with the prepared compounds into the appropriate injection ports (Port A: this compound, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Place the cell culture plate in the Seahorse XF Analyzer and start the assay protocol.
-
The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.
-
Data Analysis:
The Seahorse XF software will calculate key parameters of mitochondrial function, including:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-linked Respiration: The decrease in OCR after the addition of this compound.
-
Proton Leak: The residual OCR after this compound injection.
-
Maximal Respiration: The OCR after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone and Antimycin A.
Luciferase-Based ATP Assay
This endpoint assay quantifies total cellular ATP levels using the ATP-dependent light-producing reaction of firefly luciferase. By comparing ATP levels in control and this compound-treated cells, the contribution of oxidative phosphorylation to the total ATP pool can be inferred.
Materials:
-
Cells of interest
-
96-well white, opaque-bottom plates
-
Cell culture medium
-
This compound
-
Commercial ATP Assay Kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at an optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for a specified duration (e.g., 1-6 hours). Include vehicle-treated control wells.
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This lyses the cells and provides the luciferase and luciferin (B1168401) substrate.
-
Mix the contents by orbital shaking for approximately 2 minutes to ensure complete cell lysis and stabilize the luminescent signal.
-
Incubate the plate at room temperature for about 10 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Calculate the ATP concentration in each sample using a standard curve generated with known ATP concentrations.
-
Express the results as a percentage of the ATP level in the vehicle-treated control cells.
Mandatory Visualization
References
- 1. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Imaging of Mitochondrial ATP Dynamics Reveals the Metabolic Setting of Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Mitochondrial Stress Test: The Role of Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles behind the mitochondrial stress test, with a specific focus on the critical role of Oligomycin. We will delve into the mechanism of action, detailed experimental protocols, data interpretation, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for professionals in the fields of cellular biology, pharmacology, and drug development who are looking to assess mitochondrial function and cellular bioenergetics.
Core Principles of the Mitochondrial Stress Test
The mitochondrial stress test is a widely used assay to evaluate the function of the mitochondrial electron transport chain (ETC) and oxidative phosphorylation (OXPHOS).[1] This test provides a dynamic profile of cellular respiration by measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial activity.[1][2] The assay involves the sequential injection of pharmacological agents that target specific components of the ETC, allowing for the quantification of key parameters of mitochondrial function.
This compound, a macrolide antibiotic, is a cornerstone of this assay.[3] It is a potent and specific inhibitor of ATP synthase (also known as Complex V).[1][3][4]
Mechanism of Action of this compound
This compound functions by binding to the F0 subunit of ATP synthase, effectively blocking its proton channel.[1][3][5] This inhibition has two primary and immediate consequences:
-
Inhibition of ATP Synthesis: By obstructing the flow of protons back into the mitochondrial matrix, this compound halts the production of ATP via oxidative phosphorylation.[1][3][5]
-
Reduction in Oxygen Consumption: The blockage of the proton channel leads to a buildup of the proton gradient across the inner mitochondrial membrane, a state known as hyperpolarization.[1][6] This increased proton-motive force inhibits the electron transport chain from pumping more protons, thus causing a significant decrease in the oxygen consumption rate.[1]
The residual OCR observed after the injection of this compound is attributed to two main factors:
-
Proton Leak: A natural and non-ATP-producing process where protons leak back across the inner mitochondrial membrane. This represents the oxygen consumption required to maintain the mitochondrial membrane potential.[1][6][7]
-
Non-Mitochondrial Oxygen Consumption: Oxygen consumed by cellular processes outside of the mitochondria.[1]
By measuring the decrease in OCR upon this compound addition, we can precisely quantify the amount of mitochondrial respiration that was coupled to ATP production.[3][6][7]
Key Bioenergetic Parameters Determined by this compound
The use of this compound in a mitochondrial stress test is crucial for calculating several key parameters of mitochondrial function:
-
Basal Respiration: The baseline OCR, which represents the total energetic demand of the cell under resting conditions.[3][6]
-
ATP-Linked Respiration: The decrease in OCR following the addition of this compound. This is the portion of basal respiration that is directly coupled to ATP synthesis.[1][3][6] It is calculated as: (Basal OCR) - (this compound-insensitive OCR).
-
Proton Leak: The OCR remaining after the inhibition of ATP synthase by this compound, minus non-mitochondrial respiration. This reflects the uncoupled respiration used to compensate for proton leakage across the inner mitochondrial membrane.[1][6]
Data Presentation: Quantifying the Effects of this compound
The following table provides illustrative quantitative data from a typical mitochondrial stress test, highlighting the impact of this compound and other inhibitors on the oxygen consumption rate. The values are presented as examples and will vary depending on the cell type, conditions, and specific treatments.[1]
| Parameter | OCR (pmol/min) - Control | OCR (pmol/min) - Treated | % Change |
| Basal Respiration | 150 ± 10 | 120 ± 8 | -20% |
| After this compound Injection | 45 ± 5 | 50 ± 6 | +11% |
| ATP-Linked Respiration | 105 ± 12 | 70 ± 10 | -33% |
| Proton Leak | 40 ± 4 | 45 ± 5 | +12.5% |
| Maximal Respiration (after FCCP) | 350 ± 25 | 250 ± 20 | -29% |
| Spare Respiratory Capacity | 200 ± 20 | 130 ± 15 | -35% |
| Non-Mitochondrial Respiration | 5 ± 1 | 5 ± 1 | 0% |
Experimental Protocols
The following is a detailed methodology for performing a mitochondrial stress test using an extracellular flux analyzer, such as the Agilent Seahorse XF platform.[1][3]
Materials and Reagents:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. The medium should be bicarbonate-free, warmed to 37°C, and the pH adjusted to 7.4 immediately before use.[1][8]
-
This compound Stock Solution: 1 mM in DMSO. Store at -20°C.[1]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) Stock Solution: 1 mM in DMSO. Store at -20°C. The optimal concentration should be determined empirically for each cell type.[1]
-
Rotenone/Antimycin A Stock Solution: 1 mM each in DMSO. Store at -20°C.[1]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[1][9]
-
Cell Plate Preparation: One hour before the assay, remove the cell culture medium, wash the cells with pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for one hour.[1]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the prepared compounds. A typical loading strategy is as follows:[1]
-
Port A: this compound (final concentration of 1.0 - 2.0 µM)
-
Port B: FCCP (optimized final concentration, typically 0.5 - 2.0 µM)
-
Port C: Rotenone/Antimycin A (final concentration of 0.5 - 1.0 µM each)
-
-
Assay Execution: Place the cell culture plate in the extracellular flux analyzer and start the assay protocol. The instrument will measure the basal OCR before sequentially injecting the compounds from ports A, B, and C, and will measure the OCR after each injection.[1][3]
-
Data Analysis and Normalization: After the assay is complete, normalize the OCR data to cell number, protein content, or DNA content to account for variations in cell seeding.[1] Calculate the key parameters of mitochondrial function as described above.
Mandatory Visualizations
Signaling Pathway of this compound's Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing Oxygen Consumption Rate in Primary Cultured Mouse Neonatal Cardiomyocytes Using an Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Seminal Tool in Mitochondrial Research
An In-depth Technical Guide to the Historical and Current Use of Oligomycin in Bioenergetics
This compound is a macrolide antibiotic first isolated from the bacterium Streptomyces diastatochromogenes.[1] While its potent antibiotic properties make it generally toxic and unsuitable for clinical use in humans, it was identified early on as a powerful and specific inhibitor of mitochondrial ATP synthase.[1][2] This specificity has established this compound as an indispensable tool in the field of bioenergetics.[3] Since its introduction to mitochondrial research by Henry Lardy and his colleagues in the 1950s, this compound has been instrumental in dissecting the intricate processes of oxidative phosphorylation (OXPHOS), validating the chemiosmotic theory, and developing foundational assays to probe mitochondrial function.[4][5] This guide provides a technical overview of this compound's mechanism of action, its historical significance in key bioenergetic experiments, and detailed protocols for its application in modern cellular respiration assays.
Core Mechanism of Action: Halting the Rotary Motor
This compound exerts its inhibitory effect by specifically targeting the F-type ATP synthase, also known as Complex V of the electron transport chain (ETC).[6][7] The enzyme consists of two main components: the F₁ subunit, which extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fₒ subunit, which is embedded in the inner mitochondrial membrane and functions as a proton channel.[5][6]
This compound binds directly to the Fₒ subunit, specifically to the c-ring, physically obstructing the proton channel.[5][6][8] This blockage prevents the translocation of protons from the intermembrane space back into the mitochondrial matrix down their electrochemical gradient.[6] The flow of protons through this channel is what drives the rotation of the c-ring, a mechanical movement that is coupled to conformational changes in the F₁ subunit, ultimately leading to the synthesis of ATP from ADP and inorganic phosphate.[6] By halting this proton flow, this compound effectively uncouples the mechanical rotation from the catalytic activity, thereby inhibiting ATP synthesis.[1][6]
A critical consequence of this inhibition is the buildup of the proton gradient across the inner mitochondrial membrane, leading to hyperpolarization.[9][10] This increased proton-motive force creates a "back-pressure" on the ETC, significantly reducing the rate of electron transport and, consequently, oxygen consumption.[2][9] However, electron flow is not stopped completely due to a process known as proton leak, where protons diffuse back into the matrix independently of the ATP synthase.[2][11]
Caption: this compound inhibits ATP synthase by blocking the Fₒ subunit's proton channel.
Historical Significance and Key Experimental Applications
The introduction of this compound was a watershed moment in bioenergetics. Early studies distinguished it from other mitochondrial inhibitors; unlike respiratory inhibitors such as antimycin A, which block electron flow directly, or uncouplers like dinitrophenol (DNP), which dissipate the proton gradient, this compound was identified as a true inhibitor of the phosphorylation process itself.[4]
This unique property allowed researchers to:
-
Define Respiratory States: this compound was used to create and study "State 4o" respiration (a state of low oxygen consumption due to inhibited ATP synthase) in isolated mitochondria, helping to refine the concepts of respiratory control and the coupling of electron transport to ATP synthesis.
-
Quantify ATP-Linked Respiration: The drop in oxygen consumption rate (OCR) upon the addition of this compound became the standard method for quantifying the portion of basal respiration specifically dedicated to ATP production.[7][9][11] The remaining OCR is attributed to proton leak and non-mitochondrial oxygen consumption.[11]
-
Provide Evidence for the Chemiosmotic Theory: By showing that inhibiting ATP synthesis led to a buildup of the proton gradient and a slowdown of the ETC, this compound provided crucial experimental support for Peter Mitchell's chemiosmotic hypothesis, which proposed that a proton gradient, not a direct chemical intermediate, links electron transport to ATP synthesis.[4]
-
Study Cellular Metabolic Adaptation: By forcing cells to rely on alternative energy pathways, this compound became a tool to study metabolic flexibility, particularly the switch to glycolysis for ATP production (the Warburg effect in cancer cells).[12][13] This inhibition leads to an increase in the AMP/ATP ratio, which can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[12][13]
Caption: Cellular signaling consequences of ATP synthase inhibition by this compound.
Quantitative Data: Inhibitory Potency
The inhibitory concentration of this compound varies depending on the experimental system, cell type, and source of the mitochondria.[6] Optimization is often required, but published data provide effective starting ranges.[9][14]
| Parameter | Organism/System | Value/Concentration | Experimental Context | Reference |
| IC₅₀ | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration | [6] |
| IC₅₀ | Yeast mitochondria | ~1 µM | ATP synthesis assay | [6] |
| Working Conc. | Isolated mouse brain mitochondria | 1 - 10 µM | State IVo respiration (Seahorse) | [14] |
| Working Conc. | Adherent cells (e.g., MH-S) | 1.0 - 2.0 µM | Mito Stress Test (Seahorse) | [9][15] |
| Working Conc. | Cancer cell lines | 100 ng/mL | Bioenergetic adaptation studies | [13] |
| Stock Solution | General Use | 1 - 2.5 mM in DMSO | Stored at -20°C | [9][16] |
Detailed Experimental Protocols
This compound is a cornerstone reagent in both classic and modern bioenergetic assays.
Protocol 1: Classic Measurement of Respiratory States in Isolated Mitochondria
This protocol uses a Clark-type oxygen electrode to measure oxygen consumption in a suspension of isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver)[4]
-
Respiration Buffer (e.g., containing mannitol, sucrose, KH₂PO₄, and EDTA, pH 7.4)
-
Substrate (e.g., 10 mM succinate)
-
ADP solution (e.g., 150 mM)
-
This compound solution (e.g., 0.1 mM in ethanol (B145695) or DMSO)[17]
-
Calibrated Clark-type oxygen electrode and chamber
Methodology:
-
Calibration: Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Baseline (State 2): Add 1-2 mL of respiration buffer to the chamber at the desired temperature (e.g., 30°C). Add a small volume of isolated mitochondria (e.g., 15-25 µL) and record the baseline rate of oxygen consumption.[17] This represents State 2 respiration, which is limited by the availability of substrate.
-
State 3 Respiration: Add substrate (e.g., succinate) to initiate electron transport. After the rate stabilizes (State 4, limited by ADP), add a small, known amount of ADP (e.g., 10 µL) to stimulate ATP synthesis.[17] The resulting rapid increase in oxygen consumption is State 3 respiration (active phosphorylation).
-
State 4 Respiration: Once the added ADP is fully phosphorylated to ATP, the rate of oxygen consumption will decrease sharply, returning to the slower State 4 respiration.
-
This compound Inhibition (State 4o): Add this compound (e.g., 10 µL of 0.1 mM solution) to the chamber.[17] This will inhibit the ATP synthase. The resulting rate of oxygen consumption should be similar to or slightly lower than the State 4 rate. This demonstrates that this compound inhibits phosphorylation without directly affecting the electron transport chain in the absence of ATP synthesis.[17]
-
Control (Uncoupling): As a control, one can subsequently add an uncoupler like FCCP. This will dissipate the proton gradient and cause a maximal, uncontrolled rate of oxygen consumption, confirming the integrity of the electron transport chain.[18]
Protocol 2: Modern Mitochondrial Stress Test in Adherent Cells
This protocol uses an extracellular flux analyzer (e.g., Agilent Seahorse XF) to measure the oxygen consumption rate (OCR) of live cells in real-time.[19][20]
Materials:
-
Adherent cells seeded in a Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine (pH adjusted to 7.4)[20]
-
Stock solutions of this compound (1 mM), FCCP (1 mM), and Rotenone/Antimycin A (1 mM each) in DMSO[9]
-
Seahorse XF Calibrant
-
Seahorse XF Analyzer
Methodology:
-
Day 1: Cell Seeding: Seed cells at a pre-optimized density in a Seahorse microplate to ensure a confluent monolayer on the day of the assay.[20] Include background correction wells containing medium but no cells.[19]
-
Day 2: Assay Preparation:
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.[20]
-
Prepare Compound Plate: On the day of the assay, prepare working solutions of the inhibitors in warmed assay medium. Load the compounds into the appropriate ports of the sensor cartridge utility plate. A typical injection strategy is:
-
Cell Plate Preparation: Remove the cell culture growth medium, wash twice with warmed assay medium, and add the final volume of assay medium to each well. Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to stabilize.[20]
-
-
Run Assay:
-
Calibrate the analyzer with the hydrated sensor cartridge.[19]
-
Replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will perform the following sequence:
-
Basal Respiration: Measure the initial OCR before any injections. This represents the total oxygen consumption for both ATP production and proton leak.[7][11]
-
This compound Injection: Inject this compound to inhibit ATP synthase. The subsequent drop in OCR reveals the proportion of respiration dedicated to ATP synthesis (ATP-linked respiration).[7][10] The remaining OCR is due to proton leak and non-mitochondrial respiration.[11]
-
FCCP Injection: Inject the uncoupler FCCP to collapse the proton gradient and drive the ETC to its maximum capacity. This measures the maximal respiration rate.[10][11]
-
Rotenone/Antimycin A Injection: Inject the Complex I and III inhibitors to shut down all mitochondrial respiration. The residual OCR is due to non-mitochondrial processes.[7][11]
-
-
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Mitochondrial Respiration and Motility in Acute Care: Sepsis, Trauma, and Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Protocol to profile the bioenergetics of organoids using Seahorse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recommended experiments involving oxygen consumption by mitochondria [ruf.rice.edu]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Double-Edged Sword: A Technical Guide to the Toxic Effects of Oligomycin
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Oligomycin, a macrolide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase. This property has established it as an indispensable tool in the study of cellular bioenergetics and mitochondrial function. By arresting ATP synthesis via oxidative phosphorylation, this compound triggers a cascade of cellular events, including the hyperpolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS) production, and the modulation of key signaling pathways involved in cell metabolism, survival, and apoptosis. This technical guide provides a comprehensive overview of the core toxic effects of this compound on various organisms, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of mitochondrial ATP synthase (also known as Complex V).[1] It specifically binds to the F0 subunit of the complex, which forms the proton channel necessary for oxidative phosphorylation (OXPHOS).[1][2] This blockage prevents the flow of protons through the F0 subunit, disrupting the proton gradient that drives the synthesis of ATP.[3] This inhibition of ATP synthesis leads to a decrease in cellular energy levels and a range of downstream toxic effects.[3]
The inhibition of ATP synthase by this compound significantly reduces electron flow through the electron transport chain; however, electron flow is not stopped completely due to a process known as proton leak or mitochondrial uncoupling.[2]
Toxic Effects on Various Organisms
Oligomycins are potent antibacterial agents but are often poisonous to other organisms, including humans, which limits their clinical use.[2] The toxic effects are observed across a range of biological systems, from single-celled organisms to mammals.
In Vitro Cytotoxicity
This compound induces apoptosis, or programmed cell death, in various cell lines, primarily through the intrinsic pathway initiated at the mitochondria.[4] The optimal concentration and incubation time for inducing apoptosis are cell-line dependent.[4]
| Cell Line | Organism | Concentration | Exposure Time | Observed Effects | Reference(s) |
| HeLa (Cervical Cancer) | Human | 10 µM | 2 hours | Reduced total cellular ATP levels. Enhances TRAIL-induced apoptosis.[4] | [4] |
| HepG2 (Hepatocellular Carcinoma) | Human | 5 µM | 24-168 hours | Sensitizes cells to zidovudine-induced cytotoxicity.[4] Bypasses doxorubicin (B1662922) resistance and triggers apoptosis.[5] | [4][5] |
| MCF7 (Breast Cancer) | Human | ~100 nM (IC50) | - | Reduction in mammosphere formation.[6] | [6] |
| MDA-MB-231 (Breast Cancer) | Human | ~5-10 µM (IC50) | - | Reduction in mammosphere formation.[6] | [6] |
| Human Chondrocytes | Human | 10 µg/ml | - | Induces mitochondrial dysfunction, decreases mitochondrial membrane potential, increases ROS production, and leads to cell death.[7] | [7] |
| Rat Hepatocytes | Rat | 0.1 µg/ml | - | Minimum concentration causing maximum cell killing.[8] | [8] |
| Boar Spermatozoa | Pig | - | - | Induces immediate and almost complete immobilization and inhibits in vitro capacitation.[9] | [9] |
| Yeast (Saccharomyces cerevisiae) | Fungi | - | - | The mitochondrial ATPase in yeast is less sensitive to this compound than in animals.[10] this compound-resistant mutants have been identified.[11] | [10][11] |
In Vivo Toxicity
Studies in intact organisms have demonstrated the systemic toxicity of this compound.
| Organism | Dosage | Route of Administration | Observed Effects | Reference(s) |
| Rat | 0.5 mg/kg (LD33) | Intraperitoneal | Reduces oxygen consumption by about 50%.[12] Causes a significant increase in blood lactate, leading to compensated metabolic acidosis.[2][12] Also indicates nephrotoxic action with oliguria and increased plasma urea.[12] | [2][12] |
| Mouse | - | - | Inhibits IL-17 production in in vivo differentiated TH17 cells, suggesting a potential therapeutic role in TH17-driven diseases.[13] | [13] |
Signaling Pathways and Cellular Responses
The inhibition of ATP synthase by this compound initiates a complex network of signaling events, ultimately leading to cellular dysfunction and death.
Experimental Protocols
Induction of Apoptosis in Cell Culture
This protocol outlines the general steps for inducing apoptosis in cultured cells using this compound A. The optimal conditions should be determined empirically for each cell line.[4]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound A
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Caspase-3 activity assay kit
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
This compound A Preparation: Prepare a stock solution of this compound A in DMSO. On the day of the experiment, prepare fresh serial dilutions of this compound A in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[4] Include a vehicle control containing the same concentration of DMSO as the highest this compound A concentration.[4]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound A or the vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 6, 12, 24, 48 hours).[4]
-
Apoptosis Assessment:
-
Annexin V/PI Staining: Harvest the cells, wash with cold PBS, and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Caspase-3 Activity Assay: After treatment, collect and lyse the cells. Determine the protein concentration of the lysate. In a 96-well plate, incubate an equal amount of protein from each sample with the caspase-3 substrate. Measure the resulting colorimetric or fluorometric signal using a microplate reader. An increase in signal indicates higher caspase-3 activity.[4]
-
Mitochondrial Stress Test
The mitochondrial stress test using an extracellular flux analyzer (e.g., Seahorse XF) is a key method to assess mitochondrial function in response to this compound.[14]
Materials:
-
Extracellular flux analyzer (e.g., Agilent Seahorse XF)
-
Seahorse XF cell culture microplates and sensor cartridges
-
Seahorse XF Calibrant
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound A (typically 1.0 - 2.0 µM)
-
FCCP (an uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF microplate and allow them to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[14]
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed, pH-adjusted assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Assay Execution: Place the cell plate into the extracellular flux analyzer. The instrument will measure the basal oxygen consumption rate (OCR).[14]
-
Compound Injections: The instrument will sequentially inject:
-
This compound: To inhibit ATP synthase. The resulting decrease in OCR represents the ATP-linked respiration. The remaining OCR is attributed to proton leak.[14]
-
FCCP: To uncouple the electron transport chain and induce maximal respiration. The difference between maximal and basal respiration indicates the spare respiratory capacity.[15]
-
Rotenone/Antimycin A: To shut down mitochondrial respiration, allowing for the quantification of non-mitochondrial oxygen consumption.[14]
-
-
Data Analysis: The software will calculate various parameters of mitochondrial function based on the changes in OCR after each injection.
Conclusion
This compound remains a pivotal research tool for dissecting the complexities of mitochondrial biology and cellular metabolism.[15] Its specific and potent inhibition of F1Fo-ATP synthase provides a powerful means to investigate the consequences of impaired oxidative phosphorylation. However, its broad toxicity across different organisms necessitates careful consideration in experimental design and precludes its direct therapeutic use in humans.[2] Understanding the detailed mechanisms of this compound-induced toxicity is crucial for its application in research and for the development of novel therapeutic strategies targeting mitochondrial metabolism in diseases such as cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitochondria-targeting drug this compound blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy Activation Protects from Mitochondrial Dysfunction in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound A-induced inhibition of mitochondrial ATP-synthase activity suppresses boar sperm motility and in vitro capacitation achievement without modifying overall sperm energy levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. This compound resistance in yeast. II. Change in mitochondrial ATPase of a mutant and its genetic character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound toxicity in intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting Oxidative Phosphorylation in Vivo Restrains TH17 Effector Responses and Ameliorates Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Initial Studies of Oligomycin on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular bioenergetics, primarily through the process of oxidative phosphorylation (OXPHOS). A critical element of this process is the mitochondrial membrane potential (ΔΨm), an electrochemical gradient established by the electron transport chain (ETC). This potential is the primary driving force for ATP synthesis. Oligomycin, a macrolide antibiotic produced by Streptomyces, was identified as a potent inhibitor of OXPHOS in early studies. It has since become an indispensable tool for investigating mitochondrial function. This guide provides a detailed overview of the foundational mechanism of this compound, its effects on ΔΨm, and the experimental protocols used in its initial characterization.
Core Mechanism of Action
This compound exerts its effect by directly targeting ATP synthase (also known as Complex V or F1F0-ATPase).[1] Specifically, it binds to the F0 subunit, a transmembrane portion of the enzyme complex that functions as a proton channel.[2][3][4] By physically obstructing this channel, this compound blocks the influx of protons from the intermembrane space back into the mitochondrial matrix.[1][5] This proton motive force is essential for the catalytic activity of the F1 subunit to convert ADP and inorganic phosphate (B84403) into ATP.[1] Consequently, the inhibition of the F0 proton channel by this compound effectively halts mitochondrial ATP synthesis.[2][5]
The blockage of the primary proton influx pathway leads to an accumulation of protons in the intermembrane space, as the ETC continues to pump them out of the matrix. This buildup of positive charge outside the inner mitochondrial membrane results in an increase, or hyperpolarization , of the mitochondrial membrane potential.[5][6]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the molecular mechanism of this compound and a typical workflow for its study.
Caption: Mechanism of this compound action on ATP synthase.
Caption: A generalized workflow for assessing this compound's effects.
Quantitative Data from Foundational Studies
Initial investigations into this compound's effects focused on its inhibitory concentration and the resulting changes in mitochondrial activity. The data below is synthesized from various foundational and mechanistic studies.
| Parameter | Organism/Cell Type | This compound Conc. | Effect Observed | Reference |
| IC50 (Inhibitory Conc.) | Bovine Heart Mitochondria | ~0.5 µg/mL | Inhibition of State 3 Respiration | [1] |
| IC50 (Inhibitory Conc.) | Yeast Mitochondria | ~1 µM | Inhibition of ATP Synthesis | [1] |
| Membrane Potential | D283 Medulloblastoma Cells | 5 µM | Mitochondrial Hyperpolarization (measured by TMRE) | [7] |
| Membrane Potential | Bone Marrow-Derived Macrophages | 50 nM | Increase in Membrane Potential (measured by TMRE) | [5] |
| ATP Levels | Peripheral Blood Lymphocytes | 2.5 µM | ~20% Decrease in Intracellular ATP | [6] |
| Membrane Potential | Peripheral Blood Lymphocytes | 2.5 µM | ~10% Increase in ΔΨm (Hyperpolarization) | [6] |
| Membrane Potential | Melanocytes | 6 µM | Increase in Mitochondrial Fluorescence (Hyperpolarization) | [8] |
Key Experimental Protocols
The measurement of ΔΨm is crucial for studying the effects of this compound. The following are detailed protocols for two of the most common fluorescent assays used in these investigations.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on membrane potential. In healthy, hyperpolarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm). An increase in the red/green fluorescence ratio indicates hyperpolarization.[9][10]
A. Materials
-
JC-1 Dye Stock Solution (e.g., 200 µM in DMSO)[11]
-
Cultured cells in 96-well black, clear-bottom plates
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound Stock Solution
-
Fluorescence Microplate Reader, Flow Cytometer, or Fluorescence Microscope[9]
B. Procedure
-
Cell Seeding: Plate cells at a suitable density (e.g., 5 x 10⁴ cells/well) and culture overnight to allow for attachment.[11]
-
Compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include an untreated (vehicle) control.
-
JC-1 Staining Preparation: Prepare a working solution of JC-1 (typically 1-10 µM) in pre-warmed cell culture medium.[9][11]
-
Cell Staining: Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[9][11]
-
Washing: Gently aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or an assay buffer to remove background fluorescence.[9]
-
Analysis: Add fresh, pre-warmed PBS or medium to the wells. Immediately measure the fluorescence.
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. An increased ratio in this compound-treated cells compared to controls indicates hyperpolarization.[12]
Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria due to the negative charge of the matrix. The fluorescence intensity is directly proportional to the ΔΨm. An increase in fluorescence intensity indicates hyperpolarization.
A. Materials
-
TMRM or TMRE Stock Solution (e.g., 10 mM in DMSO)
-
Cultured cells on glass-bottom dishes or appropriate plates
-
Cell Culture Medium or HBSS
-
This compound Stock Solution
-
Fluorescence Microscope, Flow Cytometer, or Plate Reader
B. Procedure
-
Cell Seeding: Plate cells as described in the JC-1 protocol.
-
Compound Treatment: Pre-treat cells with this compound for the desired time.
-
Dye Staining: Add TMRM or TMRE to the cell culture medium at a final concentration that does not cause fluorescence quenching (typically 20-100 nM, determined empirically for each cell type).[13][14]
-
Incubation: Incubate for 20-30 minutes at 37°C to allow the dye to equilibrate across the mitochondrial membrane.[9]
-
Washing (Optional): Gently wash cells with pre-warmed PBS to reduce background signal, though this is often not necessary if imaging is performed in the presence of the dye.[9]
-
Analysis: Measure the fluorescence intensity.
-
Data Interpretation: Quantify the mean fluorescence intensity per cell or per well. An increase in fluorescence intensity in this compound-treated cells indicates hyperpolarization.[5]
Conclusion
The initial studies of this compound were pivotal in elucidating the mechanics of ATP synthase and the significance of the mitochondrial membrane potential. By specifically blocking the F0 proton channel, this compound not only halts ATP synthesis but also induces a state of mitochondrial hyperpolarization. This predictable effect has established this compound as a fundamental tool in mitochondrial research, enabling scientists to probe the intricate relationship between membrane potential, ATP production, and overall cellular health. The protocols detailed herein remain standard methodologies for assessing mitochondrial function and dysfunction in the context of drug development and basic science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Hyperpolarization and ATP Depletion in Patients With Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissipation of Potassium and Proton Gradients Inhibits Mitochondrial Hyperpolarization and Cytochrome c Release during Neural Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oligomycin Seahorse Assay in Adherent Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Agilent Seahorse XF Cell Mito Stress Test is a crucial assay for investigating mitochondrial function in live, adherent cells by measuring their oxygen consumption rate (OCR) in real-time.[1][2] This method provides a detailed profile of cellular respiration by sequentially injecting metabolic modulators. A key component of this assay is Oligomycin, a potent inhibitor of ATP synthase (Complex V).[1][3] The injection of this compound allows for the dissection and quantification of the key parameters of mitochondrial respiration, including ATP-linked respiration and proton leak.[1][3] Subsequent injections of the uncoupling agent carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) and a combination of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) further reveal maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[2][3] These parameters offer critical insights into the metabolic phenotype of cells and are invaluable for assessing the impact of drugs, genetic modifications, or disease states on mitochondrial health.
Experimental Protocols
This section provides a detailed methodology for performing the Seahorse XF Cell Mito Stress Test on adherent cells.
Materials
-
Seahorse XF Cell Culture Microplate (e.g., 96-well)[3]
-
Seahorse XF Sensor Cartridge[3]
-
Seahorse XF Calibrant[3]
-
Seahorse XF Base Medium (e.g., DMEM, without phenol (B47542) red)[4]
-
Supplements: Glucose, Sodium Pyruvate, L-Glutamine[4]
-
Seahorse XF Cell Mito Stress Test Kit (containing this compound, FCCP, Rotenone/Antimycin A)[2]
-
Adherent cells of interest
-
Standard cell culture reagents and equipment
-
Seahorse XF Analyzer[2]
Day 1: Cell Seeding
-
Cell Culture: Culture adherent cells under standard conditions until they are ready for subculturing.
-
Harvest and Count: Harvest the cells using standard trypsinization, neutralize, and then count the cells, ensuring high viability (>95%).[3]
-
Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.[1] The optimal cell number varies by cell type and should be determined empirically to ensure a robust OCR signal.[5] Pipette the cells carefully into the wells to ensure an even monolayer, avoiding the corners.[3] Do not seed cells in the four background correction wells.[6]
-
Incubation: Incubate the cell plate overnight in a 37°C, CO₂ incubator to allow for cell attachment and recovery.[3]
Day 1: Sensor Cartridge Hydration
-
Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge. Place the sensor cartridge upside down and add Seahorse XF Calibrant to each well of the utility plate (200 µL for a 96-well plate).[3][7]
-
Incubation: Carefully place the sensor cartridge onto the utility plate, avoiding air bubbles, and incubate overnight at 37°C in a non-CO₂ incubator.[3][7]
Day 2: Seahorse Assay
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C. Supplement the medium with glucose, sodium pyruvate, and glutamine to the desired final concentrations (common starting points are 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine).[1][8] Adjust the pH of the complete assay medium to 7.4 ± 0.1 at 37°C.[1]
-
Prepare Cell Plate:
-
Remove the cell plate from the incubator.
-
Gently wash the cells twice with the pre-warmed assay medium, leaving a small amount of medium in the wells to prevent the cells from drying out.[1][9]
-
After the final wash, add the appropriate volume of assay medium to each well (e.g., 180 µL for a 96-well plate).[7][9]
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the temperature and pH to stabilize.[3][9]
-
-
Prepare Compound Plate:
-
Thaw the this compound, FCCP, and Rotenone/Antimycin A stock solutions.
-
Prepare working solutions by diluting the stock solutions in the prepared assay medium to a concentration that is 10x the final desired concentration in the well.[3] The injection of 20-25 µL of the 10x solution into the 180 µL well volume will result in the desired final 1x concentration.
-
-
Load Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load the 10x working solutions of the compounds into the appropriate ports of the sensor cartridge (Port A: this compound, Port B: FCCP, Port C: Rotenone/Antimycin A).[1] The volume to load is typically specified by the instrument software (e.g., 20-25 µL).[3]
-
-
Run the Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.[1]
-
Start the assay using the Seahorse XF software. The instrument will first calibrate the sensors and then proceed with the measurement protocol, which includes baseline measurements followed by the sequential injection of the compounds and subsequent OCR measurements.[9]
-
Data Presentation
The following table summarizes the recommended starting concentrations for the compounds in the Seahorse XF Cell Mito Stress Test and the key parameters derived from the resulting OCR measurements. It is important to note that the optimal concentration for FCCP is highly cell-type dependent and may require optimization.[2][5]
| Compound | Recommended Final Concentration | Port | Parameter(s) Measured/Calculated |
| (Baseline) | N/A | N/A | Basal Respiration: The initial oxygen consumption rate of the cells, representing the total energetic demand.[1] |
| This compound | 1.0 - 2.0 µM (1.5 µM is often ideal)[2][5] | A | ATP-Linked Respiration: The decrease in OCR after this compound injection, representing the portion of basal respiration used for ATP synthesis.[3] Proton Leak: The remaining OCR after this compound injection, representing the oxygen consumption used to compensate for proton leak across the inner mitochondrial membrane.[1][3] |
| FCCP | 0.125 - 2.0 µM (Requires optimization)[5][6] | B | Maximal Respiration: The maximum OCR reached after the addition of FCCP, which uncouples the proton gradient and forces the electron transport chain to function at its maximum rate.[3] Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[2][3] |
| Rotenone/Antimycin A | 0.5 µM[2] | C | Non-Mitochondrial Respiration: The OCR remaining after the shutdown of mitochondrial respiration, attributed to cellular enzymes that continue to consume oxygen.[2][3] |
Mandatory Visualization
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Mitochondrial respiration and points of inhibition in the Mito Stress Test.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. content.protocols.io [content.protocols.io]
- 5. Seahorse FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 6. agilent.com [agilent.com]
- 7. tabaslab.com [tabaslab.com]
- 8. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Oligomycin in Mitochondrial Stress Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial stress test is a cornerstone assay in cellular bioenergetics, providing critical insights into the metabolic function and dysfunction of cells. This application note details the use of oligomycin, a potent inhibitor of ATP synthase, as a key component of this assay. By measuring the oxygen consumption rate (OCR) in live cells in real-time, researchers can dissect key parameters of mitochondrial respiration. These measurements are vital for understanding the impact of genetic manipulations, disease states, or drug candidates on cellular energy metabolism.[1][2][3][4]
This compound is a macrolide antibiotic that specifically binds to the F0 subunit of ATP synthase (Complex V), effectively blocking the proton channel.[2][5][6] This inhibition has two primary consequences: it halts the synthesis of ATP via oxidative phosphorylation and causes a buildup of the proton gradient across the inner mitochondrial membrane, leading to a decrease in oxygen consumption.[2][3][7] The extent of this OCR reduction is a direct measure of the mitochondrial respiration coupled to ATP synthesis.[3]
This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for conducting a mitochondrial stress test, and guidelines for data interpretation.
Mechanism of Action of this compound
This compound acts as a highly specific and potent inhibitor of ATP synthase by binding to its F0 portion, which is the transmembrane proton-conducting channel.[2][5] This binding physically obstructs the passage of protons from the intermembrane space back into the mitochondrial matrix.[5][7] The key consequences of this action are:
-
Inhibition of ATP Synthesis: By blocking proton flow, this compound directly prevents the rotational catalysis required by the F1 subunit of ATP synthase to produce ATP from ADP and inorganic phosphate.[2][5]
-
Reduction in Oxygen Consumption: The blockage of the proton channel leads to an accumulation of protons in the intermembrane space, increasing the mitochondrial membrane potential (hyperpolarization).[2][7] This increased proton-motive force creates a "back-pressure" on the electron transport chain (ETC), slowing down the pumping of protons and consequently reducing the rate of oxygen consumption.[6]
-
Revelation of Proton Leak: The residual oxygen consumption observed after the addition of this compound is attributed to the "proton leak," where protons re-enter the mitochondrial matrix independent of ATP synthase, as well as non-mitochondrial oxygen consumption.[2][8][9]
Signaling Pathway and Cellular Impact
The inhibition of ATP synthase by this compound triggers a cascade of events within the cell, impacting cellular energy homeostasis.
Caption: Signaling pathway illustrating this compound's inhibition of ATP synthase and subsequent cellular responses.
Experimental Protocols
The following protocols are designed for use with extracellular flux analyzers, such as the Agilent Seahorse XF platform, which are standard instruments for performing mitochondrial stress tests.[2][3]
Reagent Preparation
Proper preparation of reagents is critical for a successful mitochondrial stress test.
| Reagent | Stock Concentration | Recommended Final Concentration | Solvent | Storage |
| This compound | 1-10 mM | 1.0 - 2.5 µM (1.5 µM is a good starting point for most cell types) | DMSO | -20°C |
| FCCP | 1-10 mM | 0.5 - 2.0 µM (Titration is highly recommended for each cell type) | DMSO | -20°C |
| Rotenone/Antimycin A | 1-10 mM each | 0.5 - 1.0 µM each | DMSO | -20°C |
Table 1: Recommended Reagent Concentrations. It is crucial to optimize the concentrations, especially for FCCP, for each specific cell line to achieve maximal effect without inducing toxicity.[1][3][10]
Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of this compound, FCCP, and a combination of Rotenone and Antimycin A in DMSO.[2][11]
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2][11]
Preparation of Assay Medium:
-
Use a bicarbonate-free medium, such as Seahorse XF Base Medium, supplemented with glucose, pyruvate, and glutamine as required for your specific cell type.[2]
-
On the day of the assay, warm the medium to 37°C and adjust the pH to 7.4.[2]
Cell Preparation and Seeding
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay.[2] Cell number optimization is a critical first step to ensure OCR measurements are within the optimal range of the instrument.[3]
-
Incubation: Incubate the plate overnight in a CO2 incubator at 37°C.[3]
-
Background Correction: Include wells with assay medium but no cells for background correction.[3]
Assay Protocol (Seahorse XF Analyzer)
Day 1: Cell Seeding
-
Seed cells at a pre-optimized density in a Seahorse XF Cell Culture Microplate.[3]
Day 2: Assay Execution
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[2][4]
-
Cell Plate Preparation: One hour before the assay, remove the cell culture medium, wash the cells with the pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.[2][4]
-
Prepare Compound Working Solutions: On the day of the assay, dilute the stock solutions of this compound, FCCP, and rotenone/antimycin A to the desired working concentrations in the pre-warmed assay medium.[3]
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the appropriate injection ports.
-
Calibrate the Analyzer: Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.[3]
-
Run the Assay: Once calibration is complete, replace the utility plate with the cell plate and start the assay. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.[3][4]
Experimental Workflow
The mitochondrial stress test follows a specific sequence of compound injections to dissect different aspects of mitochondrial respiration.
Caption: The sequential workflow of a mitochondrial stress test experiment.
Data Presentation and Interpretation
The data obtained from a mitochondrial stress test allows for the calculation of several key parameters of mitochondrial function.
| Parameter | Calculation | Interpretation |
| Basal Respiration | (Last rate measurement before first injection) - (Non-mitochondrial respiration) | The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.[3] |
| ATP-Linked Respiration | (Last rate measurement before this compound injection) - (Minimum rate measurement after this compound injection) | The portion of basal respiration that is coupled to ATP synthesis.[2][3][9] |
| Proton Leak | (Minimum rate measurement after this compound injection) - (Non-mitochondrial respiration) | The remaining basal respiration not coupled to ATP synthesis after this compound injection, which can be a sign of mitochondrial damage or a mechanism to regulate ATP production.[2][8][9] |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration) | The maximum respiratory capacity of the electron transport chain, induced by the uncoupler FCCP.[1][7] |
| Spare Respiratory Capacity | (Maximal respiration) - (Basal respiration) | A measure of the cell's ability to respond to increased energy demand or stress.[1] |
| Non-Mitochondrial Respiration | Minimum rate measurement after rotenone/antimycin A injection | Oxygen consumption due to cellular enzymes after the inhibition of mitochondrial respiration.[1] |
Table 2: Key Parameters of Mitochondrial Function Derived from the Mitochondrial Stress Test.
Conclusion
This compound is an indispensable tool for the accurate assessment of mitochondrial function using the mitochondrial stress test. Its specific inhibition of ATP synthase allows for the precise quantification of ATP-linked respiration and proton leak. By following the detailed protocols and data interpretation guidelines presented in these application notes, researchers can gain a deeper understanding of cellular bioenergetics and its role in health and disease. Careful optimization of experimental conditions, particularly cell density and compound concentrations, is paramount for obtaining robust and reproducible results.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. incyton.com [incyton.com]
Calculating ATP-Linked Respiration with Oligomycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial oxidative phosphorylation (OXPHOS) is the principal source of adenosine (B11128) triphosphate (ATP) in most eukaryotic cells.[1] This intricate process involves the electron transport chain (ETC) establishing a proton gradient across the inner mitochondrial membrane, which is then harnessed by ATP synthase (Complex V) to produce ATP.[1][2] A critical methodology for dissecting mitochondrial function involves the use of pharmacological inhibitors to measure specific components of cellular respiration.
Oligomycin is a potent and specific inhibitor of the F₀ subunit of ATP synthase.[2][3][4] By blocking the proton channel of this enzyme, this compound effectively halts ATP synthesis that is coupled to the electron transport chain.[2][3] The resulting decrease in the oxygen consumption rate (OCR) is a direct measure of the respiration that was dedicated to ATP production, known as ATP-linked respiration.[1][5] This application note provides detailed protocols for utilizing this compound to calculate ATP-linked respiration and other key parameters of mitochondrial bioenergetics, primarily using extracellular flux analyzers.
Principle of the Assay: The Mitochondrial Stress Test
The "Mito Stress Test" is a standard assay that employs the sequential injection of mitochondrial inhibitors to delineate different aspects of mitochondrial respiration. The oxygen consumption rate (OCR) is monitored in real-time to provide a dynamic view of cellular bioenergetics.
-
Basal Respiration: The initial OCR measurement represents the baseline respiratory activity of the cells, which encompasses both the oxygen consumed for ATP synthesis and the oxygen consumed to compensate for the natural proton leak across the inner mitochondrial membrane.[1][6]
-
This compound Injection: The addition of this compound inhibits ATP synthase, leading to a sharp decrease in OCR.[5] This reduction in oxygen consumption quantifies the ATP-linked respiration.[7][8] The remaining OCR after this compound treatment is primarily due to the proton leak.[7][9]
-
FCCP Injection: Following this compound, an uncoupling agent such as Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) is injected. FCCP dissipates the proton gradient, causing the electron transport chain to function at its maximum rate, revealing the maximal respiration capacity.[6][8]
-
Rotenone (B1679576)/Antimycin A Injection: Finally, a combination of Complex I and Complex III inhibitors (e.g., rotenone and antimycin A) is added to shut down mitochondrial respiration completely. The residual OCR is attributed to non-mitochondrial oxygen-consuming processes.[1][5]
Data Presentation: Key Parameters of Mitochondrial Respiration
The quantitative data obtained from a mitochondrial stress test should be summarized in a clear and structured table for easy comparison between different experimental conditions.
| Parameter | Calculation Formula | Description |
| Basal Respiration | (Last OCR measurement before this compound injection) - (Non-Mitochondrial Respiration) | The baseline oxygen consumption of the cells.[1] |
| ATP-Linked Respiration | (Last OCR measurement before this compound injection) - (Minimum OCR measurement after this compound injection) | The portion of basal respiration used for ATP synthesis.[1][7] |
| Proton Leak | (Minimum OCR measurement after this compound injection) - (Non-Mitochondrial Respiration) | Oxygen consumption not coupled to ATP synthesis, compensating for proton leakage across the inner mitochondrial membrane.[1][7] |
| Maximal Respiration | (Maximum OCR measurement after FCCP injection) - (Non-Mitochondrial Respiration) | The maximum respiratory capacity of the mitochondria.[1][6] |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | The cell's ability to respond to an increased energy demand.[8] |
| Non-Mitochondrial Respiration | Minimum OCR measurement after Rotenone/Antimycin A injection | Oxygen consumption from cellular processes outside of the mitochondria.[1] |
Example Data:
| Parameter (pmol O₂/min) | Control Cells | Treated Cells | % Change |
| Basal Respiration | 150 ± 10 | 120 ± 8 | -20% |
| ATP-Linked Respiration | 105 ± 12 | 70 ± 10 | -33% |
| Proton Leak | 40 ± 4 | 45 ± 5 | +12.5% |
| Maximal Respiration | 350 ± 25 | 250 ± 20 | -29% |
| Spare Respiratory Capacity | 200 ± 20 | 130 ± 15 | -35% |
| Non-Mitochondrial Respiration | 5 ± 1 | 5 ± 1 | 0% |
Note: The values presented are for illustrative purposes and will vary depending on the cell type, experimental conditions, and treatment.[7]
Experimental Protocols
The following protocols are designed for use with extracellular flux analyzers, such as the Agilent Seahorse XF platform.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C. A typical final concentration is 1.0 - 2.0 µM, but this should be optimized for each cell type.[7]
-
FCCP Stock Solution: Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C. The optimal concentration needs to be determined empirically for each cell type.[7]
-
Rotenone/Antimycin A Stock Solution: Prepare a stock solution containing 1 mM of each in DMSO. Aliquot and store at -20°C.[7]
-
Assay Medium: Use a bicarbonate-free medium such as Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4 immediately before use.[7]
Assay Procedure
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay.[1][10]
-
Ensure even cell distribution to minimize well-to-well variability.[1]
-
Culture cells overnight in a CO₂ incubator.[1]
Day 2: Mitochondrial Stress Test
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement with necessary substrates.[1]
-
Medium Exchange: Remove the cell culture medium from the plate and gently wash the cells twice with the warmed assay medium. Add the final volume of assay medium to each well.[1]
-
Incubate: Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow the temperature and pH to equilibrate.[1]
-
Load Reagents: Prepare fresh dilutions of the inhibitors in the assay medium and load the appropriate volumes into the designated ports of the hydrated sensor cartridge.[1]
-
Calibrate and Run: Place the sensor cartridge into the extracellular flux analyzer for calibration. Once calibration is complete, replace the calibrant plate with your cell plate and initiate the assay protocol. The instrument will measure OCR at baseline and after each sequential injection.[1]
Visualizations
Signaling Pathway: Mechanism of this compound Action
Caption: this compound inhibits ATP synthase, blocking ATP production.
Experimental Workflow: Mitochondrial Stress Test
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Measurement of Mitochondrial Respiration and Motility in Acute Care: Sepsis, Trauma, and Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
Oligomycin in Cell Culture: A Detailed Guide to Application and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of oligomycin in cell culture experiments. This compound is a macrolide antibiotic produced by Streptomyces diastatochromogenes that acts as a potent and specific inhibitor of F₀F₁ ATP synthase, a key enzyme in oxidative phosphorylation (OXPHOS).[1][2][3] By blocking the proton channel of the F₀ subunit, this compound effectively halts mitochondrial ATP synthesis, making it an invaluable tool for studying cellular bioenergetics, apoptosis, autophagy, and metabolic reprogramming.[1][4][5]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ATP synthase, leading to a cascade of cellular events:
-
Inhibition of Oxidative Phosphorylation: By blocking the proton translocation through the F₀ subunit, this compound prevents the conversion of ADP to ATP in the mitochondria.[2][4]
-
Decreased Mitochondrial Respiration: The blockage of the proton channel leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn inhibits the electron transport chain and reduces oxygen consumption.[1]
-
Increased Glycolysis: To compensate for the loss of mitochondrial ATP production, cells often upregulate glycolysis.[1][6]
-
Induction of Apoptosis: In many cell types, prolonged or high-concentration treatment with this compound can trigger the intrinsic apoptotic pathway.[1][4]
-
Induction of Autophagy: As a cellular response to metabolic stress and damaged mitochondria, this compound treatment can induce autophagy.[7]
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is cell-type dependent and should be determined empirically. The following tables provide a summary of commonly used concentration ranges for various applications.
| Application | Cell Line Examples | Recommended Concentration Range | Typical Treatment Duration | Reference(s) |
| Seahorse XF Mito Stress Test | Various | 1.0 - 2.0 µM | Acute (during assay) | [8][9][10] |
| Induction of Apoptosis | Various | 0.5 - 10 µM | 0.5 - 8 hours | [2][4] |
| Metabolic Reprogramming | H1299 (lung cancer) | 100 ng/mL | Long-term (e.g., 5 days) | [5][6] |
| Induction of Senescence | IMR90 (human fibroblasts) | ~7 µg/mL | Long-term (e.g., 5-10 days) | [5] |
| Inhibition of HIF-1α Expression | Various tumor cell lines | Not specified | Hypoxic conditions | [11] |
| Cytotoxicity Studies | SW480 (colon cancer), A549 (lung cancer) | 0.3 - 5 µM, 10 µM | 20 - 24 hours | [12][13] |
| Mammosphere Formation Inhibition | MCF7, MDA-MB-231 (breast cancer) | ~100 nM (MCF7), ~5-10 µM (MDA-MB-231) | Not specified | [14] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathway
Caption: this compound inhibits ATP synthase, disrupting mitochondrial function and leading to apoptosis and autophagy.
Experimental Workflow for Seahorse XF Cell Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test using this compound.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function.[8][15][16]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (typically 1.0 - 2.0 µM final concentration)[8]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Sensor Cartridge Hydration (Day 1):
-
Assay Preparation (Day 2):
-
Compound Loading:
-
Run Assay:
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[16][18]
-
Protocol 2: Induction and Analysis of Apoptosis
This protocol describes the induction of apoptosis using this compound and its detection by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][19][20]
Materials:
-
Cultured cells of interest
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that allows them to be in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 0.5 - 10 µM) for a specified duration (e.g., 6-24 hours). Include a vehicle-treated control.[2][4]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Assessment of Autophagy
This protocol outlines the detection of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.[21]
Materials:
-
Cultured cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA buffer with protease inhibitors
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor for the last 2-4 hours of the treatment period to assess autophagic flux.[21]
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
LC3-I is the cytosolic form, while LC3-II is the lipidated form that is recruited to autophagosomes.
-
An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
-
A further accumulation of LC3-II in the presence of lysosomal inhibitors confirms an increase in autophagic flux.[21]
-
By following these detailed protocols and considering the provided concentration ranges, researchers can effectively utilize this compound as a tool to investigate a wide range of cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound A and the IPLB-LdFB insect cell line: actin and mitochondrial responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Seahorse FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 10. agilent.com [agilent.com]
- 11. This compound inhibits HIF-1alpha expression in hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Mitochondrial Proton Leak Using Oligomycin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial proton leak, the uncoupled flow of protons across the inner mitochondrial membrane independent of ATP synthase, is a critical component of cellular bioenergetics. This process, where protons re-enter the mitochondrial matrix without performing work, is implicated in a variety of physiological and pathological states, including thermogenesis, aging, and metabolic diseases such as obesity and diabetes. Accurately quantifying proton leak offers valuable insights into mitochondrial coupling efficiency and the overall metabolic health of cells. Oligomycin, a potent and specific inhibitor of the F₀ subunit of ATP synthase, is an indispensable tool for this measurement. By blocking the primary pathway for proton re-entry linked to ATP synthesis, this compound isolates the portion of oxygen consumption solely dedicated to compensating for the proton leak.[1][2][3] This application note provides a comprehensive protocol for measuring proton leak in both intact cells and isolated mitochondria.
Principle of the Assay
The measurement of proton leak relies on the sequential modulation of mitochondrial respiration using specific inhibitors and the real-time monitoring of the oxygen consumption rate (OCR). By dissecting the different states of mitochondrial activity, the proportion of respiration dedicated to proton leak can be accurately determined.
The foundational principle involves inhibiting ATP synthase with this compound. In a coupled state, the energy from the electron transport chain (ETC) is used to pump protons out of the mitochondrial matrix, creating an electrochemical gradient. This gradient drives protons back into the matrix through ATP synthase, generating ATP. When this compound blocks this channel, the only remaining path for protons to re-enter the matrix is through "leak" pathways. The continued oxygen consumption under these conditions is therefore directly proportional to the rate of proton leak.[1][2]
Key Reagents and Their Roles
| Reagent | Mechanism of Action | Purpose in the Assay |
| This compound | Inhibits the F₀ subunit of ATP synthase, blocking proton flow linked to ATP synthesis. | Isolates the oxygen consumption rate (OCR) associated with proton leak.[1][4][5] |
| FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) | An uncoupling agent that dissipates the proton gradient across the inner mitochondrial membrane. | Induces maximal respiration by the electron transport chain, revealing the maximum respiratory capacity.[1][6] |
| Rotenone (B1679576) & Antimycin A | Inhibitors of Complex I and Complex III of the electron transport chain, respectively. | Shut down mitochondrial respiration to determine the non-mitochondrial oxygen consumption.[1][6] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for measuring proton leak and the underlying mitochondrial processes.
Caption: Sequential steps in a typical mitochondrial stress test to determine proton leak.
Caption: Mitochondrial proton flow and the sites of action for key inhibitors.
Detailed Experimental Protocols
Two primary methods are presented here: one for intact cells using an extracellular flux analyzer and another for isolated mitochondria using a Clark-type oxygen electrode.
Protocol 1: Measuring Proton Leak in Intact Cells
This protocol is designed for use with extracellular flux analyzers (e.g., Seahorse XF).
Materials:
-
Adherent cells of interest
-
Cell culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine)[7]
-
This compound stock solution (e.g., 1 mM in DMSO)
-
FCCP stock solution (e.g., 1 mM in DMSO)
-
Rotenone/Antimycin A stock solution (e.g., 100 µM each in DMSO)
-
Extracellular flux analyzer and consumables (microplates, sensor cartridges)
Procedure:
-
Cell Seeding: Seed cells in a compatible microplate at a density optimized for the specific cell type to achieve a confluent monolayer on the day of the assay.[6]
-
Cartridge Hydration: Hydrate the sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.[1]
-
Drug Preparation: On the day of the assay, prepare working solutions of the inhibitors in the assay medium to achieve the desired final concentrations after injection. Typical final concentrations are 1-2 µM for this compound, 0.5-2 µM for FCCP, and 0.5-1 µM for rotenone and antimycin A. These concentrations should be optimized for each cell type.[1][6]
-
Medium Exchange: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C.[1]
-
Assay Execution:
-
Load the hydrated sensor cartridge with the prepared inhibitors.
-
Place the cell plate in the extracellular flux analyzer.
-
The instrument will perform the following injection sequence and OCR measurements:
-
Basal OCR: Measure the baseline OCR for 3-5 cycles.
-
Inject this compound: Measure the OCR for 3-6 cycles to determine the ATP-linked respiration and proton leak.[1]
-
Inject FCCP: Measure the OCR for 3-7 cycles to determine the maximal respiratory capacity.[1]
-
Inject Rotenone/Antimycin A: Measure the OCR for 3-6 cycles to determine the non-mitochondrial respiration.[1]
-
-
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.[1]
Protocol 2: Measuring Proton Leak in Isolated Mitochondria
This protocol is adapted for use with a Clark-type oxygen electrode.
Materials:
-
Isolated mitochondria
-
Respiratory substrates (e.g., succinate (B1194679) with rotenone, or pyruvate and malate)
-
ADP
-
This compound stock solution (e.g., 1 mg/mL in ethanol)[8]
-
FCCP stock solution (e.g., 1 mM in ethanol)[8]
-
Clark-type oxygen electrode system
-
Mitochondrial protein concentration determination assay (e.g., BCA assay)
Procedure:
-
System Setup: Calibrate the oxygen electrode according to the manufacturer's instructions and maintain the respiration chamber at the desired temperature (e.g., 37°C).[8]
-
Mitochondrial Respiration States:
-
Add isolated mitochondria (e.g., 0.35 mg/mL) to the respiration buffer in the chamber.[8]
-
Add respiratory substrates to initiate State 2 respiration.
-
Add a limiting amount of ADP to induce State 3 respiration (ATP synthesis-linked).
-
Upon ADP depletion, respiration will slow to State 4, which is often used as an initial estimate of proton leak.[2]
-
-
This compound-Inhibited Respiration: Add this compound (e.g., 0.7 µg/mL) to inhibit ATP synthase. The resulting OCR represents the proton leak.[1][8]
-
Maximal Uncoupled Respiration: Add FCCP (e.g., 1.5 µM) to measure the maximal uncoupled respiration rate.[8]
-
Data Calculation:
Data Presentation and Interpretation
The quantitative data from a typical mitochondrial stress test can be summarized and analyzed as follows.
Summary of OCR Measurements
| Measurement | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption of the cells, representing both ATP-linked respiration and proton leak. | Initial OCR before injections. |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis. | (Basal OCR) - (this compound-insensitive OCR).[4][6] |
| Proton Leak | The remaining respiration after ATP synthase inhibition, reflecting the oxygen consumption needed to compensate for proton leak. | (this compound-insensitive OCR) - (Non-mitochondrial OCR).[1][6][10] |
| Maximal Respiration | The maximum OCR achieved after uncoupling with FCCP, indicating the full capacity of the ETC. | (FCCP-stimulated OCR) - (Non-mitochondrial OCR).[6] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand. | (Maximal Respiration) - (Basal Respiration).[6] |
| Non-Mitochondrial Respiration | Oxygen consumption from sources other than mitochondrial respiration. | OCR after addition of Rotenone and Antimycin A.[1] |
Example Data Interpretation
An increase in the calculated proton leak can signify mitochondrial damage or the activation of specific uncoupling proteins.[6] Conversely, a decrease may indicate a more tightly coupled and efficient system. The spare respiratory capacity is a key indicator of cellular fitness; a lower capacity suggests that cells are operating closer to their maximum respiratory potential and may be less able to cope with additional stress.[6]
Conclusion
The use of this compound to measure mitochondrial proton leak is a robust and informative technique for assessing mitochondrial function. The protocols outlined in this application note provide a framework for researchers to quantify this important bioenergetic parameter in both cellular and isolated mitochondrial models. Careful optimization of inhibitor concentrations and normalization of data are crucial for obtaining accurate and reproducible results. These measurements can provide significant insights into the metabolic basis of various diseases and aid in the development of novel therapeutic strategies targeting mitochondrial function.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Indirect measurement of mitochondrial proton leak and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. diacomp.org [diacomp.org]
- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial proton leak in cardiac aging - PMC [pmc.ncbi.nlm.nih.gov]
Oligomycin Application in Isolated Mitochondria Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin is a macrolide antibiotic produced by Streptomyces species that serves as a potent and specific inhibitor of ATP synthase (also known as Complex V) in mitochondria.[1][2] By binding to the F₀ subunit of the enzyme, this compound blocks the proton channel, thereby inhibiting ATP synthesis driven by oxidative phosphorylation.[1][3] This specific mechanism of action makes this compound an indispensable tool in mitochondrial research, allowing for the precise dissection of various components of mitochondrial respiration. These application notes provide detailed protocols for the use of this compound in studies involving isolated mitochondria, with a focus on measuring key bioenergetic parameters.
Mechanism of Action
The primary function of the mitochondrial electron transport chain (ETC) is to pump protons from the mitochondrial matrix to the intermembrane space, generating a proton motive force. This force consists of both a pH gradient and a mitochondrial membrane potential (ΔΨm).[4] ATP synthase utilizes the energy stored in this gradient to drive the phosphorylation of ADP to ATP as protons flow back into the matrix through its F₀ subunit.[5]
This compound physically obstructs this proton channel in the F₀ subunit.[3][6] This blockage has several key consequences:
-
Inhibition of ATP Synthesis: The most direct effect is the cessation of ATP production via oxidative phosphorylation.[7]
-
Decreased Oxygen Consumption: As the proton gradient can no longer be dissipated by ATP synthase, the proton motive force builds up, making it energetically more difficult for the ETC complexes to pump more protons. This results in a significant decrease in the rate of oxygen consumption. The respiration that persists in the presence of this compound is primarily attributed to proton leak across the inner mitochondrial membrane.[8]
-
Hyperpolarization of the Mitochondrial Membrane: The inability of protons to re-enter the matrix through ATP synthase leads to an accumulation of positive charge in the intermembrane space, causing an increase, or hyperpolarization, of the mitochondrial membrane potential.[4][9]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the use and effects of this compound in mitochondrial studies.
| Parameter | Organism/Source | Value | Experimental Conditions |
| IC₅₀ | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration |
| IC₅₀ | Yeast mitochondria | ~1 µM | ATP synthesis assay |
| IC₅₀ | Rat liver mitochondria | 0.05 - 0.1 µg/mg protein | Inhibition of ATPase activity |
| EC₅₀ | Purified yeast ATP synthase | ~107 nM | ATPase activity |
| Inhibitory Concentration | Boar sperm | Not specified | Inhibition of in vitro capacitation |
Table 1: Inhibitory Concentrations of this compound A.[3][10][11]
| Parameter Measured | Effect of this compound | Typical Concentration Range | Notes |
| ATP-Linked Respiration | Inhibition | 0.5 - 10 µg/mL | The decrease in OCR upon this compound addition represents the respiration coupled to ATP synthesis.[7] |
| Proton Leak | Becomes the dominant source of residual respiration | 1 - 5 µM | The remaining OCR after this compound inhibition is largely due to proton leak.[9] |
| Maximal Respiration | Can lead to underestimation (25-45%) if added before an uncoupler. | 1 µg/mL | It is often recommended to measure maximal respiration without prior this compound injection.[6][12] |
| ATP Synthesis | Potent inhibition | ~1 µM | Directly blocks the final step of oxidative phosphorylation.[3] |
| Mitochondrial Membrane Potential | Hyperpolarization (increase) | 50 nM | Due to the buildup of protons in the intermembrane space.[4] |
Table 2: Effects of this compound on Key Mitochondrial Parameters.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Tissue (Rat Liver)
This protocol describes a standard method for isolating mitochondria using differential centrifugation.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA. Keep on ice.
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Refrigerated centrifuge.
Procedure:
-
Excise the tissue (e.g., rat liver) and place it in ice-cold isolation buffer.
-
Mince the tissue into small pieces.
-
Homogenize the tissue in the isolation buffer. The number of strokes should be optimized to ensure cell disruption without excessive damage to mitochondria.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay).
Protocol 2: Measurement of ATP-Linked Respiration and Proton Leak using an Oxygen Electrode
This protocol measures oxygen consumption in isolated mitochondria to determine the rates of ATP-linked respiration and proton leak.
Materials:
-
Isolated mitochondria.
-
Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.
-
Respiratory substrates (e.g., 5 mM pyruvate (B1213749) and 2.5 mM malate (B86768) for Complex I-linked respiration, or 10 mM succinate (B1194679) with 2 µM rotenone (B1679576) for Complex II-linked respiration).
-
ADP solution (e.g., 150 mM stock).
-
This compound stock solution (e.g., 1 mg/mL in ethanol).
-
Oxygen electrode system (e.g., Oroboros Oxygraph-2k or similar).
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 2 mL of respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria to the chamber (e.g., 0.3 mg/mL).[8]
-
Add the respiratory substrates to initiate baseline respiration (State 2).
-
Add a known amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure State 3 respiration.
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4, which is limited by the proton leak.
-
To specifically measure the this compound-sensitive component, add this compound (e.g., 1 µg/mL) to inhibit ATP synthase. The resulting oxygen consumption rate is primarily due to the proton leak.[8]
-
ATP-linked respiration can be calculated as the difference between State 3 respiration and the this compound-inhibited respiration rate.
Protocol 3: ATP Synthesis Assay in Isolated Mitochondria
This protocol uses a luciferase-based assay to directly measure the rate of ATP synthesis.
Materials:
-
Isolated mitochondria.
-
Assay Buffer: e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 10 mM K₂HPO₄, 0.2 mM EDTA.[3]
-
Respiratory substrates (e.g., pyruvate, malate).
-
ADP solution.
-
This compound stock solution.
-
Luciferin-Luciferase ATP assay kit.
-
Luminometer.
Procedure:
-
Resuspend the isolated mitochondria in pre-warmed assay buffer.
-
Add the respiratory substrates to energize the mitochondria.
-
To determine the inhibitory effect of this compound, pre-incubate a sample of the energized mitochondria with the desired concentration of this compound for 5-10 minutes. Use a vehicle control (e.g., DMSO) for comparison.[3][13]
-
Initiate ATP synthesis by adding a known concentration of ADP.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding perchloric acid).[3]
-
Neutralize the samples.
-
Measure the ATP concentration in the samples using a luciferin-luciferase assay according to the kit manufacturer's instructions.
-
The rate of ATP synthesis is determined by plotting the ATP concentration against time. Compare the rates in the presence and absence of this compound to quantify its inhibitory effect.[3]
Visualizations
Caption: Mechanism of this compound action on mitochondrial ATP synthase.
Caption: Experimental workflow for measuring ATP-linked respiration.
Caption: Logical flow of an ATP synthesis inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound A-induced inhibition of mitochondrial ATP-synthase activity suppresses boar sperm motility and in vitro capacitation achievement without modifying overall sperm energy levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes: Utilizing Oligomycin to Elucidate Glycolytic Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oligomycin is a macrolide antibiotic produced by Streptomyces species that serves as a powerful tool in metabolic research.[1] It is a potent and specific inhibitor of the F-type ATP synthase (Complex V) located in the inner mitochondrial membrane.[2][3] By blocking this enzyme, this compound effectively shuts down ATP production via oxidative phosphorylation (OXPHOS).[4][5] This forces cells to upregulate glycolysis to meet their energy demands, providing a method to measure a cell's maximum glycolytic capacity. These application notes provide a comprehensive guide to using this compound for studying glycolysis, complete with detailed protocols, data interpretation, and visualizations.
Mechanism of Action
This compound inhibits ATP synthase by binding to the F₀ portion of the complex, which functions as a proton channel.[1][4] This binding physically obstructs the flow of protons back into the mitochondrial matrix, a process essential for driving the synthesis of ATP from ADP and inorganic phosphate.[2][6] The immediate consequences of this inhibition are:
-
A halt in mitochondrial ATP synthesis.[3]
-
A buildup of the proton gradient across the inner mitochondrial membrane, which in turn inhibits the electron transport chain (ETC).[4]
-
A compensatory increase in the rate of glycolysis to generate ATP, known as the Pasteur effect.[7]
-
An increase in the production and extrusion of lactate, leading to the acidification of the extracellular medium.[5][8]
This metabolic shift is the principle behind using this compound to probe the glycolytic pathway.
References
Investigating Apoptosis with Oligomycin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin is a macrolide antibiotic produced by Streptomyces diastatochromogenes that potently inhibits the F₀ subunit of mitochondrial H+-ATP synthase, also known as complex V of the electron transport chain.[1][2] By blocking the proton channel of this enzyme, this compound effectively halts ATP synthesis via oxidative phosphorylation.[2] This disruption of cellular energy metabolism triggers a cascade of events leading to the induction of the intrinsic pathway of apoptosis, making this compound a valuable tool for studying programmed cell death and for identifying potential therapeutic strategies that target cancer cell metabolism.[3][4]
These application notes provide a comprehensive guide to utilizing this compound for apoptosis research. We detail its mechanism of action, summarize key quantitative data, and provide detailed protocols for essential experiments to characterize the apoptotic response to this compound treatment.
Mechanism of Action
This compound's primary molecular target is the F₀ portion of ATP synthase.[1][2] Its binding physically obstructs the proton channel, preventing the influx of protons from the intermembrane space into the mitochondrial matrix. This leads to several key cellular consequences that culminate in apoptosis:
-
Inhibition of ATP Synthesis: The most immediate effect is the cessation of mitochondrial ATP production, leading to a rapid decline in cellular ATP levels.[3]
-
Mitochondrial Membrane Hyperpolarization: Initially, the continued pumping of protons by the electron transport chain without their re-entry through ATP synthase leads to an increase in the mitochondrial membrane potential (ΔΨm).[1][5]
-
Increased Reactive Oxygen Species (ROS) Production: The hyperpolarized state of the mitochondrial membrane can lead to increased production of superoxide (B77818) and other reactive oxygen species, contributing to cellular damage.
-
Induction of the Intrinsic Apoptotic Pathway: The combination of ATP depletion, altered mitochondrial membrane potential, and oxidative stress triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol.[3][4]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[3] Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a wide range of cellular substrates.[3]
Data Presentation
The following tables summarize quantitative data on the effects of this compound treatment on various cell lines, providing a reference for expected outcomes. It is important to note that the optimal concentration and incubation time are cell-line dependent, and a dose-response and time-course experiment is recommended for each new experimental system.[6]
| Cell Line | This compound Concentration | Incubation Time | Effect on Cell Viability | Reference |
| SW480 (Colon Cancer) | 1 µM | 20 hours | 15.5% decrease | [7][8] |
| SW480 (Colon Cancer) | 5 µM | 20 hours | 20.1% decrease | [7][8] |
| RKO (Colorectal Cancer) | 10 µg/mL | 48 hours | ~50% decrease | [9] |
| HeLa (Cervical Cancer) | 10 µM | 2 hours | Reduced total cellular ATP levels | [6] |
| HepG2 (Hepatocellular Carcinoma) | 5 µM | 24-168 hours | Sensitizes cells to zidovudine-induced cytotoxicity | [6] |
| Cell Line | This compound Concentration | Incubation Time | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| Neurons (Primary Culture) | 10 µM | 15 minutes | Significant decrease in spontaneous ΔΨm fluctuations | [10] |
| Human Dermal Fibroblasts (HDFa) | 5 µM | ~15 minutes | Initial hyperpolarization followed by depolarization with FCCP | [5] |
| IMR-90 (Lung Fibroblasts) | 5 µM | ~15 minutes | Initial hyperpolarization followed by depolarization with FCCP | [5] |
| HepG2 (Hepatocellular Carcinoma) | Not specified | Not specified | Depolarized mitochondrial membrane potential | [4] |
| Cell Line | This compound Concentration | Incubation Time | Apoptotic Marker | Effect | Reference |
| HepG2 | Not specified | Not specified | Cytochrome c release | Increased | [4] |
| HepG2 | Not specified | Not specified | DNA fragmentation | Increased | [4] |
| RGM-1 (Gastric Epithelium) | Dose-dependent | Not specified | Cytochrome c release | Prevention of NO-induced release | [11] |
| RGM-1 (Gastric Epithelium) | Dose-dependent | Not specified | Caspase-3 activation | Prevention of NO-induced activation | [11] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondria-targeting drug this compound blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and antimycin A prevent nitric oxide-induced apoptosis by blocking cytochrome C leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
Oligomycin as a Tool to Study mTOR Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin is a macrolide antibiotic that acts as a potent and specific inhibitor of F₀F₁ ATP synthase, the enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[1][2] By blocking the proton channel of the F₀ subunit, this compound effectively uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of cellular ATP and inducing a state of metabolic stress.[1][3] This characteristic makes this compound an invaluable tool for investigating cellular responses to energy deprivation and for studying the signaling pathways that sense and react to metabolic cues, most notably the mechanistic target of rapamycin (B549165) (mTOR) pathway.
The mTOR signaling network is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, amino acids, and cellular energy status.[4] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While low energy status, characterized by a high AMP:ATP ratio, typically leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTORC1, studies have revealed a paradoxical activation of mTORC1 signaling in response to this compound-induced ATP depletion in certain cellular contexts.[5] This makes this compound a unique tool to dissect the complex and sometimes counterintuitive regulation of mTOR signaling under metabolic stress.
These application notes provide a comprehensive guide to using this compound as a tool to study mTOR signaling, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of the implicated pathways and workflows.
Mechanism of Action and Impact on mTOR Signaling
This compound's primary effect is the inhibition of mitochondrial ATP synthase, leading to a sharp decrease in cellular ATP levels. This energy crisis triggers a cascade of cellular responses. While it is well-established that severe energy stress and AMPK activation typically inhibit mTORC1, treatment with this compound has been shown to increase the phosphorylation of downstream mTORC1 effectors, such as S6 kinase (S6K) and ribosomal protein S6 (S6).[5] This suggests the existence of alternative, AMPK-independent mechanisms of mTORC1 activation under specific metabolic conditions.
The precise mechanism of this paradoxical activation is still under investigation but may involve alterations in other signaling pathways that converge on mTORC1. The effects of this compound on mTORC2 are less characterized in the literature, presenting an area for further research.
Data Presentation
Table 1: Quantitative Effects of this compound on Cellular ATP and mTORC1 Signaling
| Cell Type | This compound Concentration | Treatment Duration | Effect on ATP Levels | Effect on S6K/S6 Phosphorylation | Reference(s) |
| Neurons | 2 µM | 6 hours | Decrease to ~64% of control | ~2-fold increase | [5] |
| LKB1 wild-type cancer cells | 100 ng/mL | 1-2 hours | 5-8% decrease | Transient AMPK activation | [6] |
| SW480 cancer cells | 0.3 µM | 20 hours | Threefold decrease in mitochondrial oxygen consumption | Not specified | [7] |
| A549 cells | 10 µM | 24 hours | Significant decrease in cell viability | Not specified | [8] |
Table 2: IC₅₀ Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay | IC₅₀ | Reference(s) |
| MCF7 | Mammosphere formation | ~100 nM | [6] |
| MDA-MB-231 | Mammosphere formation | ~5-10 µM | [6] |
| High-throughput GBM sphere cells | Cell growth | 150 nM | [4] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol details the steps to analyze the phosphorylation status of key mTORC1 pathway proteins following this compound treatment.
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293T, HeLa, or a cell line of interest) in 6-well plates and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. Treat cells with the desired concentration of this compound (typically 0.5-10 µM) for a specified duration (e.g., 30 minutes to 8 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis: a. After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto a 4-15% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-150V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized, especially for large proteins like mTOR (~289 kDa).
6. Immunoblotting: a. Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10,000 dilution) in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal.
Table 3: Recommended Antibodies for mTOR Pathway Western Blot
| Target Protein | Phosphorylation Site | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| p-S6K1 | Thr389 | Cell Signaling Technology | 9234 | 1:1000 |
| Total S6K1 | - | Cell Signaling Technology | 2708 | 1:1000 |
| p-S6 | Ser240/244 | Cell Signaling Technology | 5364 | 1:2000 |
| Total S6 | - | Cell Signaling Technology | 2217 | 1:1000 |
| p-Akt | Ser473 | Cell Signaling Technology | 4060 | 1:2000 |
| Total Akt | - | Cell Signaling Technology | 4691 | 1:1000 |
| p-AMPKα | Thr172 | Cell Signaling Technology | 2535 | 1:1000 |
| Total AMPKα | - | Cell Signaling Technology | 2532 | 1:1000 |
| mTOR | - | Cell Signaling Technology | 2972 | 1:1000 |
| GAPDH/β-actin | - | Various | Various | 1:1000 - 1:10,000 |
Note: Optimal antibody concentrations and incubation times should be determined empirically.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol is for assessing mitochondrial function and the cellular reliance on oxidative phosphorylation using an Agilent Seahorse XF Analyzer. This compound is a key component of this assay.
1. Day 1: Cell Seeding a. Seed cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay. This needs to be optimized for each cell type. b. Include wells for background correction (media only, no cells). c. Incubate the plate overnight at 37°C in a CO₂ incubator.
2. Day 2: Assay Preparation a. Hydrate the Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight (or for at least 4 hours) at 37°C in a non-CO₂ incubator. b. Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C. Adjust the pH to 7.4. c. Prepare Compound Plate: Prepare stock solutions of this compound, FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A in the assay medium at the desired concentrations. A typical starting concentration for this compound is 1.0-2.0 µM.[9]
3. Day 2: Assay Execution a. Cell Plate Preparation: Remove the growth medium from the cell plate and wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well. b. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to stabilize. c. Load the Sensor Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge. d. Run the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the OCR after each injection.
4. Data Analysis The Seahorse software will calculate key parameters of mitochondrial function, including:
-
Basal Respiration: The initial OCR.
-
ATP-linked Respiration: The decrease in OCR after this compound injection.
-
Proton Leak: The residual OCR after this compound injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
Conclusion and Future Directions
This compound is a powerful and versatile tool for probing the intricate relationship between cellular energy status and the mTOR signaling pathway. Its ability to induce a well-defined metabolic stress allows researchers to investigate the adaptive responses of cells and to uncover non-canonical regulatory mechanisms of mTORC1. The provided protocols offer a starting point for utilizing this compound in studies of mTOR signaling.
A significant gap in the current understanding is the effect of this compound-induced metabolic stress on mTORC2 activity. Future research could focus on investigating the phosphorylation of the mTORC2-specific substrate Akt at Serine 473 in response to this compound treatment. Such studies would provide a more complete picture of how cells coordinate different branches of the mTOR pathway to cope with energy deprivation and would be of great interest to researchers in the fields of cell biology, metabolism, and drug development.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. citeab.com [citeab.com]
Application of Oligomycin in Autophagy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Oligomycin is a macrolide antibiotic produced by Streptomyces diastatochromogenes that acts as a potent inhibitor of mitochondrial F-type ATP synthase (Complex V).[1] By blocking the proton channel of the F₀ subunit, this compound disrupts oxidative phosphorylation, leading to a decrease in mitochondrial ATP synthesis and a buildup of the proton gradient across the inner mitochondrial membrane.[1][2][3][4] This profound impact on cellular bioenergetics makes this compound a valuable tool for investigating the intricate relationship between mitochondrial function and autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins.[3][5]
These application notes provide a comprehensive overview of the use of this compound in autophagy research, including its complex effects on signaling pathways, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action and Effects on Autophagy
This compound's primary effect is the inhibition of ATP synthase, which triggers a cascade of cellular responses.[1][3] The resulting mitochondrial dysfunction is a potent inducer of mitophagy , a selective form of autophagy that targets damaged mitochondria for degradation.[2][3] However, the overall effect of this compound on general autophagy can be context-dependent, with some studies reporting an induction of autophagy as a pro-survival response, while others show a suppression of autophagy through the activation of the Akt/mTOR signaling pathway.[3][6]
The cellular energy sensor, AMP-activated protein kinase (AMPK), is typically activated in response to the increased AMP/ATP ratio caused by this compound.[2][3][7] Activated AMPK can promote autophagy by inhibiting the mTOR complex 1 (mTORC1), a key negative regulator of autophagy.[2][3]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of this compound and related reagents in autophagy research.
Table 1: this compound Working Concentrations and Incubation Times
| Cell Type/Application | This compound Concentration | Incubation Time | Observed Effect |
| General Use | 0.5 - 10 µM | 0.5 - 8 hours | Inhibition of oxidative phosphorylation, AMPK activation |
| Mitophagy Induction (with Antimycin A) | 1 µM | 12 - 48 hours | Mitochondrial protein depletion |
| Mitophagy Induction in HeLa cells (with Antimycin A) | 10 µM | Not specified | Mitophagy induction |
| Apoptosis Induction (Dose-Response) | 0.1, 1, 5, 10 µM | 6, 12, 24, 48 hours | Apoptosis |
| Seahorse XF Cell Mito Stress Test | 2 µM | Minutes | Measurement of ATP-linked respiration |
| Human Chondrocytes | 10 µg/mL | 14 - 48 hours | Decreased autophagy, mitochondrial dysfunction |
| HT-22 Cells | 10 µg/mL | 2 - 8 hours | ROS production, cell death |
Table 2: Reagent Concentrations for Associated Protocols
| Reagent | Application | Working Concentration |
| Antimycin A | Mitophagy Induction (with this compound) | 1 µM |
| Bafilomycin A1 | Autophagic Flux Measurement | 100 nM |
| Chloroquine | Autophagic Flux Measurement | 10 µM |
| FCCP | Seahorse XF Cell Mito Stress Test | 0.75 - 2 µM |
| Rotenone | Seahorse XF Cell Mito Stress Test | 0.5 µM |
| Antimycin A | Seahorse XF Cell Mito Stress Test | 0.5 µM |
| JC-1 | Mitochondrial Membrane Potential | 2 - 10 µM |
| DCF-DA | ROS Detection | Not specified |
| MitoSOX Red | Mitochondrial Superoxide Detection | 5 µM |
Signaling Pathways
Caption: this compound inhibits ATP synthase, leading to mitochondrial dysfunction and altered cellular energy status, which in turn modulates autophagy through AMPK and mTORC1 signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 5 mM this compound stock solution in DMSO.[8]
Materials:
-
This compound powder (Molecular Weight: ~791.1 g/mol )[8]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile[8]
-
Sterile microcentrifuge tubes[9]
Procedure:
-
Weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.26 mL of sterile DMSO to the tube.[8]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months.[8]
Induction of Autophagy/Mitophagy with this compound
This protocol provides a general guideline for treating cultured cells with this compound to induce autophagy or mitophagy.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (5 mM in DMSO)
-
Cell culture plates
-
(Optional) Antimycin A for robust mitophagy induction[10]
Procedure:
-
Seed cells in the desired culture plate format and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of treatment, prepare fresh working solutions of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
For robust mitophagy induction, this compound (e.g., 1 µM) can be used in combination with Antimycin A (e.g., 1 µM).[10]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Proceed with downstream analysis.
Caption: A general experimental workflow for studying the effects of this compound on autophagy in cell culture.
Western Blot Analysis of LC3-II
This protocol describes the detection of LC3-I to LC3-II conversion, a hallmark of autophagosome formation, by Western blotting.[11]
Materials:
-
Cell lysates from control and this compound-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15% acrylamide (B121943) is recommended for good separation of LC3-I and LC3-II)[12]
-
PVDF membrane[12]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3 (e.g., LC3B)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer, quantify protein concentration using a BCA assay, and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody (typically 1:1000 dilution) and anti-loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II using densitometry software.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control to assess autophagosome formation.[11]
-
Measurement of Autophagic Flux
This protocol measures autophagic flux by inhibiting the degradation of autophagosomes with Bafilomycin A1 and quantifying the accumulation of LC3-II.[5][10]
Materials:
-
Cultured cells
-
This compound
-
Bafilomycin A1 (stock solution in DMSO)
-
Reagents and equipment for Western blotting (as described above)
Procedure:
-
Seed cells and allow them to adhere.
-
Set up four experimental groups:
-
Untreated control
-
This compound treatment alone
-
Bafilomycin A1 treatment alone (e.g., 100 nM for the last 2-4 hours of the experiment)[10]
-
This compound and Bafilomycin A1 co-treatment (add Bafilomycin A1 for the final 2-4 hours of the this compound incubation)
-
-
After the treatment period, harvest the cells and perform Western blot analysis for LC3-II as described in the previous protocol.
-
Data Analysis: Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of Bafilomycin A1. An increase in LC3-II accumulation in the presence of Bafilomycin A1 indicates an active autophagic flux. The magnitude of this increase reflects the rate of autophagy.
Assessment of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[2][13]
Materials:
-
Control and this compound-treated cells
-
JC-1 dye
-
DMSO
-
Culture medium or buffer (e.g., HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of JC-1 Staining Solution: Prepare a 2-10 µM working solution of JC-1 in pre-warmed cell culture medium or buffer.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Washing: Gently wash the cells with pre-warmed medium or buffer to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or unhealthy cells with low ΔΨm will show green fluorescent JC-1 monomers.
-
Flow Cytometry: Quantify the red and green fluorescence signals. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol provides a general method for detecting cellular ROS production using a fluorescent probe like DCF-DA.
Materials:
-
Control and this compound-treated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
PBS or other suitable buffer
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Add the DCF-DA working solution (typically 5-10 µM in serum-free medium or PBS) to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCF-DA solution and wash the cells gently with PBS.
-
Measurement:
-
Add PBS or medium to the cells.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm), flow cytometer, or visualize by fluorescence microscopy. An increase in green fluorescence indicates an increase in cellular ROS levels.
-
Disclaimer: These protocols provide general guidelines. Optimal conditions, including cell density, reagent concentrations, and incubation times, should be determined empirically for each specific cell type and experimental setup.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Using Oligomycin to Induce Cellular Senescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and various age-related diseases.[1][2][3] Inducing senescence in vitro is a valuable tool for studying these processes. Oligomycin, a macrolide antibiotic, is a potent inhibitor of mitochondrial ATP synthase. By disrupting oxidative phosphorylation, this compound triggers a cascade of cellular stress responses that can culminate in a senescence-like phenotype, particularly in normal cells like human fibroblasts.[4] This document provides detailed application notes and protocols for using this compound to induce and characterize cellular senescence.
Mechanism of Action
This compound specifically binds to the F0 subunit of mitochondrial ATP synthase, blocking the proton channel and thereby inhibiting ATP production through oxidative phosphorylation (OXPHOS). This leads to a rapid decrease in cellular ATP levels and a metabolic shift towards glycolysis. The resulting energy stress activates key signaling pathways, including AMP-activated protein kinase (AMPK), which in turn can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p16, p21, and p27.[4] These CKIs enforce a cell cycle arrest, a hallmark of cellular senescence.[1]
Data Presentation
The following tables summarize the quantitative data for inducing and assessing cellular senescence using this compound.
Table 1: this compound Treatment Parameters for Inducing Senescence
| Cell Type | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| Human Fibroblasts (e.g., IMR90) | ~7 µg/mL | 5 - 10 days | Premature senescence, cell cycle arrest, increased SA-β-Gal staining, upregulation of p16, p21, and p27. | [4] |
| Cancer Cells (e.g., H1299) | 100 ng/mL | Up to 5 days | Reduced cell proliferation, metabolic shift to glycolysis. |
Table 2: Key Markers for Assessing this compound-Induced Senescence
| Marker | Method of Detection | Expected Outcome in Senescent Cells |
| Senescence-Associated β-Galactosidase (SA-β-gal) | Cytochemical Staining | Increased blue staining at pH 6.0 |
| p16INK4a | Western Blot, qRT-PCR | Upregulation |
| p21WAF1/Cip1 | Western Blot, qRT-PCR | Upregulation |
| p27Kip1 | Western Blot | Upregulation |
| Cell Cycle Arrest | Flow Cytometry (DNA content) | Accumulation of cells in G1/G0 phase |
| Proliferation | Cell Counting, BrdU/EdU incorporation | Decreased |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with this compound
This protocol describes the induction of senescence in human fibroblasts using this compound.
Materials:
-
Human fibroblasts (e.g., IMR90)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 5 mM)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate human fibroblasts at a desired density in cell culture plates or flasks and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare the working concentration of this compound (e.g., 7 µg/mL) by diluting the stock solution in a complete culture medium.
-
Prepare a vehicle control medium containing the same concentration of DMSO as the this compound-treated medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Long-Term Culture:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the medium with freshly prepared this compound-containing or vehicle control medium every 2-3 days.
-
Continue the treatment for 5-10 days to induce a senescent phenotype.
-
-
Assessment of Senescence: After the treatment period, proceed with senescence characterization assays as described in the following protocols.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is a widely used method to detect senescent cells.[5][6]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS[5]
-
SA-β-gal staining solution (pH 6.0):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add the fixation solution to the cells and incubate for 5 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-gal staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells at 37°C overnight in a dry incubator (no CO2).[5] The absence of CO2 is crucial to maintain the pH of the staining solution.[6]
-
Visualization: Observe the cells under a microscope for the development of a blue color, which is indicative of senescent cells.
Protocol 3: Western Blot Analysis for Senescence Markers
This protocol is for detecting the expression levels of key senescence-associated proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p16, p21, p27, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Lyse the control and this compound-treated cells with lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p16, p21, p27, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of the senescence markers between control and treated cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of the cell population.
Materials:
-
Trypsin-EDTA
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest the control and this compound-treated cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.
Visualization of Pathways and Workflows
References
- 1. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cell Senescence and Senolytics: Novel Interventions for Age-Related Endocrine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained inhibition of oxidative phosphorylation impairs cell proliferation and induces premature senescence in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. buckinstitute.org [buckinstitute.org]
- 6. telomer.com.tr [telomer.com.tr]
Long-Term Effects of Oligomycin Treatment on Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin is a macrolide antibiotic produced by Streptomyces diastatochromogenes that acts as a potent and specific inhibitor of ATP synthase.[1][2][3] By binding to the F0 subunit of the enzyme, it blocks the proton channel, thereby inhibiting oxidative phosphorylation (OXPHOS) and mitochondrial ATP production.[1][2] This profound impact on cellular bioenergetics makes this compound an invaluable tool for studying mitochondrial dysfunction, metabolic reprogramming, cellular senescence, and apoptosis.[4] Long-term treatment with this compound forces cells to adapt to a state of chronic mitochondrial inhibition, providing a model to investigate cellular survival mechanisms and potential therapeutic strategies targeting cancer metabolism.
Mechanism of Action
This compound specifically targets the F0 subunit of mitochondrial ATP synthase, effectively blocking the proton translocation required for the synthesis of ATP from ADP and inorganic phosphate.[1][2][4] This inhibition leads to a rapid decrease in mitochondrial respiration and a compensatory shift towards glycolysis to meet the cell's energy demands.[3][4] The immediate consequences of this compound treatment include a decrease in the oxygen consumption rate (OCR) and an increase in the mitochondrial membrane potential.[4][5]
Core Cellular Responses to Long-Term this compound Treatment
Prolonged exposure of cell lines to this compound induces a range of significant and interconnected cellular responses:
-
Metabolic Reprogramming: Cells become highly dependent on glycolysis for ATP production, a phenomenon characterized by increased glucose consumption and lactate (B86563) production.[4][6]
-
Reduced Cell Proliferation: The inefficient ATP production resulting from the inhibition of OXPHOS leads to a significant reduction in the rate of cell proliferation.[4][6]
-
Induction of Cellular Senescence: In normal cells, such as human fibroblasts, chronic this compound treatment can induce a state of premature senescence. This is often characterized by cell cycle arrest and the upregulation of cyclin-dependent kinase inhibitors like p16, p21, and p27.[4][7]
-
Activation of Stress Signaling Pathways: The initial energy stress triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8] However, in some cell lines, this activation may be transient.[8]
-
Induction of Apoptosis: In many cancer cell lines, prolonged treatment with this compound can trigger the intrinsic apoptotic pathway, marked by the release of cytochrome c from the mitochondria.[3][9] It can also enhance TRAIL-induced apoptosis in some cancer cells.[10]
-
Autophagy Modulation: this compound treatment has been shown to induce autophagy in some cell types as a protective mechanism against mitochondrial dysfunction.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data on the long-term effects of this compound treatment on various cell lines as reported in the literature.
Table 1: Effects of Long-Term this compound Treatment on Cancer Cell Proliferation
| Cell Line | This compound Concentration | Treatment Duration | Growth Inhibition (%) | Reference |
| H1299 | 100 ng/mL | 5 days | ~86% | |
| H1650 | 100 ng/mL | 5 days | ~35% |
Table 2: Effects of this compound Treatment on Cellular ATP Levels
| Cell Line | This compound Concentration | Treatment Duration | Change in ATP Levels | Reference |
| H1299 | 100 ng/mL | 1-2 hours | 5-8% decrease (transient) | [8] |
| H1299 | 100 ng/mL | 4-6 hours | Returned to pre-treatment levels | [8] |
| 786-0 | 100 ng/mL | Up to 6 hours | No significant change | |
| FAO Hepatocytes | 0.5 nM | 24 hours | No significant change | [13] |
| 3T3L1 Adipocytes | 50-100 nM | 24 hours | Increased | [13] |
Table 3: Effects of this compound Treatment on Cellular Metabolism
| Cell Line | This compound Concentration | Measurement | Observation | Reference |
| H1299 | 100 ng/mL | Lactate Production | ~86% increase | |
| H1299 | 100 ng/mL | Glucose Consumption | Similar to untreated cells (cellular rate increased) | |
| Cancer Cell Lines (various) | 100 ng/mL | Lactate Secretion | Variable increases | |
| 3T3L1 Adipocytes | 50-100 nM | Extracellular Acidification Rate (ECAR) | Increased | [13] |
| SW480 | 0.3 µM | Mitochondrial Oxygen Consumption Rate | ~3-fold decrease | [14] |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment for Proliferation and Metabolic Analysis
This protocol is adapted from studies investigating the long-term effects of this compound on cancer cell proliferation and metabolism.[4][6]
Materials:
-
Cell line of interest (e.g., H1299)
-
Complete culture medium
-
This compound A (stock solution in DMSO, e.g., 5 mM)[4]
-
12-well plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Reagents for glucose and lactate assays
Procedure:
-
Cell Seeding: Plate cells in 12-well plates at a density of 1 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours in complete culture medium.[4]
-
This compound Treatment: Prepare the desired final concentration of this compound A (e.g., 100 ng/mL) in complete culture medium by diluting the stock solution.[4] For control wells, add the same concentration of DMSO as in the treated wells.
-
Long-Term Culture: For long-term experiments (e.g., 5 days), change the medium with freshly prepared this compound A every 24-48 hours to ensure consistent inhibitor activity and nutrient availability.[4][6]
-
Cell Counting: At designated time points (e.g., daily for 5 days), trypsinize the cells from one well of each condition. Resuspend the cells in a known volume of culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Analysis of Glucose Consumption and Lactate Production: At each time point, before changing the medium, collect a small aliquot of the spent culture medium. Analyze the concentration of glucose and lactate using commercially available colorimetric assay kits, following the manufacturer's instructions.[4]
Protocol 2: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This is a general protocol for assessing the impact of long-term this compound treatment on mitochondrial respiration.[4][15]
Materials:
-
Seahorse XF cell culture microplate
-
Cell line of interest
-
Complete culture medium
-
This compound A
-
Seahorse XF Base Medium
-
Seahorse XF Calibrant
-
Mito Stress Test compounds (this compound, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density determined for your cell type. Allow the cells to adhere and form a monolayer overnight.[4]
-
Long-Term this compound Treatment: Treat the cells in the microplate with the desired concentration of this compound A for the desired duration prior to the assay.
-
Seahorse XF Mito Stress Test Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.[15] Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Assay Execution: Load the hydrated sensor cartridge with the Mito Stress Test compounds (this compound, FCCP, Rotenone/Antimycin A). Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the sequential injection of the compounds.[4][15]
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration (the decrease in OCR after this compound injection), maximal respiration, and non-mitochondrial respiration.[4]
Protocol 3: Western Blot Analysis for Stress Signaling and Apoptosis Markers
This protocol can be used to analyze changes in protein expression related to cellular stress and apoptosis following long-term this compound treatment.
Materials:
-
Cell line of interest
-
This compound A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-cleaved caspase-3, anti-p21, anti-p16)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound A for the desired duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the desired primary antibodies overnight at 4°C. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[4]
Visualizations
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained inhibition of oxidative phosphorylation impairs cell proliferation and induces premature senescence in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeting drug this compound blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagy activation and protection from mitochondrial dysfunction in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Mitochondrial dysfunction has divergent, cell type-dependent effects on insulin action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting no response to Oligomycin in Seahorse assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve specific issues encountered during their Seahorse XF experiments.
Troubleshooting Guide: No Response to Oligomycin
A lack of response to this compound, an inhibitor of ATP synthase (Complex V), is a common issue observed in the Seahorse XF Cell Mito Stress Test. This is characterized by the failure of the Oxygen Consumption Rate (OCR) to decrease after the injection of this compound. Below are potential causes and solutions to troubleshoot this problem.
Frequently Asked questions (FAQs)
Q1: What is the expected response to this compound in a Seahorse XF Cell Mito Stress Test?
A1: this compound is an inhibitor of ATP synthase (Complex V) in the mitochondrial electron transport chain.[1][2][3] Upon injection, it blocks the passage of protons through ATP synthase, thereby inhibiting ATP production.[1][2][3] This leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn reduces the rate of oxygen consumption by the electron transport chain.[1] Therefore, the expected response is a significant decrease in the Oxygen Consumption Rate (OCR).[1] This decreased OCR value is used to calculate ATP-linked respiration.[1]
Q2: My cells show no decrease in OCR after injecting this compound. What are the most common causes?
A2: The most frequent causes are related to either the cells or the reagent itself.[4]
-
Cellular Health and Density: Unhealthy or insufficient numbers of cells will result in a low basal OCR, making any drop due to this compound difficult to detect.[1][3][4] It is recommended to have an optimal cell density that yields a baseline OCR between 50 and 110 pmol/min for most cell types.[4] Always check cell morphology and adherence before starting the assay.[4]
-
Reagent Integrity: this compound can degrade if not stored or handled properly.[1][4] It should be aliquoted and stored at -20°C, and repeated freeze-thaw cycles should be avoided.[4] It is best to prepare fresh dilutions in the assay medium on the day of the experiment.[4]
Q3: I've confirmed my cells are healthy and the reagent is new. What else could be the issue?
A3: Other potential issues could be related to the this compound concentration or the specific cell type you are using.
-
This compound Concentration: While a final concentration of 1.0-1.5 µM is effective for many cell types, some may require higher concentrations.[4] A dose-response titration is recommended to determine the optimal concentration for your specific cells, testing a range from 0.5 µM up to 3.5 µM or higher.[4][5]
-
Cell-Type Specific Metabolism: Some cells have very low rates of oxidative phosphorylation and are highly glycolytic.[3][4] In these cases, the proportion of oxygen consumption linked to ATP synthesis is minimal, resulting in a small or negligible OCR drop after this compound injection.[4] For instance, some primary cells like non-contracting cardiomyocytes may show a minimal response because their ATP demand is low under assay conditions.[4][6]
-
High Mitochondrial Proton Leak: If the mitochondrial inner membrane is "leaky" to protons, the OCR will be less dependent on ATP synthase activity.[1][7] Therefore, inhibiting ATP synthase with this compound will have a reduced effect on OCR.[1][7]
Q4: Could a technical or protocol-related error cause a lack of response to this compound?
A4: Yes, errors in the assay workflow can certainly lead to this issue.[4]
-
Incorrect Injection: Ensure that the this compound solution is loaded into the correct port of the sensor cartridge (typically Port A for the standard Mito Stress Test).[4] Improper loading can result in no injection or the injection of the wrong compound.[4]
-
Instrument Priming and Mixing: Verify that the instrument properly primes and injects the compound. The mix and measure times in the protocol should be sufficient for the compound to diffuse and act on the cells.[4] A standard protocol often uses 3-minute mix and 3-minute measure cycles.[4]
-
Clogged Injection Ports: Check for and clear any clogs in the injection ports of the instrument cartridge.[3]
Q5: My OCR does not decrease, and my ECAR (Extracellular Acidification Rate) does not increase after this compound injection. Are these events related?
A5: Yes, they are related. When this compound inhibits mitochondrial ATP production, cells that are capable of glycolysis will increase their glycolytic rate to compensate for the loss of ATP. This metabolic shift results in an increased production and extrusion of lactate, which in turn increases the Extracellular Acidification Rate (ECAR). If you observe neither a drop in OCR nor an increase in ECAR, it strongly suggests one of the following:
-
The cells have very low metabolic activity (both mitochondrial and glycolytic).[4]
-
The cells are unhealthy or dying.[4]
-
The this compound was not effectively delivered to the cells.[4]
Data Presentation
Table 1: Troubleshooting Summary for No this compound Response
| Potential Cause | Key Indicators | Recommended Action |
| Reagent Issues | No OCR drop with a new vial of this compound. | Perform a dose-response titration (0.5 µM - 5 µM).[3] Prepare fresh dilutions on the day of the assay.[4] |
| Cell Health/Number | Low basal OCR (<50 pmol/min). Poor cell morphology. | Optimize cell seeding density.[4] Visually inspect cells before and after the assay.[8] |
| Cell-Specific Metabolism | Minimal OCR drop, but a significant increase in ECAR. | Consider if the cell type is highly glycolytic.[3] The experiment may be revealing the cell's metabolic phenotype. |
| High Proton Leak | High OCR after this compound injection (relative to non-mitochondrial respiration). | Investigate potential causes of mitochondrial uncoupling.[7] |
| Technical/Protocol Error | Inconsistent results between wells. No response in any well. | Verify correct port loading and instrument protocol settings.[4] Check for clogged injection ports.[3] |
Table 2: Expected Changes in Seahorse Parameters after Compound Injections
| Parameter | This compound Injection | FCCP Injection | Rotenone/Antimycin A Injection |
| OCR | Decreases | Increases to maximal | Decreases to non-mitochondrial respiration |
| ECAR | Increases (in glycolytic cells) | May change depending on cell type | May decrease |
| mitoATP Production Rate | Decreases to near zero | Not applicable | Not applicable |
| glycoATP Production Rate | Increases (in glycolytic cells) | May change depending on cell type | May decrease |
Experimental Protocols
Protocol 1: this compound Dose-Response Titration
This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell type in a Seahorse XF assay.[1]
-
Cell Seeding: Seed your cells in a Seahorse XF microplate at the optimal density determined from previous experiments.[1]
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay medium to test a range of final concentrations (e.g., 0.5 µM, 1.0 µM, 1.5 µM, 2.0 µM, 2.5 µM, 3.0 µM).[1] A concentration of 1.5 µM is often a good starting point for many cell types.[1][9]
-
Assay Setup: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[1]
-
Load Sensor Cartridge: Load the different concentrations of this compound into the appropriate ports of the sensor cartridge.[1]
-
Run the Assay: Place the cell plate and sensor cartridge into the Seahorse XF analyzer and start the assay. The program should include baseline OCR measurements followed by the injection of this compound.[1]
-
Data Analysis: Analyze the OCR data to identify the lowest concentration of this compound that results in the maximal decrease in OCR.[1]
Protocol 2: Seahorse XF Cell Mito Stress Test
This is a standard method for assessing mitochondrial function in cultured cells.[2]
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[2]
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement it with appropriate substrates (e.g., glucose, pyruvate, glutamine).[10]
-
Prepare Compound Plate: Prepare 10X stock solutions of the Mito Stress Test compounds (this compound, FCCP, Rotenone/Antimycin A) in the assay medium.[4] Load the compounds into the appropriate injection ports of the hydrated sensor cartridge (e.g., Port A: this compound, Port B: FCCP, Port C: Rotenone/AA).[4]
-
Assay Execution:
-
Gently wash the cells twice with the warmed assay medium.[4]
-
Finally, add 180 µL of assay medium to each well.[4]
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.[4]
-
Start the Seahorse XF Analyzer and load the assay template.
-
Calibrate the sensor cartridge.
-
After calibration, replace the utility plate with your cell plate and start the assay.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for no this compound response.
Caption: Inhibition of ATP Synthase by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Transgenic Control of Mitochondrial Fission Induces Mitochondrial Uncoupling and Relieves Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seahorse FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Oligomycin Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Oligomycin concentration in different cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces diastatochromogenes.[1] It is a potent inhibitor of mitochondrial ATP synthase, specifically targeting the F0 subunit.[2][3] By blocking the proton channel of this subunit, this compound prevents the influx of protons into the mitochondrial matrix, which is essential for the production of ATP through oxidative phosphorylation (OXPHOS).[1][3] This inhibition of ATP synthesis also leads to a reduction in the electron transport chain activity and cellular oxygen consumption.[2][3]
Q2: What are the primary applications of this compound in research?
This compound is a valuable tool in cell biology to:
-
Study cellular bioenergetics and mitochondrial respiration.[1]
-
Measure ATP-linked respiration and maximal respiratory capacity, often in conjunction with a Seahorse XF Analyzer.[4]
-
Induce a metabolic shift towards glycolysis to investigate the Warburg effect in cancer cells.[5][6]
Q3: What is a typical starting concentration for this compound?
A common starting concentration for this compound in many cell-based assays, including the Seahorse XF Cell Mito Stress Test, is between 1.0 µM and 1.5 µM.[7][8][9] However, the optimal concentration is highly cell-type dependent and should be determined empirically.[7][9]
Q4: Why is it crucial to optimize the this compound concentration for each cell type?
The optimal this compound concentration can vary significantly between different cell types due to factors such as:
-
Mitochondrial density: Cells with a higher number of mitochondria, such as primary human hepatocytes, may require higher concentrations of this compound to achieve maximal inhibition of respiration.[10]
-
Metabolic phenotype: The reliance of a cell line on OXPHOS versus glycolysis can influence its sensitivity to this compound.[5][11]
-
Species differences: The sensitivity of mitochondrial ATPase to this compound can differ between species. For instance, yeast mitochondrial ATPase is less sensitive than that from animal sources.[3]
Using a suboptimal concentration can lead to incomplete inhibition of ATP synthase, resulting in inaccurate measurements of ATP-linked respiration. Conversely, an excessively high concentration can induce off-target effects and cytotoxicity.[12][13]
Q5: What are the known off-target effects of this compound?
Besides its primary function as an ATP synthase inhibitor, this compound has been reported to inhibit store-operated calcium channels (SOCs) independently of its effect on mitochondrial ATP production.[12][14] This can influence intracellular calcium signaling. Researchers should be aware of this potential off-target effect when interpreting results related to calcium signaling.[12]
Troubleshooting Guides
Issue 1: No significant decrease in Oxygen Consumption Rate (OCR) after this compound injection in a Seahorse Assay.
Possible Causes & Solutions
| Probable Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to fully inhibit ATP synthase in your specific cell type. Solution: Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., 0.5 µM to 5 µM) to find the lowest concentration that elicits a maximal decrease in OCR.[15][16] |
| Poor Cell Health or Low Cell Density | Unhealthy or a low number of cells will result in a weak respiratory signal. Solution: Before the assay, inspect cells for normal morphology and adherence. After the assay, perform a cell viability assay (e.g., Trypan Blue, Annexin V) and normalize the data to cell number or protein content.[15] |
| Degraded this compound Stock Solution | Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound. Solution: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO or ethanol. Aliquot the stock solution and store it at -20°C, protected from light.[17] |
| Cell Type's Metabolic Profile | The cells may be primarily glycolytic and have very low basal mitochondrial respiration. Solution: Confirm the metabolic phenotype of your cells. Even in highly glycolytic cells, a small decrease in OCR should be observable if they have functional mitochondria. |
Issue 2: OCR increases after this compound injection.
An increase in OCR after the addition of this compound is a clear experimental artifact.
| Probable Cause | Recommended Solution |
| Technical Error During Injection | An error in the injection process by the Seahorse instrument can cause a transient increase in OCR. Solution: Review the instrument's event log for any errors. Ensure the instrument is properly calibrated and maintained. |
| Well Contamination | Contamination in a well can lead to unexpected metabolic activity. Solution: Ensure aseptic techniques are used throughout the experimental setup. Visually inspect the wells for any signs of contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Seahorse XF Analyzer
This protocol outlines the steps to identify the optimal this compound concentration for your specific cell type.
Materials:
-
Your cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding: Seed your cells in a Seahorse XF microplate at a previously optimized density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay medium to test a range of final concentrations (e.g., 0.5 µM, 1.0 µM, 1.5 µM, 2.0 µM, 2.5 µM, and 3.0 µM).[15] A concentration of 1.5 µM is often a good starting point for many cell types.[8][9]
-
Assay Setup: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
Load Sensor Cartridge: Load the different concentrations of this compound into the appropriate ports of the sensor cartridge.
-
Run the Assay: Place the cell plate and sensor cartridge into the Seahorse XF analyzer and start the assay. The protocol should include baseline OCR measurements followed by the injection of this compound.
-
Data Analysis: Analyze the OCR data to identify the lowest concentration of this compound that results in the maximal decrease in OCR. This will be your optimal concentration for future experiments.[15]
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Seahorse Assays
| Cell Type Category | Recommended Starting Concentration | Reference(s) |
| Most Cell Types | 1.5 µM | [7][8][9] |
| Cancer Cell Lines (e.g., H1299) | 100 ng/mL (~0.13 µM) | [5][18] |
| CAR T-cells | 1.5 µM | [19] |
| Mouse Corneal Biopsies | 1.5 µmol/L | [13] |
| Isolated Mouse Brain Mitochondria | 2.5 µmol/L | [20] |
Note: These are starting points. The optimal concentration should always be empirically determined for each specific cell line and experimental condition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. agscientific.com [agscientific.com]
- 4. toku-e.com [toku-e.com]
- 5. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. Seahorse FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimization and Application of Seahorse Glycolytic Stress Test in Mouse Corneal Tissues: Revealing Metabolic Profiles in Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Determination of CAR T cell metabolism in an optimized protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Oligomycin Off-Target Effects on Ion Channels: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of oligomycin on ion channels. This resource aims to clarify common issues encountered during experiments and provide detailed methodological guidance.
Frequently Asked Questions (FAQs)
Q1: Besides its primary target, the F0 subunit of ATP synthase, what are the known off-target effects of this compound on ion channels?
A1: this compound has been shown to exert off-target effects on several types of ion channels, independent of its action on mitochondrial ATP production. The most well-documented off-target effects are on store-operated calcium channels (SOCs), volume-activated chloride channels, and the Na+/K+-ATPase.[1][2][3]
Q2: At what concentration does this compound typically exhibit these off-target effects?
A2: The off-target effects of this compound on ion channels are generally observed at concentrations significantly higher than those required to inhibit mitochondrial ATP synthase.[1][2] For instance, the half-inhibitory concentration (IC50) for SOCs is approximately 2 µM, which is nearly 50-fold higher than the concentration needed to block mitochondrial ATP production.[1][2][4]
Q3: How can I differentiate between the on-target (mitochondrial) and off-target (ion channel) effects of this compound in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Concentration Gradient: Use the lowest effective concentration of this compound to inhibit ATP synthase. Off-target effects are more prominent at higher concentrations.[1][2]
-
ATP Supplementation: In patch-clamp experiments, including ATP in the intracellular pipette solution can help maintain cellular ATP levels, thereby isolating the direct effects of this compound on the ion channel from those secondary to ATP depletion.[1][2]
-
Control Experiments: Compare the effects of this compound with other mitochondrial inhibitors that do not have the same off-target profile, such as rotenone.[5]
-
Specific Ion Channel Blockers: Use known specific blockers for the suspected off-target ion channel to see if they occlude the effect of this compound.
Troubleshooting Guide
Issue 1: Unexpected changes in intracellular calcium levels after applying this compound.
-
Possible Cause: this compound is a known inhibitor of store-operated calcium channels (SOCs), which can lead to a reduction in calcium influx.[1][2][4]
-
Troubleshooting Steps:
-
Verify the concentration of this compound used. Effects on SOCs are more pronounced at concentrations around 2 µM and higher.[1][2][4]
-
Perform control experiments using specific SOC inhibitors (e.g., 2-APB, SKF-96365) to confirm the involvement of these channels.
-
Measure the Ca2+-release-activated Ca2+ current (Icrac) using patch-clamp electrophysiology to directly assess the effect of this compound on SOC activity.[1][5]
-
Issue 2: Alterations in cell volume or membrane potential that are not explained by ATP depletion.
-
Possible Cause: this compound can block volume-activated chloride channels, which are involved in cell volume regulation and can influence membrane potential.[1][2][4] It also affects the Na+/K+-ATPase, a key regulator of membrane potential.[3][6][7]
-
Troubleshooting Steps:
-
Directly measure volume-activated chloride currents using whole-cell patch-clamp to assess the inhibitory effect of this compound.
-
Measure Na+/K+-ATPase activity in the presence of this compound. Note that this compound's interaction with Na+/K+-ATPase can be complex, sometimes leading to an apparent increase in Na+ affinity.[6][7]
-
Use specific inhibitors of the Na+/K+-ATPase (e.g., ouabain) to compare and contrast with the effects of this compound.[3]
-
Quantitative Data Summary
The following tables summarize the quantitative data on the off-target effects of this compound on various ion channels and transporters.
Table 1: Inhibitory Effects of this compound on Store-Operated Calcium Channels (SOCs)
| Parameter | Value | Cell Type | Reference |
| IC50 (Icrac) | ~2 µM | Jurkat T-cells | [1][2] |
| IC50 (this compound A) | 13.5 µM | Jurkat T-cells | [5] |
| IC50 (this compound B) | 2.3 µM | Jurkat T-cells | [5] |
Table 2: Effects of this compound on Na+/K+-ATPase
| Effect | Concentration | Enzyme Source | Reference |
| Increased apparent Na+ affinity | Not specified | Ox brain | [6] |
| Inhibition of Na+ and K+ transport | Not specified | Rat liver slices | [3] |
| Dissociation constant (Kd) | ~1 µM (shark), ~2 µM (pig kidney) | Shark rectal gland, Pig kidney | [7] |
Experimental Protocols
Protocol 1: Measurement of Ca2+-Release-Activated Ca2+ Current (Icrac)
This protocol is adapted from studies on Jurkat T-cells.[1][5]
-
Cell Preparation: Use Jurkat T-cells cultured under standard conditions.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
External Solution (in mM): 120 NaCl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 11 glucose (pH 7.4).
-
Pipette Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2). To deplete intracellular stores, include 10 µM IP3 in the pipette solution.
-
-
Procedure:
-
Establish a whole-cell recording.
-
Hold the cell at 0 mV and apply voltage ramps or steps to elicit currents.
-
Once a stable Icrac is established, perfuse the cell with different concentrations of this compound to determine its effect.
-
To control for ATP-dependent effects, 2 mM Mg-ATP can be included in the pipette solution.[5]
-
Signaling and Experimental Workflow Diagrams
References
- 1. This compound inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The effects of this compound on energy metabolism and cation transport in slices of rat liver. Inhibition of oxidative phosphorylation as the primary action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Kinetics of this compound inhibition and activation of Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound interaction with Na,K-ATPase: this compound binding and dissociation are slow processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of Oligomycin in culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of Oligomycin in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces species.[1][2][3][4][5] It is a potent and specific inhibitor of the F₁F₀-ATP synthase (also known as Complex V) in the inner mitochondrial membrane.[1][3][6][7] this compound blocks the enzyme's proton channel (the F₀ subunit), which halts the process of oxidative phosphorylation, thereby inhibiting ATP production that relies on the mitochondrial respiratory chain.[1][3][5][6][8] This inhibition of ATP synthesis also leads to a significant reduction in the rate of electron transport.[1]
Q2: How should I dissolve this compound?
This compound is almost insoluble in water but is soluble in several organic solvents.[1][2][9] For stock solutions, it is highly recommended to use anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1][2] To prepare working solutions for use in aqueous buffers or cell culture media, you should first dissolve the compound in a minimal amount of an organic solvent (like DMSO or ethanol) and then dilute this stock solution into the aqueous medium.[1][2] It is good practice to purge the solvent with an inert gas before dissolving the this compound to minimize oxidation.[1][2]
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the compound's stability and efficacy.[3] Recommendations vary based on the form of the compound:
-
Solid Form : As a lyophilized powder or crystalline solid, this compound should be stored at -20°C, desiccated, and protected from light.[1][7] In this state, it can be stable for 24 months to over 4 years.[1][2]
-
Stock Solutions : Once dissolved in an organic solvent like DMSO or ethanol, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1][3][7] These aliquots should be stored at -20°C for up to 3 months or at -80°C for up to 6 months, protected from light.[1][3][7]
-
Aqueous Working Solutions : Aqueous solutions are not stable and should be prepared fresh for each experiment.[1] Storing aqueous solutions for more than one day is not recommended.[1][2]
Q4: How stable is this compound under different experimental conditions?
This compound's stability can be compromised by several factors:
-
pH : The compound is susceptible to degradation under alkaline conditions.[1] However, its inhibitory potency is reported to change little when stored at a pH range of 3 to 10 for 54 hours at 37°C.[1][6][9]
-
Aqueous Environments : Stability is significantly reduced in aqueous buffers and cell culture media.[1] While specific half-life data in media like DMEM at 37°C is not extensively documented, prolonged incubation at 37°C can lead to gradual degradation.[6]
-
Temperature : Higher temperatures accelerate the degradation of most chemical compounds.[6] Standard cell culture incubation at 37°C is a key factor to consider for the stability of this compound during long-term experiments.[6]
-
Light : The compound is light-sensitive and should be protected from light during storage and handling to prevent photodegradation.[1][6]
Data Presentation
Table 1: Solubility of this compound A in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Source(s) |
| DMSO | ~20 - 300 | [1][2][4][7][10] |
| Ethanol | ~30 - 250 | [1][2][4][7][10] |
| Dimethylformamide (DMF) | ~30 | [1][2] |
| Acetone | ~50 | [1][10] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 | [1][2] |
| Note: Solubility can vary between suppliers and batches. Gentle warming or sonication can enhance dissolution.[1][4] For the hygroscopic solvent DMSO, using a freshly opened vial is recommended.[1] |
Table 2: Recommended Storage Conditions and Stability
| Format | Solvent | Storage Temp. | Stability Period | Source(s) |
| Crystalline Solid / Lyophilized Powder | N/A | -20°C (desiccated) | ≥ 24 months | [1][2][6][7] |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 3 months | [1][3][6][7] |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months | [1][3] |
| Aqueous Working Solution | Buffer / Media | 2-8°C | Not Recommended (>1 day) | [1][2] |
Experimental Protocols
Protocol: Preparation of a 5 mM this compound A Stock Solution in DMSO
This protocol provides a standardized method for preparing a concentrated stock solution of this compound A.
Materials:
-
This compound A (solid, e.g., 5 mg)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, light-protecting microcentrifuge tubes
-
Analytical balance and vortex mixer
Procedure:
-
Equilibration : Allow the vial of solid this compound A to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Weighing : Accurately weigh the desired amount of this compound A powder (e.g., 5 mg) in a sterile tube.[1][11]
-
Solvent Preparation : To minimize oxidation, purge the anhydrous DMSO with an inert gas for a few minutes to remove dissolved oxygen.[1][2]
-
Reconstitution : Calculate the required volume of DMSO. To make a 5 mM stock solution from 5 mg of this compound A (MW: ~791.1 g/mol ), add 1.26 mL of the purged, anhydrous DMSO.[1][3][7]
-
Dissolution : Cap the tube tightly and vortex the solution thoroughly until the solid is completely dissolved.[1][11] If needed, gentle warming (37°C) or brief sonication can be used to aid dissolution.[3][4]
-
Aliquoting : Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, light-protecting microcentrifuge tubes.[1] This prevents contamination and degradation from repeated freeze-thaw cycles.[1][3]
-
Storage : Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months, ensuring they are protected from light.[1][3]
Troubleshooting Guide
Problem: I am observing reduced or no inhibitory effect on mitochondrial respiration.
-
Possible Cause 1: Degradation of this compound A. The compound may have lost potency due to improper storage, such as exposure to light, alkaline pH, repeated freeze-thaw cycles, or being stored in an aqueous solution for too long.[1]
-
Possible Cause 2: Inconsistent Handling and Preparation. Variations in how stock and working solutions are prepared can lead to variability in experimental outcomes.[1]
-
Solution: Standardize your protocol for solution preparation, including the solvent used, storage temperature, and handling procedures.[1] Using a consistent workflow is key to reproducibility.
-
Problem: My this compound precipitated after I added it to the cell culture media.
-
Possible Cause 1: Poor aqueous solubility. Precipitation often occurs because this compound is sparingly soluble in aqueous solutions like culture media.[1][11] This can be caused by adding the organic stock solution too quickly or having a final organic solvent concentration that is too low to maintain solubility.[11]
-
Solution: When diluting the stock into your media, vortex or pipette mix vigorously and immediately to ensure rapid and even dispersion.[11] Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but remains below cytotoxic levels for your cells (typically ≤ 0.5%).[3][11]
-
-
Possible Cause 2: High working concentration. The desired final concentration of this compound may be too high for the final solvent percentage in the media, leading to precipitation over time.[11]
Problem: My experimental results are inconsistent between batches.
-
Possible Cause 1: Degradation of stock solution over time. An older stock solution may have lost potency compared to a freshly prepared one.[1]
-
Possible Cause 2: Variability in cell conditions. Differences in cell confluence, passage number, or metabolic state can affect the response to this compound.
-
Solution: Standardize your cell culture conditions. Ensure cells are seeded at a consistent density and are in a similar growth phase for all experiments. For some assays, like Seahorse, achieving near 100% confluency may be necessary to see a robust response.[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. agscientific.com [agscientific.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Oligomycin Cytotoxicity at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to Oligomycin cytotoxicity at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
This compound is a potent inhibitor of mitochondrial F₀F₁ ATP synthase.[1][2] It specifically blocks the proton channel in the F₀ subunit, which is essential for the oxidative phosphorylation of ADP to ATP.[2][3] This inhibition leads to a rapid depletion of cellular ATP.[1][4] At high concentrations, this severe energy depletion triggers a cascade of events, including disruption of the mitochondrial membrane potential and the induction of programmed cell death, or apoptosis.[1]
Q2: Does this compound induce apoptosis or necrosis at high concentrations?
High concentrations of this compound can induce both apoptosis and necrosis, and the specific mode of cell death can be cell-type dependent and influenced by the cellular energy state. The primary mechanism of cell death is often apoptosis, triggered by the release of cytochrome c from the mitochondria into the cytosol.[1][5] However, if cellular ATP levels are severely depleted, cells may be unable to execute the energy-dependent apoptotic program and instead undergo necrosis.[6]
Q3: What are the known off-target effects of this compound at high concentrations?
While this compound is a specific inhibitor of ATP synthase, high concentrations may lead to off-target effects. These can include the inhibition of plasma membrane Na+/K+-ATPase and direct effects on store-operated calcium entry (SOCE), which can influence intracellular calcium signaling.[7][8] It is crucial to use the lowest effective concentration to minimize these off-target effects.[7][9]
Q4: How does this compound affect mitochondrial membrane potential and ROS production at high concentrations?
This compound inhibits the passage of protons through ATP synthase, leading to a buildup of protons in the intermembrane space and an increase, or hyperpolarization, of the mitochondrial membrane potential.[10] However, prolonged exposure or very high concentrations can lead to a subsequent collapse of the membrane potential, a key event in apoptosis.[5][11] The inhibition of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.[11][12][13]
Troubleshooting Guide
Issue 1: No significant decrease in Oxygen Consumption Rate (OCR) is observed after this compound treatment in a Seahorse assay.
-
Possible Cause 1: Low cellular dependence on oxidative phosphorylation (OXPHOS).
-
Explanation: The cell line may be primarily glycolytic, relying on glycolysis rather than mitochondrial respiration for ATP production. In such cases, inhibiting ATP synthase will have a minimal impact on the overall oxygen consumption.[14]
-
Solution: Verify the metabolic phenotype of your cell line. Consider using a different cell type if your experiment requires a strong reliance on OXPHOS.
-
-
Possible Cause 2: Mitochondrial uncoupling.
-
Explanation: The inner mitochondrial membrane may be "leaky" to protons, allowing them to re-enter the mitochondrial matrix through mechanisms other than ATP synthase (e.g., via uncoupling proteins).[15] This uncoupling will prevent the buildup of the proton gradient and the subsequent inhibition of the electron transport chain.[14]
-
Solution: Assess the mitochondrial coupling of your cells. Ensure cells are healthy and not stressed, as this can increase proton leak.
-
-
Possible Cause 3: Suboptimal this compound concentration.
-
Explanation: The effective concentration of this compound is highly cell-type dependent. The concentration used may be too low to fully inhibit ATP synthase in your specific cells.[14]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.[7][9]
-
-
Possible Cause 4: Reagent inactivity.
Issue 2: High variability or unexpected results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Inconsistent this compound concentration or treatment time.
-
Explanation: The induction of apoptosis is dose- and time-dependent. Variations in these parameters will lead to inconsistent results.
-
Solution: Carefully control the final concentration of this compound and the incubation time across all experiments. A time-course experiment is recommended to identify the optimal window for observing apoptosis.[16]
-
-
Possible Cause 2: Cell density and health.
-
Explanation: The health and density of the cells at the time of treatment can significantly impact their response to this compound. Stressed or overly confluent cells may respond differently.[9]
-
Solution: Ensure consistent cell seeding density and use healthy, sub-confluent cells for your experiments.[7]
-
-
Possible Cause 3: Switch from apoptosis to necrosis.
-
Explanation: At very high concentrations or after prolonged exposure, severe ATP depletion can cause cells to switch from apoptosis to necrosis, which will affect the results of apoptosis-specific assays.[6]
-
Solution: Perform a dose-response and time-course experiment to find conditions that primarily induce apoptosis. Consider using assays that can distinguish between apoptosis and necrosis.[6][17]
-
Quantitative Data
Table 1: Effective Concentrations of this compound A for Inducing Cytotoxicity and Apoptosis in Various Cell Lines
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| HeLa (Cervical Cancer) | 10 µM | 2 hours | Reduced total cellular ATP levels and enhanced TRAIL-induced apoptosis. | [16][18] |
| HepG2 (Hepatocellular Carcinoma) | 5 µM | 24-168 hours | Sensitizes cells to zidovudine-induced cytotoxicity. | [16] |
| IMR90 (Human Fibroblasts) | 7 µg/mL | 5 days | Induced cell cycle arrest and a senescence-like phenotype. | [19] |
| H1299 (Cancer Cells) | 100 ng/mL | 5 days | Studied for long-term effects on proliferation and metabolism. | [19] |
| Rat Hepatocytes | 0.1 µg/mL | Not specified | Minimum concentration causing maximum cell killing. | [4] |
Note: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response curve to determine the minimal concentration required for the desired effect without causing excessive off-target effects.[7]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Cell line of interest
-
This compound A
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound A in DMSO (e.g., 10 mM).[16]
-
On the day of the experiment, prepare fresh dilutions of this compound A in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[16]
-
Include a vehicle control with the same concentration of DMSO used for the highest this compound A concentration.[16]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound A or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours).[16]
-
-
Cell Harvesting:
-
After incubation, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol is a general guideline for a mitochondrial stress test.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cell line of interest
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound, FCCP, and Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere and form a monolayer.
-
Assay Preparation:
-
One hour before the assay, remove the growth medium and wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of Seahorse XF Base Medium to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for one hour.
-
-
Instrument Setup:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Load the injection ports of the sensor cartridge with the compounds:
-
Port A: this compound (to inhibit ATP synthase)
-
Port B: FCCP (an uncoupling agent to induce maximal respiration)
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III, shutting down mitochondrial respiration)
-
-
-
Mitochondrial Stress Test:
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time before and after the sequential injection of the compounds.[19]
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-linked Respiration: The decrease in OCR after the injection of this compound.[19]
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Proton Leak: The OCR remaining after this compound injection.
-
Non-mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.
-
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeting drug this compound blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. benchchem.com [benchchem.com]
- 8. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy activation and protection from mitochondrial dysfunction in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Mitochondrial Stress Assays
Topic: Troubleshooting an Unexpected Decrease in OCR After Oligomycin Injection
This guide provides troubleshooting for an unexpected or abnormal response to this compound in mitochondrial stress tests. The questions below address common issues researchers encounter, from protocol optimization to data interpretation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected effect of this compound on OCR, and why might I see an unexpected further decrease?
Answer:
This compound is an inhibitor of ATP synthase (Complex V) in the electron transport chain (ETC).[1][2][3] Its primary function in a mitochondrial stress test is to block the proton channel, preventing the phosphorylation of ADP to ATP.[4] This blockage leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn slows down the activity of the ETC.
The expected outcome of this compound injection is a sharp decrease in the Oxygen Consumption Rate (OCR).[1] The new, lower OCR value represents oxygen consumption that is not coupled to ATP production, primarily due to "proton leak."[5][6] The difference between the basal OCR and the post-Oligomycin OCR is used to calculate the rate of ATP-linked respiration.[1][7]
An unexpected further decrease or a continuous decline in OCR after the initial drop can indicate several underlying issues:
-
Cellular Toxicity: The concentration of this compound used may be cytotoxic to your specific cell type, leading to cell death and a subsequent decline in overall respiration.[8]
-
Off-Target Effects: At high concentrations, this compound can have effects beyond ATP synthase inhibition.
-
Mitochondrial Hyperpolarization: The initial inhibition of ATP synthase can lead to a hyperpolarized mitochondrial membrane, which, if excessive, can induce stress and cell death pathways.
-
Experimental Artifacts: Issues such as unstable temperature, poor mixing, or problems with the instrument can manifest as a drifting OCR.[9]
Caption: Mechanism of this compound inhibiting ATP Synthase (Complex V).
FAQ 2: How can I determine if the unexpected OCR drop is due to cytotoxicity or an experimental artifact?
Answer:
Distinguishing between cytotoxicity and experimental artifacts is crucial for accurate data interpretation. A systematic approach involving several checks is recommended.
1. Assess Cell Health and Morphology:
-
Pre-Assay: Before starting the experiment, visually inspect your cells under a microscope. Ensure they are healthy, well-adhered, and at the optimal confluence (typically 80-90%).[10] An uneven monolayer or stressed cells can lead to unreliable results.[10]
-
Post-Assay: After the run, check the cell monolayer again. Look for signs of cell detachment, rounding, or blebbing, which are indicators of cytotoxicity.
2. Perform a Dose-Response Experiment: An this compound concentration that is optimal for one cell type may be toxic to another.[11] It is highly recommended to perform a dose-response titration to find the lowest concentration of this compound that gives a maximal, stable inhibition of OCR for your specific cells. A typical starting range for many cell types is 1.0-2.0 µM.[7][12]
3. Run a Parallel Cytotoxicity Assay: To directly measure cell death, set up a parallel plate under the same conditions as your Seahorse assay. After the equivalent run time, perform a standard viability assay.
This protocol can be adapted for various fluorescence-based cytotoxicity reagents that can be measured alongside OCR in some platforms.
-
Reagent Preparation: Prepare a stock solution of a cytotoxicity indicator (e.g., a cell-impermeable DNA dye) according to the manufacturer's instructions.
-
Cell Seeding: Seed cells in the microplate at the same density as your metabolic assay.
-
Assay Setup: Add the cytotoxicity reagent to the assay medium at the recommended concentration along with your substrates (glucose, pyruvate, glutamine).
-
Measurement: Measure fluorescence (for cytotoxicity) and OCR/ECAR simultaneously.
-
Data Analysis: An increase in fluorescence following the this compound injection would directly correlate the OCR decline with a loss of membrane integrity and cell death.
Caption: Troubleshooting workflow for an anomalous OCR drop post-Oligomycin.
FAQ 3: What are the optimal concentration and preparation protocols for this compound to avoid artifacts?
Answer:
Proper preparation and using the optimal concentration of this compound are critical to prevent experimental artifacts.
Concentration: The effective concentration is highly cell-type dependent.[11] While 1.0-1.5 µM is effective for many cell lines, some may require higher or lower concentrations.[7][12] A concentration that is too low will result in incomplete inhibition of ATP synthase, while a concentration that is too high can cause cytotoxicity.[8]
Preparation and Handling:
-
Solvent: this compound is typically dissolved in DMSO to make a concentrated stock solution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
-
Working Solution: On the day of the assay, prepare a fresh working solution by diluting the stock solution in the assay medium. Ensure the final concentration of DMSO in the well is minimal (typically <0.1%) and consistent across all conditions.
-
Solubility: Ensure the this compound is fully dissolved in the assay medium before loading it into the injection ports. Poor solubility can lead to inaccurate dosing.
| Cell Type Category | Typical Final Concentration (µM) | Key Considerations |
| Common Cancer Cell Lines | 1.0 - 2.0 | Often robust, but check for sensitivity. |
| Primary Cells | 0.5 - 1.5 | Can be more sensitive to toxicity; titration is crucial. |
| Cardiomyocytes | Varies (response can be atypical) | May show an unexpected increase or rapid recovery in OCR.[10][13] |
| Immune Cells (e.g., Macrophages) | 1.0 - 2.5 | Metabolic activity can vary greatly with activation state. |
FAQ 4: Could my cell culture or media conditions be the cause of this issue?
Answer:
Yes, both cell culture and media composition can significantly influence the response to this compound.
-
Cell Density: Both too low and too high cell densities can cause problems.[10]
-
Media Substrates: The type and concentration of substrates in the assay medium are critical.
-
Low Glucose: If cells have limited glucose, they may not be able to increase glycolysis to compensate for the loss of ATP from oxidative phosphorylation, potentially leading to an energy crisis and cell death.
-
Alternative Substrates: The presence of other substrates, like glutamine or fatty acids, can alter the metabolic state and the cell's reliance on different pathways, which may influence the response to ETC inhibitors.[5]
-
-
pH of Media: The assay medium should be at the correct physiological pH (typically 7.4) before starting the experiment.[7] Incorrect pH can stress the cells and affect enzyme function.
FAQ 5: What should I do if my OCR increases after this compound injection?
Answer:
An increase in OCR after this compound injection is a counterintuitive but known artifact that points to specific experimental issues.[1][5]
Potential Causes:
-
Injection Port Error: This is the most common cause. The this compound port may have been accidentally loaded with an uncoupler like FCCP, or the ports were loaded in the wrong sequence.[1] Double-check your plate map and loading procedure.
-
Significant Proton Leak: If the mitochondrial inner membrane is highly "leaky," inhibiting ATP synthase will have a reduced effect.[5][11] The cell may attempt to compensate for the change in membrane potential by increasing ETC activity to pump more protons, paradoxically increasing oxygen consumption.[5] This can be exacerbated by membrane damage or high expression of uncoupling proteins (UCPs).
-
Cell Stress Response: For some sensitive cell types, the injection process itself might induce a stress response that temporarily increases OCR.[1]
Troubleshooting Steps:
-
Verify Plate Loading: Carefully review your experimental setup, pipetting, and the loading order of the injection ports.
-
Assess Proton Leak: The OCR value after this compound injection (before adding FCCP) is a measure of proton leak. If this value is an unusually high fraction of your basal OCR, it may indicate a problem with mitochondrial coupling.
-
Run Control Experiments: Include a control group on your plate with no cells (media only) to check for background signal or instrument issues. Also, run a positive control cell line with a known, predictable response to the inhibitor cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy this compound A from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Seahorse FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Oligomycin Inhibition of ATP Synthase
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with oligomycin's efficacy in inhibiting ATP synthase. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles.
Troubleshooting Guide
Issue: this compound is not inhibiting ATP synthase or showing a minimal effect in my experiment.
This is a common issue that can arise from a variety of factors, ranging from reagent integrity to the specific biological system being used. Follow this step-by-step guide to diagnose and resolve the problem.
1. Verify Reagent Quality and Handling
-
Question: Could my this compound stock solution have degraded?
-
Question: Is my this compound solubilized correctly?
-
Answer: this compound is practically insoluble in water but soluble in organic solvents like DMSO and ethanol (B145695).[1][2]
-
Solution:
-
2. Optimize Experimental Parameters
-
Question: Am I using the correct concentration of this compound?
-
Question: Is the incubation time sufficient?
-
Answer: The time required for this compound to fully inhibit ATP synthase can vary.
-
Solution:
-
Typical treatment times in cell-based assays range from 30 minutes to 8 hours.[3] Ensure your pre-incubation time before measurement is adequate.
-
-
3. Evaluate the Biological System
-
Question: Could my cell line be resistant to this compound?
-
Answer: Yes, some cell types may exhibit intrinsic or acquired resistance to this compound.[5] This can be due to mutations in the mitochondrial genes encoding the F0 subunit of ATP synthase, which is the binding target of this compound.[5][7]
-
Solution:
-
Review the literature for studies using your specific cell line to see if resistance has been reported.
-
Consider using an alternative ATP synthase inhibitor with a different binding site, such as aurovertin (B1171891) B (targets the F1 subunit) or resveratrol.[8][9]
-
-
-
Question: Is it possible my cells are primarily glycolytic?
-
Answer: Yes, if your cells have a low dependence on oxidative phosphorylation (OXPHOS) for ATP production and primarily rely on glycolysis, the effect of inhibiting ATP synthase on overall oxygen consumption will be minimal.[5]
-
Solution:
-
Assess the metabolic phenotype of your cells. A low basal oxygen consumption rate (OCR) and a high extracellular acidification rate (ECAR) in a Seahorse assay would indicate a glycolytic phenotype.[5]
-
-
-
Question: Could mitochondrial uncoupling be the issue?
-
Answer: If the mitochondrial inner membrane is "leaky" to protons, allowing them to re-enter the matrix without passing through ATP synthase (a phenomenon known as proton leak), then blocking ATP synthase with this compound will not effectively halt proton flow or the associated oxygen consumption.[5][10] This can be due to the presence of uncoupling proteins or membrane damage.
-
Solution:
-
Proton leak is calculated as the residual OCR after this compound injection in a mitochondrial stress test.[4] If this value is unusually high, it may indicate significant uncoupling.
-
-
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Typical Working Concentration | 0.5 - 10 µM | Cell-based assays | [3] |
| IC50 | ~1 µM | Yeast mitochondria (ATP synthesis) | [6] |
| IC50 | ~0.5 µg/mL | Bovine heart mitochondria (State 3 respiration) | [6] |
| Storage (Solid Form) | -20°C, desiccated, protected from light | Lyophilized powder | [1] |
| Storage (Stock Solution) | -20°C for up to 3 months; -80°C for up to 6 months | In DMSO or ethanol | [1] |
Experimental Protocols
Protocol 1: ATP Synthesis Assay in Isolated Mitochondria
This protocol measures the rate of ATP synthesis by mitochondria using a luciferin-luciferase-based assay.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 2 mM MgCl2, 2.5 mM KH2PO4, 20 mM HEPES, pH 7.2)
-
Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate)
-
ADP
-
This compound stock solution (in DMSO)
-
ATP standard
-
Luciferin-luciferase assay kit
-
Luminometer
Procedure:
-
Resuspend isolated mitochondria in pre-warmed respiration buffer to a final concentration of ~0.5 mg/mL.
-
Add respiratory substrates to energize the mitochondria.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) and incubate for 5-10 minutes.
-
Initiate ATP synthesis by adding a known concentration of ADP (e.g., 150 µM).
-
At specific time points (e.g., 0, 1, 2, 5 minutes), take aliquots of the reaction mixture and stop the reaction by adding a perchloric acid solution.
-
Neutralize the samples.
-
Measure the ATP concentration in each sample using a luciferin-luciferase assay according to the manufacturer's instructions.
-
Plot the rate of ATP synthesis against the this compound concentration to determine the IC50 value.[6]
Protocol 2: Oxygen Consumption Rate (OCR) Assay using an Extracellular Flux Analyzer (e.g., Seahorse XF)
This protocol, commonly known as the "Mito Stress Test," assesses mitochondrial function by measuring OCR in response to sequential injections of mitochondrial inhibitors.
Materials:
-
Cells of interest
-
Seahorse XF cell culture microplate
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
FCCP (uncoupler) stock solution (e.g., 1 mM in DMSO)
-
Rotenone/Antimycin A (Complex I and III inhibitors) stock solution (e.g., 1 mM each in DMSO)
-
Extracellular flux analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere, forming a confluent monolayer on the day of the assay.[4]
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Prepare the inhibitor solutions in assay medium at the desired final concentrations. A common starting concentration for this compound is 1.0 - 2.0 µM.[4]
-
Load the sensor cartridge with the prepared inhibitors:
-
Port A: this compound
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
Calibrate the instrument and then start the assay.
-
The instrument will measure the basal OCR before sequentially injecting the compounds.
-
Data Interpretation: The decrease in OCR after the injection of this compound represents the portion of basal respiration coupled to ATP synthesis.[4] A lack of a significant drop indicates a problem with this compound's inhibitory effect or a low dependence of the cells on oxidative phosphorylation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modifiers of the this compound sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Mitochondrial Stress Test with Oligomycin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address variability in mitochondrial stress test results when using Oligomycin.
Frequently Asked questions (FAQs)
Q1: What is the function of this compound in a mitochondrial stress test?
A1: this compound is an inhibitor of ATP synthase (Complex V) in the mitochondrial electron transport chain.[1] It specifically blocks the F0 proton channel, which is essential for the phosphorylation of ADP to ATP.[2][3] By inhibiting ATP synthesis, this compound allows for the quantification of two key parameters:
-
ATP-linked respiration: The portion of basal respiration dedicated to ATP production.[4]
-
Proton leak: The remaining oxygen consumption after ATP synthase inhibition, which is not coupled to ATP synthesis.[4][5]
Q2: Why am I observing high variability in my oxygen consumption rate (OCR) after this compound injection?
A2: High variability in post-Oligomycin OCR can stem from several factors:
-
Suboptimal this compound Concentration: The ideal concentration is cell-type dependent.[6] Too little will not fully inhibit ATP synthase, while too much can have off-target effects.
-
Inconsistent Cell Seeding: Variations in cell number per well will lead to different basal OCR levels and responses to inhibitors.[7]
-
Poor Cell Health: Unhealthy or stressed cells will have compromised mitochondrial function, leading to erratic results.[4]
-
Reagent Instability: Improperly stored or repeatedly freeze-thawed this compound can lose its potency.[8]
Q3: My OCR does not decrease after this compound injection. What could be the cause?
A3: A lack of response to this compound is a common issue and can be attributed to:
-
Low Dependence on Oxidative Phosphorylation: The cells may be highly glycolytic, meaning they rely less on mitochondrial respiration for ATP.[6]
-
High Proton Leak: If there is a significant alternative pathway for protons to re-enter the mitochondrial matrix (e.g., via uncoupling proteins), blocking ATP synthase will have a minimal effect on OCR.[9]
-
Low Cell Density: The absolute drop in OCR may be too small to detect if cell numbers are insufficient.[6][7]
-
Technical Errors: Incorrect reagent preparation, loading the wrong port, or instrument issues can lead to a failed injection.[8][10]
Q4: In some experiments, I see a slight increase in OCR after this compound injection. Is this normal?
A4: While a decrease is expected, a slight increase in OCR post-Oligomycin has been observed in certain cell types, such as cardiomyocytes.[7] This can be due to a significant proton leak or the complex interplay between glycolysis and mitochondrial respiration under inhibited conditions.[9] It is crucial to distinguish this from non-mitochondrial oxygen consumption by using inhibitors like Rotenone and Antimycin A.[9]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in OCR after this compound Injection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Perform a cell density titration to find the optimal seeding number for your cell type.[7] Use a calibrated multichannel pipette for seeding and visually inspect wells for uniformity before the assay.[7] | Consistent basal OCR and a more uniform response to this compound across replicate wells. |
| Suboptimal this compound Concentration | Titrate this compound to determine the lowest concentration that gives the maximal inhibitory effect. A common starting range is 1.0 - 2.0 µM.[4][11] | A clear and consistent drop in OCR after this compound injection, indicating complete inhibition of ATP synthase. |
| Cell Health Issues | Ensure cells are in the logarithmic growth phase and have high viability before seeding.[4] Check for signs of stress or contamination. | Healthy cells will exhibit robust and reproducible mitochondrial function. |
| Reagent Preparation and Handling | Prepare fresh this compound dilutions from a properly stored stock solution for each experiment.[8] Avoid repeated freeze-thaw cycles.[4] | Consistent and potent inhibition of ATP synthase. |
Issue 2: No significant change in OCR after this compound Injection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Cell Density | Increase the number of cells seeded per well. Perform a titration to find a density that gives a robust basal OCR.[7][8] | A detectable and significant decrease in OCR after this compound addition. |
| Cell Type is Primarily Glycolytic | Confirm the metabolic phenotype of your cells. If highly glycolytic, the change in OCR may be minimal.[6] | Understanding the cell's baseline metabolism will help in interpreting the results correctly. |
| High Proton Leak | Evaluate the OCR after this compound injection relative to the non-mitochondrial respiration (measured after Rotenone/Antimycin A injection). A large difference indicates a significant proton leak.[9] | Accurate quantification of proton leak and confirmation that the lack of OCR drop is a biological phenomenon. |
| Ineffective this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations.[8] | Identification of the optimal concentration for your specific cell type. |
| Technical Error During Injection | Ensure correct loading of the injector ports on the sensor cartridge.[10] Verify that the instrument is functioning correctly and that there are no air bubbles in the ports.[10] | A clear OCR response following the injection sequence. |
Experimental Protocols
Standard Mitochondrial Stress Test Protocol (Adherent Cells)
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Seahorse XF Cell Culture Microplate[12]
-
Seahorse XF Calibrant[4]
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine[13]
-
This compound (1.0 - 2.0 µM final concentration, requires optimization)[4]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; concentration requires optimization)[4]
-
Rotenone/Antimycin A (0.5 - 1.0 µM each, final concentration)[4]
Procedure:
-
Cell Seeding (Day 1):
-
Sensor Cartridge Hydration (Day 1):
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[4]
-
-
Assay Preparation (Day 2):
-
Compound Loading:
-
Load the injector ports of the hydrated sensor cartridge with the prepared compounds (this compound, FCCP, Rotenone/Antimycin A) at the desired concentrations.[4]
-
-
Assay Execution:
Visualizations
Caption: Mechanism of this compound action on ATP synthase.
Caption: Experimental workflow for a mitochondrial stress test.
Caption: Troubleshooting logic for high variability.
References
- 1. agilent.com [agilent.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oligomycin Stock Solution Preparation
This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for the preparation and storage of Oligomycin stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces species. It is a potent inhibitor of mitochondrial F₁F₀-ATP synthase (also known as Complex V).[1] By binding to the F₀ subunit, this compound blocks the proton channel, which in turn inhibits the oxidative phosphorylation of ADP to ATP.[1][2] This action effectively halts ATP production that is dependent on the mitochondrial respiratory chain.[1]
Q2: What is the best solvent for dissolving this compound?
This compound is practically insoluble in water but is soluble in several organic solvents.[1] The most commonly recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and ethanol.[1][3][4][5][6]
Q3: How should I store this compound, both as a solid and as a stock solution?
Proper storage is crucial to maintain the stability and potency of this compound.
-
Solid Form: Lyophilized or crystalline this compound should be stored at -20°C, desiccated, and protected from light.[1][4] Under these conditions, it is stable for 24 months or more.[1][4]
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][3][4] These aliquots should be stored at -20°C or -80°C and protected from light.[1]
Quantitative Data Summary: Solubility and Storage
The following table summarizes key quantitative data for preparing and storing this compound solutions. Note that solubility can vary by supplier.[7]
| Parameter | DMSO | Ethanol | Storage Conditions (Solid) | Storage Conditions (Stock Solution) |
| Solubility | 20-300 mg/mL[3][5][6][7][8] | 10-250 mg/mL[3][5][6][7] | -20°C, desiccated, protected from light[1][4] | Aliquot and store at -20°C or -80°C, protected from light[1] |
| Stability | Up to 3 months at -20°C[1][3][4][8], up to 6 months at -80°C[1][9] | Several months at -20°C[6] | 24 months or more[1][3][4] | See DMSO/Ethanol for specifics. Avoid long-term storage of aqueous solutions.[1][5] |
Experimental Protocol: Preparing a 5 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 5 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer or sonicator
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 5 mM stock solution, weigh out 5 mg of this compound.
-
Calculation: Calculate the required volume of DMSO. The molecular weight of this compound A is approximately 791.06 g/mol .[2]
-
Volume of DMSO (mL) = [Mass of this compound (mg) / Molecular Weight ( g/mol )] / Desired Molarity (mol/L)
-
For 5 mg of this compound A to make a 5 mM solution:
-
Volume (mL) = [5 mg / 791.06 g/mol ] / 0.005 mol/L ≈ 1.26 mL
-
-
-
Dissolution:
-
Mixing: Vortex or sonicate the solution gently until the this compound is completely dissolved.[1] Visually inspect to ensure no particulates remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.[1][3][4]
-
Storage: Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months, ensuring they are protected from light.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect | Degradation of this compound: Improper storage (light exposure, alkaline pH), repeated freeze-thaw cycles, or extended storage in aqueous solution can lead to loss of potency.[1] | Prepare a fresh stock solution from solid compound. Ensure proper storage by aliquoting and storing at -20°C or -80°C, protected from light. Always prepare aqueous working solutions immediately before use.[1] |
| Incorrect Concentration: Errors in weighing or dilution calculations. | Double-check all calculations and ensure the balance is properly calibrated. Perform a dose-response experiment to confirm the optimal concentration for your system (typically 0.5 - 10 µM).[3][10] | |
| Precipitation in working solution | Low Aqueous Solubility: this compound is poorly soluble in aqueous buffers and may precipitate when diluted from a concentrated organic stock.[1][5] | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (ideally <0.5%) but sufficient to maintain solubility.[2] Visually inspect the solution for any precipitate after dilution. Gentle warming or sonication can sometimes help.[1] |
| Inconsistent results between experiments | Inconsistent Solution Preparation: Variations in solvent, storage, or handling. | Standardize the protocol for solution preparation. Use a consistent workflow and note the preparation date on all aliquots. |
| Degradation Over Time: An older stock solution may have lost potency. | Avoid using stock solutions stored beyond the recommended period (e.g., >3 months at -20°C).[1] It is good practice to periodically validate the activity of your stock solution. |
Visualized Experimental Workflow
Caption: Workflow for preparing and storing this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 1404-19-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Oligomycin in Yeast Metabolic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Oligomycin in yeast metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in yeast?
This compound is an antibiotic that potently inhibits mitochondrial ATP synthase by binding to the F0 subunit.[1][2][3][4] This binding blocks the proton channel, preventing the influx of protons into the mitochondrial matrix, which in turn halts ATP synthesis via oxidative phosphorylation.[2][4][5] Consequently, this leads to a decrease in the oxygen consumption rate (OCR) as the proton gradient builds up and inhibits the electron transport chain.[2][5]
Q2: Why am I not observing a significant decrease in oxygen consumption after adding this compound?
There are several potential reasons for this:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit ATP synthase in your specific yeast strain. It is crucial to perform a concentration optimization experiment to determine the optimal dose.[2][6]
-
Yeast Strain Resistance: Your yeast strain may have developed resistance to this compound. Resistance is often conferred by mutations in the mitochondrially encoded subunits of the ATP synthase complex.[1][7][8]
-
High Glycolytic Rate: The yeast may have a very high rate of glycolysis, which can mask the effect of inhibiting oxidative phosphorylation, especially if the primary readout is a downstream indicator of metabolic activity rather than direct measurement of oxygen consumption.
-
Uncoupling Effect: At very high concentrations, this compound can have an uncoupling effect, which would abolish the expected inhibitory effect on respiration.[9]
Q3: Can this compound be toxic to yeast cells?
Yes, prolonged exposure or high concentrations of this compound can be cytotoxic.[2] The inhibition of ATP synthesis leads to a depletion of cellular energy, which can trigger apoptosis.[2] It is essential to perform cell viability assays to determine the appropriate concentration and duration of treatment for your experiments.[10][11]
Q4: How does this compound treatment affect yeast metabolism besides inhibiting respiration?
By inhibiting mitochondrial ATP production, this compound forces yeast cells to rely more heavily on glycolysis to meet their energy demands.[2][12] This can lead to an increased rate of glucose consumption and lactate (B86563) production. Additionally, the disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS).[13]
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
A common challenge is identifying the correct concentration of this compound that will inhibit ATP synthase without causing excessive off-target effects or cell death.[2]
Troubleshooting Workflow:
Caption: Workflow for optimizing this compound concentration.
Issue 2: Unexpected Yeast Resistance to this compound
If you observe little to no effect of this compound even at higher concentrations, your yeast strain might be resistant.
Troubleshooting Steps:
-
Confirm this compound Activity: Test your stock solution on a sensitive control yeast strain to ensure the inhibitor is active.
-
Sequence Mitochondrial Genes: Sequence the mitochondrial genes encoding ATP synthase subunits, particularly ATP6 (subunit a) and ATP9 (subunit c), to check for known resistance mutations.[1]
-
Consider Alternative Inhibitors: If resistance is confirmed, consider using other mitochondrial inhibitors that target different complexes of the electron transport chain, such as Rotenone (Complex I) or Antimycin A (Complex III), depending on your experimental goals.[14]
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the yeast species and strain.
| Parameter | S. cerevisiae | Other Yeast/Cell Types | Reference |
| Typical Concentration for OCR Assays | 1 - 5 µM (optimization recommended) | 0.5 - 2.0 µM (mammalian cells) | [6] |
| Concentration for 90% ATPase Inhibition | 10 µg/mg ATPase | - | [3] |
| Concentration for Chronological Lifespan Studies | 10 µM | - | [13] |
| Concentration for Complete OXPHOS Inhibition | - | 100 ng/mL (cancer cells) | [15] |
Experimental Protocols
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures.[5][14]
-
Cell Seeding: Plate yeast cells on a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 37°C incubator.
-
Assay Preparation: On the day of the assay, wash the yeast cells with pre-warmed Seahorse XF base medium. Add the final volume of assay medium to each well and incubate in a non-CO2 37°C incubator for 30-60 minutes.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound and other mitochondrial modulators (e.g., FCCP, Rotenone/Antimycin A) at the desired concentrations. A typical loading strategy is:
-
Port A: this compound
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
Seahorse XF Analyzer Operation: Calibrate the analyzer with the hydrated sensor cartridge. Replace the calibrant plate with your cell culture plate and start the assay.
-
Data Analysis: The software will generate an OCR profile over time. The decrease in OCR after the this compound injection is a measure of the oxygen consumption coupled to ATP synthesis.[5]
Caption: Experimental workflow for a Seahorse Mito Stress Test.
Cell Viability Assay
A common method to assess cell viability after this compound treatment is using fluorescent dyes like Propidium Iodide (PI).[16][17]
-
Yeast Culture and Treatment: Culture yeast cells and treat with varying concentrations of this compound for the desired duration.
-
Staining: Harvest the yeast cells and resuspend them in a suitable buffer. Add PI solution to the cell suspension. PI is a membrane-impermeant dye that only enters cells with compromised membranes.[16]
-
Incubation: Incubate the cells with the dye according to the manufacturer's protocol, typically in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope. The percentage of PI-positive cells represents the non-viable cell population.
Signaling Pathway Visualization
This compound's inhibition of ATP synthase has significant downstream effects on cellular bioenergetics.
Caption: Effects of this compound on yeast cellular bioenergetics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. unige.ch [unige.ch]
- 7. Genetic instability of an this compound resistance mutation in yeast is associated with an amplification of a mitochondrial DNA segment [art.torvergata.it]
- 8. This compound resistance in yeast. II. Change in mitochondrial ATPase of a mutant and its genetic character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oligomycins on adenosine triphosphatase activity of mitochondria isolated from the yeasts Saccharomyces cerevisiae and Schwanniomyces castellii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Respiratory Thresholds Regulate Yeast Chronological Lifespan and its Extension by Caloric Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determine Yeast Concentration and Viability at Your Benchtop—Yeast Viability Measurements With the Tali® Image-Based Cytometer | Thermo Fisher Scientific - US [thermofisher.com]
- 17. resources.revvity.com [resources.revvity.com]
Technical Support Center: The Impact of Long-Term Oligomycin Exposure on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of long-term oligomycin exposure on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a macrolide antibiotic that potently inhibits mitochondrial F₀F₁ ATP synthase (also known as Complex V).[1][2] It specifically binds to the F₀ subunit, blocking the proton channel necessary for oxidative phosphorylation (OXPHOS).[1] This blockage prevents the synthesis of ATP from ADP, leading to a disruption of cellular energy production.[3]
Q2: What is the expected immediate effect of this compound on cellular metabolism?
Upon exposure to this compound, the primary immediate effect is the inhibition of mitochondrial respiration, leading to a decrease in the oxygen consumption rate (OCR).[2] To compensate for the loss of ATP from OXPHOS, cells often upregulate glycolysis, resulting in an increased extracellular acidification rate (ECAR).[2][4]
Q3: Does long-term exposure to this compound always lead to cell death?
Not necessarily. The long-term impact of this compound on cell viability is highly dependent on the cell type, its metabolic phenotype, and the concentration of this compound used.
-
OXPHOS-dependent cells: Cells that heavily rely on mitochondrial respiration for their energy needs are more susceptible to this compound-induced cell death.[5]
-
Glycolysis-dominant cells: Cells with a high glycolytic capacity can often compensate for the loss of ATP from OXPHOS and may exhibit growth inhibition rather than significant cell death.[5][6]
-
Adaptation: Some cancer cells can adapt to persistent OXPHOS suppression by sustaining an elevated level of glycolysis to maintain ATP homeostasis and survive.[5][6]
Q4: What are the different modes of cell death induced by long-term this compound exposure?
Prolonged or high-dose treatment with this compound can induce apoptosis (programmed cell death) in many cell types.[4][7] The mechanism often involves the intrinsic apoptotic pathway, triggered by mitochondrial dysfunction and the release of cytochrome c.[4] However, severe ATP depletion can lead to necrosis.[8][9] The level of ATP depletion can act as a threshold, with moderate depletion leading to apoptosis and severe depletion causing necrosis.[8][9]
Q5: Can this compound have effects other than inhibiting ATP synthase?
Yes, some off-target effects have been reported. For instance, at high concentrations, this compound has been shown to inhibit store-operated Ca²⁺ channels independently of its effect on mitochondrial ATP synthesis.[10] It can also induce endoplasmic reticulum (ER) stress.[11][12]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after long-term this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low this compound Concentration | The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[13] |
| High Glycolytic Capacity | Your cells may be relying on glycolysis for ATP production. Measure the ECAR to assess glycolytic flux. A significant increase in ECAR after this compound treatment suggests a metabolic switch to glycolysis.[14] |
| Cellular Adaptation | Cells may adapt to the metabolic stress over time by upregulating glycolysis.[5][6] Analyze ATP levels at different time points to see if they recover after an initial drop. |
| This compound Instability | While generally stable, the stability of this compound in cell culture media at 37°C over long periods should be considered.[15] For long-term experiments, consider replenishing the media with fresh this compound. |
| Cell Resistance | The cell line may have intrinsic or acquired resistance to this compound. This can be due to mutations in the mitochondrial genes encoding the F₀ subunit of ATP synthase.[13] |
Issue 2: Unexpectedly, this compound appears to protect cells from another apoptotic stimulus (e.g., TNF-α).
| Possible Cause | Explanation & Action |
| Context-Dependent Effects | This is a documented, though unexpected, effect. In some cellular contexts, this compound can suppress apoptosis induced by agents like TNF-α.[14][16][17] This protective effect is not linked to the inhibition of ATP synthesis.[16][17] |
| Signaling Pathway Interference | This compound's effect on the F₀ component of H+-ATP-synthase may play a role in inhibiting TNF-induced mitochondrial permeability transition pore (PTP) opening and subsequent apoptosis.[16] Investigate key proteins in the respective signaling pathways to understand the mechanism. |
Data Presentation
Table 1: Effect of this compound Concentration on Cell Viability
| Cell Line | This compound Concentration | Exposure Time | Effect on Cell Viability | Reference |
| SW480 | 0.3 µM | 20 hours | Negligible change | [18] |
| SW480 | 1 µM | 20 hours | 15.5% decrease | [18] |
| SW480 | 5 µM | 20 hours | 20.1% decrease | [18] |
| A549 | 10 µM | 24 hours | Significant decrease | [19] |
Table 2: Impact of this compound on Cellular ATP Levels
| Cell Line | This compound Concentration | Time Point | Change in ATP Levels | Reference |
| OXPHOS-dependent LKB1 wild type | 100 ng/ml | 1-2 hours | 5-8% drop | [5][6] |
| OXPHOS-dependent LKB1 wild type | 100 ng/ml | >2 hours | Return to pre-treatment levels | [5][6] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired long-term exposure duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[14]
-
2. Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer (Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound, FCCP (an uncoupler), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Prepare the compound plate with this compound, FCCP, and Rotenone/Antimycin A at their final working concentrations. A common concentration for this compound is 1.0 - 2.0 µM.[20]
-
Replace the cell culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol, which will sequentially inject the compounds and measure the OCR. This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[21]
-
3. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Treated and control cells
-
Ice-cold PBS
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the specified duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with ice-cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[7]
-
Mandatory Visualizations
Caption: Signaling pathway of long-term this compound exposure.
Caption: Experimental workflow for assessing cell viability.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Graded ATP depletion can cause necrosis or apoptosis of cultured mouse proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Oligomycin and Glycolysis Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of oligomycin on glycolysis measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic assays?
A1: this compound is an inhibitor of ATP synthase (Complex V) in the mitochondrial electron transport chain.[1] In metabolic assays, such as the Seahorse XF Glycolysis Stress Test, it is used to block mitochondrial ATP production. This forces cells to rely on glycolysis to meet their energy demands, allowing for the measurement of a cell's maximum glycolytic capacity.[2]
Q2: How does this compound affect glycolysis measurements?
A2: By inhibiting mitochondrial respiration, this compound induces a compensatory increase in glycolysis to maintain cellular ATP levels.[3][4] This is observed as an increase in the extracellular acidification rate (ECAR), which is primarily a result of lactate (B86563) extrusion from the cells.[5] This induced metabolic shift is the basis for calculating a cell's glycolytic reserve.[2]
Q3: What are the common off-target or confounding effects of this compound in glycolysis assays?
A3: In highly glycolytic cells, particularly tumor cells, the presence of this compound can lead to an underestimation of the maximal oxygen consumption rate (OCR) and spare respiratory capacity (SRC).[6][7] This is thought to be associated with the high glycolytic activity and the resulting ATP yield, which may have an inhibitory effect on the metabolism of respiratory substrates.[8] Additionally, prolonged exposure to this compound can be cytotoxic.[9]
Troubleshooting Guide
Below are common issues encountered when using this compound in glycolysis measurements, along with potential causes and solutions.
Issue 1: No significant increase in ECAR after this compound injection.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to fully inhibit ATP synthase in your specific cell type. Perform a dose-response titration to determine the optimal concentration (e.g., 0.5 µM to 4 µM).[5] |
| Poor Cell Health or Low Cell Density | Unhealthy or insufficient numbers of cells will have low metabolic activity. Ensure optimal cell seeding density and check cell morphology and viability before the assay.[10] |
| Degraded this compound Reagent | This compound can degrade if not stored or handled properly. Aliquot and store at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions on the day of the experiment.[10][11] |
| Highly Oxidative Cells | Some cell types have a very low basal glycolytic rate and a high reliance on oxidative phosphorylation. The shift to glycolysis after this compound treatment may be minimal. |
Issue 2: OCR does not decrease as expected after this compound injection.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | A concentration that is too low will not fully inhibit ATP synthase. Perform a dose-response titration.[1] A typical starting concentration is 1.0-1.5 µM.[12] |
| Cells have low oxidative phosphorylation | If cells are highly glycolytic, the proportion of oxygen consumption linked to ATP synthesis may be very low, resulting in a minimal decrease in OCR upon this compound addition.[10] |
| Instrument or Assay Setup Issues | Clogged injection ports or improper calibration of the Seahorse XF Analyzer can lead to failed injections.[1] |
Issue 3: Underestimation of maximal respiratory capacity in the presence of this compound.
| Potential Cause | Troubleshooting Steps |
| High Glycolytic Activity | In highly glycolytic cells, the presence of this compound can lead to an underestimation of maximal OCR.[6][13] |
| - Modify the assay medium: Incubate cells in a medium without glucose and pyruvate (B1213749) but containing glutamine to minimize the influence of glycolysis.[6] | |
| - Use a glycolysis inhibitor: Add a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) to the assay medium.[6][13] |
Experimental Protocols
Seahorse XF Glycolysis Stress Test
This protocol is a standard method for assessing glycolytic function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (e.g., XF Base Medium supplemented with 2 mM glutamine). Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[2]
-
Compound Loading: Load the sensor cartridge with glucose, this compound, and 2-deoxyglucose (2-DG) for sequential injection.[2]
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and begin the assay. The instrument will measure baseline ECAR before sequentially injecting the compounds and measuring the subsequent rate changes.[10]
dot
Caption: Seahorse XF Glycolysis Stress Test Workflow.
Data Presentation
Table 1: Expected Changes in OCR and ECAR with Inhibitor Injections
| Injection | Target | Expected OCR Change | Expected ECAR Change |
| Glucose | Fuel for Glycolysis | No direct change | Increase |
| This compound | ATP Synthase (Complex V) | Decrease | Increase |
| 2-Deoxyglucose (2-DG) | Glycolysis (Hexokinase) | No direct change | Decrease |
Table 2: Troubleshooting Quantitative Data
| Parameter | Observed Issue | Potential Implication | Reference |
| Glycolytic Capacity | Lower than expected | Suboptimal this compound concentration or poor cell health. | [5] |
| Spare Respiratory Capacity | Decreased by 25-40% in the presence of this compound | Underestimation due to high glycolytic activity in tumor cells. | [6][7] |
| Glycolysis | 42.186% increase in shPA200 cells | A cellular adaptation to mitochondrial dysfunction. | [14] |
| Glycolytic Capacity | 26.104% increase in shPA200 cells | A cellular adaptation to mitochondrial dysfunction. | [14] |
Signaling Pathways and Logical Relationships
Mechanism of this compound Action
This compound directly inhibits the F0 subunit of ATP synthase, blocking the proton channel and preventing the synthesis of ATP from ADP and inorganic phosphate. This leads to a buildup of the proton gradient across the inner mitochondrial membrane and a subsequent decrease in oxygen consumption.
dot
Caption: this compound inhibits the F0 subunit of ATP synthase.
Troubleshooting Logic for No ECAR Response to this compound
This diagram outlines a logical workflow for troubleshooting a lack of ECAR response after this compound injection.
dot
Caption: Troubleshooting workflow for no ECAR response.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High glycolytic activity of tumor cells leads to underestimation of electron transport system capacity when mitochondrial ATP synthase is inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Seahorse FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 13. A dataset describing glycolytic inhibitors overcoming the underestimation of maximal mitochondrial oxygen consumption rate in this compound-treated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Cell-type Specific Resistance to Oligomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments involving Oligomycin.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular response to this compound?
This compound is a well-characterized inhibitor of ATP synthase, a critical enzyme in oxidative phosphorylation (OXPHOS).[1][2] It specifically blocks the F0 proton channel of the ATP synthase complex, preventing the flow of protons back into the mitochondrial matrix.[1][2][3][4] In metabolically active cells that rely on mitochondrial respiration, this inhibition leads to two primary and measurable effects:
-
A decrease in the Oxygen Consumption Rate (OCR): By blocking the primary pathway for proton re-entry, this compound causes a buildup of the proton gradient across the inner mitochondrial membrane. This increased gradient inhibits the electron transport chain (ETC), thereby reducing oxygen consumption.[1]
-
An increase in the Extracellular Acidification Rate (ECAR): To compensate for the loss of ATP production from OXPHOS, cells with adequate glycolytic capacity will upregulate glycolysis. This metabolic shift results in an increased production and extrusion of lactate, leading to a higher ECAR.[1]
Q2: Why are my cells not responding to this compound (no decrease in OCR)?
Several factors, both biological and technical, can contribute to a lack of cellular response to this compound. Here are the most common reasons:
-
High Glycolytic Phenotype: The cells may be primarily glycolytic and not heavily reliant on mitochondrial respiration for their ATP needs. In such cases, inhibiting ATP synthase will have a minimal impact on the overall oxygen consumption.[1] Cancer cells, for instance, often exhibit a shift towards glycolysis, a phenomenon known as the Warburg effect.[5][6]
-
Mitochondrial Uncoupling: The inner mitochondrial membrane may be "leaky" to protons. If protons can re-enter the mitochondrial matrix through mechanisms other than ATP synthase (e.g., via uncoupling proteins or membrane damage), blocking ATP synthase with this compound will not effectively halt proton flow or the associated oxygen consumption.[1]
-
Suboptimal this compound Concentration: The effective concentration of this compound is highly cell-type dependent.[1][7] The concentration used may be too low to fully inhibit ATP synthase in your specific cell line. A dose-response experiment is crucial to determine the optimal concentration.
-
Reagent Inactivity: Improper storage or handling of the this compound stock solution can lead to its degradation and a loss of potency.[1] It is recommended to store aliquots at -20°C and avoid repeated freeze-thaw cycles.[7]
-
Low Cell Density: An insufficient number of cells in your assay well can result in an OCR signal that is too low to detect a significant decrease after this compound treatment.[1]
-
Inherent or Acquired Resistance: Some cell types may possess intrinsic resistance to this compound.[1] Furthermore, mutations in the mitochondrial genes encoding the F0 subunit of ATP synthase, the direct target of this compound, can confer acquired resistance.[1][8]
Q3: My cells show a decrease in OCR, but no compensatory increase in ECAR. What is the cause?
The absence of a compensatory glycolytic response, as indicated by a stable ECAR after this compound treatment, can be attributed to the following:
-
Limited Glycolytic Capacity: The cells may lack the ability to significantly ramp up their rate of glycolysis to compensate for the loss of ATP from OXPHOS.[1]
-
Nutrient-Limited Media: The assay medium may not contain sufficient glucose to fuel a substantial increase in glycolysis.[1]
-
Minimal OCR Drop: If the initial decrease in OCR is negligible, there is little to no ATP deficit to trigger a strong compensatory glycolytic response.[1]
Q4: Can a cell line develop resistance to this compound?
Yes, both intrinsic and acquired resistance to this compound are possible.
-
Intrinsic Resistance: Some cell types are naturally less sensitive to this compound. For example, yeast mitochondrial ATPase is known to be less sensitive than its animal counterpart.[1][3]
-
Acquired Resistance: Mutations in the mitochondrial genes that code for the F0 subunit of ATP synthase can lead to acquired resistance by altering the binding site of the drug.[1][8]
Troubleshooting Guides
Issue 1: No significant change in Oxygen Consumption Rate (OCR) after this compound injection.
This is a common issue that can be systematically addressed using the following workflow:
Caption: Troubleshooting workflow for lack of OCR response to this compound.
Issue 2: No significant change in Extracellular Acidification Rate (ECAR) after this compound injection.
If you observe the expected drop in OCR but no corresponding increase in ECAR, follow this troubleshooting guide:
Caption: Troubleshooting workflow for lack of ECAR response to this compound.
Quantitative Data Summary
The sensitivity of different cell lines to this compound can vary significantly, often correlating with their dependence on oxidative phosphorylation.
| Cell Line | Cancer Type | IC50 for Mammosphere Formation | Reference |
| MCF7 | Breast Cancer (ER+) | ~100 nM | [9] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~5-10 µM | [9] |
Note: IC50 values can vary based on experimental conditions.
Key Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay is a standard method for assessing mitochondrial function by measuring OCR in response to sequential injections of mitochondrial inhibitors.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)[7]
-
This compound (e.g., 1.0 - 2.0 µM final concentration)[7]
-
FCCP (e.g., 1.0 µM final concentration)[10]
-
Rotenone/Antimycin A (e.g., 0.5 µM final concentration)[10]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate to achieve a confluent monolayer on the day of the assay. Optimal cell density should be determined empirically for each cell type (typically 2 x 10^4 to 8 x 10^4 cells per well).[7]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[7]
-
Cell Plate Preparation: On the day of the assay, remove the growth medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour.[7]
-
Drug Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors. For a standard Mito Stress Test, this will be this compound, FCCP, and a mixture of Rotenone and Antimycin A.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.[7]
Data Analysis:
The data generated can be used to calculate several key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of this compound.[7]
-
Proton Leak: The residual OCR after this compound injection.[7]
-
Maximal Respiration: The OCR after the injection of the uncoupler FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.[11]
Signaling Pathways and Cellular Responses
This compound-induced inhibition of ATP synthase triggers a cascade of cellular signaling events as the cell attempts to adapt to the resulting energy stress.
Caption: Signaling pathways affected by this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of Oligomycin on Maximal Respiration Measurement
This technical support center provides researchers, scientists, and drug development professionals with guidance on a critical aspect of mitochondrial respiration assays: the underestimation of maximal respiration when using Oligomycin. Here, you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in mitochondrial respiration assays?
This compound is an inhibitor of ATP synthase (also known as Complex V) of the electron transport chain (ETC).[1][2] Its primary role in cellular respiration assays, such as the widely used Seahorse XF Cell Mito Stress Test, is to block mitochondrial ATP production. This allows for the calculation of ATP-linked respiration, which is the portion of basal respiration dedicated to generating ATP.[3][4]
Q2: What is "maximal respiration" and why is it an important parameter?
Maximal respiration, often induced by an uncoupling agent like FCCP or CCCP, represents the maximum capacity of the electron transport system (ETS) to consume oxygen.[3] This parameter is crucial as it provides insights into the cell's ability to respond to increased energy demands. The difference between maximal and basal respiration is termed the spare respiratory capacity (SRC), a key indicator of cellular fitness and flexibility.[5][6]
Q3: How does this compound lead to an underestimation of maximal respiration?
Standard protocols often involve the sequential addition of this compound before an uncoupler. However, research has demonstrated that the presence of this compound can lead to a significant underestimation of the maximal respiratory capacity.[5][6][7][8] This phenomenon is believed to be associated with the impaired metabolism of mitochondrial respiratory substrates when ATP synthase is inhibited.[7]
Q4: By how much can maximal respiration be underestimated when using this compound?
Studies have shown that the spare respiratory capacity (SRC) can be underestimated by 25% to 45% in the presence of this compound.[1][5][6][7] This underestimation has been observed in various cancer cell lines, including human glioma and prostate cancer cells, in both attached and suspension cultures.[5][6][7]
Q5: Does the type of uncoupler used affect the this compound-induced underestimation?
Yes, the extent of underestimation is more pronounced with potent protonophores like CCCP and FCCP.[5][7] When a weaker uncoupler such as 2,4-dinitrophenol (B41442) (DNP) is used, the inhibitory effect of this compound on the measurement of maximal respiration is less significant.[5][6][7]
Q6: Is it ever appropriate to measure maximal respiration in the presence of this compound?
While the standard Mito Stress Test protocol includes this compound before the uncoupler, for the most accurate determination of maximal ETS capacity, it is recommended to perform this measurement without prior inhibition by this compound, unless you are following a specifically validated protocol where this effect is accounted for.[1][5][7]
Troubleshooting Guide
This guide addresses common issues encountered during mitochondrial respiration assays related to this compound and the measurement of maximal respiration.
| Issue | Potential Cause | Recommended Solution |
| Maximal respiration appears lower than expected. | This could be a direct result of the underestimation caused by the presence of this compound in the assay prior to the addition of the uncoupler.[5][8] | To determine the true maximal respiratory capacity, perform a separate experiment where the uncoupler (e.g., FCCP) is titrated without the pre-injection of this compound.[1][8] |
| No significant decrease in Oxygen Consumption Rate (OCR) after this compound injection. | 1. Cellular Health/Density: The cells may be unhealthy, or the seeding density could be too low, resulting in a basal OCR that is too low to detect a significant drop.[9] 2. Reagent Integrity: The this compound may have degraded due to improper storage or handling.[9] 3. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type being used.[4][9] 4. Highly Glycolytic Cells: The cells may have a very low rate of oxidative phosphorylation and be primarily reliant on glycolysis for ATP production.[9] | 1. Ensure optimal cell seeding density and confirm cell health and adherence prior to the assay.[9] 2. Aliquot this compound and store it at -20°C, avoiding repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[9] 3. Perform a dose-response titration to determine the optimal inhibitory concentration of this compound for your cell line (e.g., in the range of 0.5 µM to 3.5 µM).[9] 4. In this case, the lack of response is indicative of the cells' metabolic phenotype. |
| OCR increases after this compound injection. | This is typically an experimental artifact. 1. Injection Port Error: The this compound port may have been accidentally loaded with the uncoupler (e.g., FCCP).[4] 2. Cell Stress: In rare cases, the injection itself can induce a stress response in sensitive cell types.[4] | 1. Carefully review the plate map and ensure all reagents were loaded into the correct ports of the sensor cartridge. 2. Ensure gentle handling of the cell plate and proper instrument operation. |
Quantitative Data Summary
The following table summarizes the reported underestimation of spare respiratory capacity (SRC) in the presence of this compound.
| Cell Lines | Uncoupler | Underestimation of SRC | Reference |
| T98G (Human Glioma) | CCCP | ~43.7% | [5] |
| U-87MG (Human Glioma) | CCCP | ~34.3% | [6] |
| PC-3 (Human Prostate Cancer) | CCCP | 25% - 45% | [5][6] |
Experimental Protocols
Standard Mito Stress Test Protocol (with potential for underestimation)
This widely used protocol assesses several key parameters of mitochondrial function sequentially.
-
Baseline Respiration: Measure the basal Oxygen Consumption Rate (OCR) of the cells in the assay medium.
-
ATP-Linked Respiration: Inject this compound to inhibit ATP synthase. The resulting decrease in OCR represents the respiration coupled to ATP production.
-
Maximal Respiration: Inject an uncoupler, such as FCCP, to collapse the proton gradient and drive the ETS to its maximal rate.
-
Non-Mitochondrial Respiration: Inject a combination of Complex I and III inhibitors (e.g., Rotenone and Antimycin A) to shut down mitochondrial respiration. The remaining OCR is attributed to non-mitochondrial processes.[2][3]
Recommended Protocol for Accurate Maximal Respiration Measurement
This protocol is designed to avoid the confounding effect of this compound on maximal respiration.
-
Baseline Respiration: Measure the basal OCR of the cells in the assay medium.
-
Maximal Respiration: Directly inject an optimized concentration of an uncoupler (e.g., FCCP) to measure the maximal OCR. It is crucial to perform a titration of the uncoupler to determine the optimal concentration that yields the highest OCR without being toxic to the cells.[8]
-
Non-Mitochondrial Respiration: Subsequently, inject a combination of Rotenone and Antimycin A to determine the non-mitochondrial oxygen consumption.[1]
Visualizations
Caption: Standard Mito Stress Test workflow with potential for underestimation.
Caption: Recommended workflow for accurate maximal respiration measurement.
Caption: Mechanism of action of this compound and FCCP on mitochondrial respiration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells | PLOS One [journals.plos.org]
- 6. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in this compound-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating Oligomycin's Grip on the Cellular Powerhouse: A Comparative Guide to ATP Synthase Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the precise validation of ATP synthase inhibition is paramount. This guide provides an objective comparison of Oligomycin, a cornerstone inhibitor, with other alternatives, supported by experimental data and detailed protocols to ensure robust and reproducible findings.
This compound, a macrolide antibiotic, is a potent and widely utilized inhibitor of F-type ATP synthase, the molecular machine responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] Its inhibitory action stems from its ability to bind to the Fₒ subunit of the ATP synthase complex, effectively blocking the proton channel and halting the synthesis of ATP.[1][2] This targeted mechanism makes this compound an invaluable tool for dissecting cellular bioenergetics and inducing a metabolic shift towards glycolysis.[2] However, a nuanced understanding of its performance in comparison to other inhibitors is crucial for experimental design and data interpretation.
Comparative Analysis of ATP Synthase Inhibitors
The selection of an appropriate ATP synthase inhibitor is contingent on the specific research question. While this compound is a powerful tool for studying the effects of disrupting the proton motive force, other inhibitors with different mechanisms of action offer unique advantages.[3] The following table summarizes the key characteristics of this compound and two other commonly used ATP synthase inhibitors, N,N'-Dicyclohexylcarbodiimide (DCCD) and Efrapeptin F.
| Inhibitor | Target Domain & Subunit(s) | Mechanism of Action | Typical Working Concentration | Key Characteristics |
| This compound A | Fₒ Proton Channel (c-subunit ring) | Blocks the proton channel, preventing proton translocation and rotation of the c-ring.[2][3] | 0.5 - 10 µg/mL | Highly specific for mitochondrial ATP synthase; widely used to measure ATP production linked to oxidative phosphorylation.[2] |
| DCCD | Fₒ Subunit (c-subunit) | Covalently modifies a glutamate (B1630785) residue in the c-subunit ring, blocking proton translocation.[2] | 1 - 50 µM | An irreversible inhibitor.[2] |
| Efrapeptin F | F₁ Catalytic Domain (α, β, and γ subunits) | Prevents conformational changes in the β subunit required for catalysis.[3] | Varies by system | Probes the catalytic mechanism of ATP synthesis and hydrolysis directly.[3] |
Table 1: Comparison of common ATP synthase inhibitors.
The inhibitory potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which can vary depending on the experimental system. For instance, in isolated mitochondria, the IC₅₀ for this compound A is typically in the range of 1–2 μM.[4]
Experimental Protocols for Validating Inhibition
Accurate validation of ATP synthase inhibition requires meticulous experimental design and execution. Below are detailed protocols for two widely accepted methods to assess the inhibitory effects of compounds like this compound.
Luciferase-Based ATP Assay
This method provides a highly sensitive measurement of total cellular ATP levels. The principle relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which generates a luminescent signal directly proportional to the ATP concentration.[2]
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound A (or other inhibitors)
-
96-well white, opaque-bottom plates
-
Commercial ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at an optimal density and allow them to adhere and grow overnight.[2]
-
Inhibitor Treatment: Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the solvent at the same concentration).[2]
-
Incubation: Incubate the plate for the desired period to allow the inhibitor to take effect.
-
ATP Assay Reagent Addition: Add the ATP assay reagent (containing luciferase and luciferin) to each well according to the manufacturer's instructions.[2]
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The decrease in luminescence in treated cells compared to the control is indicative of ATP synthase inhibition.
Oxygen Consumption Rate (OCR) Assay
This assay directly measures mitochondrial respiration by monitoring the rate at which cells consume oxygen. Inhibition of ATP synthase with this compound will lead to a decrease in the oxygen consumption linked to ATP synthesis. The Seahorse XF Analyzer is a common instrument used for this purpose.[5]
Materials:
-
Cultured cells seeded in a Seahorse XF microplate
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Stock solutions of mitochondrial inhibitors: this compound, FCCP (an uncoupler), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).[5]
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.[5]
-
Cell Plate Preparation: One hour before the assay, replace the growth medium with pre-warmed XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C.[5]
-
Sensor Cartridge Hydration & Inhibitor Loading: Hydrate a Seahorse XF sensor cartridge and load the reconstituted inhibitors into the appropriate ports.[2]
-
Seahorse XF Assay: Place the microplate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR). The instrument will then sequentially inject the mitochondrial inhibitors and measure the OCR after each injection:[5]
-
This compound: The decrease in OCR after this compound injection represents the oxygen consumption coupled to ATP synthesis.[5]
-
FCCP: This uncoupler collapses the proton gradient, leading to maximal respiration.[5]
-
Rotenone/Antimycin A: These inhibitors shut down mitochondrial respiration completely, allowing for the calculation of non-mitochondrial oxygen consumption.[5]
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the mechanism of ATP synthase inhibition by this compound and the general experimental workflows.
Caption: Mechanism of this compound's inhibition of ATP synthase.
Caption: Experimental workflows for validating ATP synthase inhibition.
By employing these robust experimental protocols and understanding the comparative advantages of different inhibitors, researchers can confidently validate the inhibitory effect of this compound on ATP synthase and gain deeper insights into the intricate world of cellular energetics.
References
A Researcher's Guide to Alternatives for Oligomycin in Metabolic Assays
For researchers, scientists, and drug development professionals investigating cellular metabolism, Oligomycin has long been a staple for inhibiting mitochondrial ATP synthase. However, the landscape of available tools has expanded, offering a range of alternative inhibitors with distinct properties. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Comparing Inhibitors of Mitochondrial Respiration
This compound, a macrolide antibiotic, functions by binding to the Fₒ subunit of ATP synthase, thereby blocking the proton channel and inhibiting ATP synthesis.[1] This guide explores several alternatives that modulate mitochondrial respiration through different mechanisms, including other ATP synthase inhibitors, mitochondrial uncouplers, and inhibitors of other electron transport chain (ETC) complexes.
| Inhibitor | Target | Primary Effect | Key Characteristics |
| This compound | ATP Synthase (Fₒ subunit) | Inhibition of ATP synthesis | Highly specific for mitochondrial ATP synthase; widely used to measure ATP-linked respiration.[1] |
| Venturicidin A | ATP Synthase (Fₒ subunit) | Inhibition of ATP synthesis | Potent inhibitor with a similar mechanism to this compound but may exhibit different cross-resistance patterns.[2] |
| DCCD | ATP Synthase (Fₒ subunit, c-subunit) | Inhibition of ATP synthesis | Irreversibly modifies the c-subunit, blocking proton translocation.[3] |
| BAM15 | Mitochondrial Inner Membrane | Uncoupling of oxidative phosphorylation | Does not depolarize the plasma membrane, offering a wider therapeutic window and less cytotoxicity compared to classical uncouplers.[4][5] |
| FCCP/CCCP | Mitochondrial Inner Membrane | Uncoupling of oxidative phosphorylation | Classical protonophore uncouplers used to determine maximal respiratory capacity.[6] |
| IACS-10759 | ETC Complex I | Inhibition of electron transport | Potent and selective inhibitor of Complex I, leading to reduced ATP production.[7] |
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes reported IC50 values for this compound and its alternatives. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and assay duration.
| Inhibitor | IC50 | Cell Line/System | Assay |
| This compound A | ~1-10 nM (cell-dependent) | Varies | ATP synthesis/Cell viability |
| Venturicidin A | ~20-160 nM (organism-dependent) | Varies | ATP synthesis/Cell viability |
| DCCD | ~1 µM | Submitochondrial particles | ATP-utilizing reactions[8] |
| BAM15 | Not directly inhibitory; induces uncoupling | L6 myoblasts | Mitochondrial respiration[9] |
| FCCP | Concentration-dependent for maximal effect | Varies | Mitochondrial respiration |
| IACS-10759 | 1.4 nM | H460 cells | Oxygen Consumption Rate (OCR)[7] |
Delving into the Mechanisms: Signaling Pathways and Workflows
The inhibitors discussed disrupt cellular energy metabolism, triggering distinct signaling cascades and cellular responses. Understanding these pathways is crucial for accurate data interpretation.
ATP Synthase Inhibition
Inhibitors like this compound, Venturicidin A, and DCCD directly block ATP synthesis, leading to an accumulation of protons in the intermembrane space, hyperpolarization of the mitochondrial membrane, and a subsequent decrease in oxygen consumption. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Mitochondrial Uncoupling
Uncouplers like BAM15 and FCCP dissipate the proton gradient across the inner mitochondrial membrane, causing a rapid influx of protons into the matrix. This uncouples electron transport from ATP synthesis, leading to a maximal oxygen consumption rate as the ETC works to re-establish the gradient. The resulting decrease in mitochondrial membrane potential is a key event in this process.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key metabolic assays using these inhibitors.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function. A typical workflow involves the sequential injection of an ATP synthase inhibitor, an uncoupler, and a mixture of Complex I and III inhibitors.
Materials:
-
Seahorse XF Analyzer and consumables (microplates, sensor cartridges, calibrant)
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
ATP synthase inhibitor (e.g., this compound, Venturicidin A, or DCCD)
-
Uncoupler (e.g., FCCP or BAM15)
-
Rotenone and Antimycin A mixture
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the inhibitors. A typical sequence is Port A: ATP synthase inhibitor, Port B: Uncoupler, Port C: Rotenone/Antimycin A.[6]
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
Optimal Concentrations:
-
This compound: 1.0 - 2.5 µM is typically effective.[10]
-
Venturicidin A: Concentration should be optimized for each cell type, starting with a dose-response curve.
-
DCCD: Requires careful titration due to its irreversible nature.
-
FCCP: Typically used at 0.5 - 2.0 µM, but optimization is critical for each cell line.[6]
-
BAM15: Effective over a broader concentration range than FCCP with less toxicity.[9]
Luciferase-Based ATP Assay
This assay provides a direct measurement of cellular ATP levels.
Materials:
-
Luminometer
-
Opaque-walled 96-well plates
-
Commercial luciferase-based ATP assay kit
-
Inhibitor of choice
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and allow them to adhere. Treat cells with the desired concentrations of the inhibitor for the specified duration.
-
Cell Lysis and Reagent Addition: Following the manufacturer's protocol, add the ATP releasing/detection reagent to each well. This reagent lyses the cells and provides the substrates (luciferin and luciferase) for the light-producing reaction.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.[5]
-
Data Normalization: Normalize the luminescence readings to a measure of cell number (e.g., protein concentration) to account for differences in cell density.
TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, ethyl ester (TMRE) is a fluorescent dye that accumulates in active mitochondria with a high membrane potential.
Materials:
-
Fluorescence microscope, flow cytometer, or microplate reader
-
TMRE dye
-
Assay buffer (e.g., PBS or HBSS)
-
Inhibitor of choice
-
FCCP (as a positive control for depolarization)[11]
Procedure:
-
Cell Seeding and Treatment: Seed cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy, 96-well plate for plate reader). Treat cells with the inhibitor for the desired time.
-
TMRE Staining: Incubate the cells with a working solution of TMRE (typically 20-200 nM) in pre-warmed culture medium for 15-30 minutes at 37°C, protected from light.[12]
-
Washing: Gently wash the cells with pre-warmed assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using the appropriate instrument (Ex/Em ~549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.[12]
Off-Target Effects and Considerations
While these inhibitors are powerful tools, it is crucial to be aware of their potential off-target effects.
-
This compound: At high concentrations, it can induce apoptosis through mechanisms not solely dependent on ATP depletion.[13]
-
Venturicidin A: High concentrations can lead to generalized cytotoxicity and may dysregulate ATP hydrolysis.[14]
-
DCCD: Can inhibit other proton-translocating enzymes and at high concentrations, may affect the bc1 complex of the ETC.[15][16]
-
FCCP/CCCP: Can depolarize the plasma membrane and exhibit cytotoxicity at higher concentrations.
-
BAM15: Exhibits reduced off-target effects on the plasma membrane compared to classical uncouplers, making it a safer alternative.[4][5]
-
IACS-10759: While highly selective for Complex I, clinical trials were halted due to a narrow therapeutic window and dose-limiting toxicities, including neurotoxicity.[1][17]
Conclusion
The selection of an appropriate inhibitor for metabolic assays is contingent upon the specific research question and experimental context. While this compound remains a valuable and widely used tool, the alternatives presented in this guide offer a range of mechanisms and properties that can provide a more nuanced understanding of cellular bioenergetics. For instance, Venturicidin A and DCCD provide alternative means to inhibit ATP synthase, while uncouplers like BAM15 offer a safer profile for studying maximal respiration compared to classical uncouplers. Inhibitors of other ETC complexes, such as IACS-10759, allow for the investigation of specific respiratory chain functions. By carefully considering the data and protocols presented, researchers can confidently select and utilize these powerful tools to advance their studies in metabolism, disease, and drug discovery.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of the ATP synthase c subunit ameliorates HDM/LPS-induced inflammatory responses in asthmatic bronchial epithelial cells by blocking the mPTP-mtDNA-cGAS-STING axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. A clarification of the effects of DCCD on the electron transfer and antimycin binding of the mitochondrial bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DCCD Inhibits the Reactions of the Iron–Sulfur Protein in Rhodobacter sphaeroides Chromatophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Oligomycin vs. Aurovertin B: A Comparative Guide to ATP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used inhibitors of F1Fo-ATP synthase: oligomycin and aurovertin (B1171891) B. Understanding their distinct mechanisms of action is crucial for accurate experimental design and interpretation in studies of cellular metabolism and drug development.
At a Glance: Key Differences
| Feature | This compound | Aurovertin B |
| Target Subunit | F0 subunit (specifically the c-ring) | F1 subunit (specifically the β subunits) |
| Mechanism | Blocks the proton channel, preventing proton translocation.[1][2][3] | Binds to the catalytic β subunits, sterically hindering the conformational changes required for ATP synthesis and hydrolysis.[4][5][6] |
| Mode of Inhibition | Non-selective inhibitor of both ATP synthesis and hydrolysis.[7] | Mixed, noncompetitive inhibitor with a preference for inhibiting ATP synthesis over hydrolysis.[4][8] |
| Effect on ATP Hydrolysis | Complete inhibition. | Incomplete inhibition, even at saturating concentrations.[4][8] |
Quantitative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes reported IC50 values for this compound and aurovertin B. It is important to note that these values can vary depending on the experimental conditions, such as the source of the ATP synthase and the specific assay used.
| Inhibitor | Organism/Source | IC50 Value | Experimental Conditions |
| This compound A | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration |
| This compound A | Yeast mitochondria | ~1 µM | ATP synthesis assay |
| This compound A | MCF7 cells | ~100 nM | Mammosphere formation |
| This compound A | MDA-MB-231 cells | ~5-10 µM | Mammosphere formation |
| Aurovertin B | T-47D cells | 0.89 µM | Not specified |
| Aurovertin B | MDA-MB-231 cells | 5.52 µM | Not specified |
| Aurovertin B | MCF-7 cells | 0.09 µM | Not specified |
| Aurovertin B | HL-60 cells | 14.7 µM | Not specified |
| Aurovertin B | SMMC-7721 cells | 10.8 µM | Not specified |
| Aurovertin B | A-549 cells | 14.7 µM | Not specified |
| Aurovertin B | SW480 cells | 22.4 µM | Not specified |
Mechanisms of Inhibition Visualized
The following diagrams illustrate the distinct binding sites and inhibitory mechanisms of this compound and aurovertin B on the F1Fo-ATP synthase complex.
Caption: this compound binds to the F0 subunit, obstructing the proton channel and halting ATP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Frontiers | Exploring the druggability of the binding site of aurovertin, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: DCCD versus Oligomycin for F0-ATP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used inhibitors of the F0 subunit of F-type ATP synthase: N,N'-Dicyclohexylcarbodiimide (DCCD) and Oligomycin. Both compounds are invaluable tools in the study of cellular bioenergetics, mitochondrial function, and drug discovery, yet they possess distinct mechanisms of action, binding characteristics, and experimental considerations. This document aims to furnish researchers with the necessary data and protocols to make informed decisions when selecting an F0 inhibitor for their specific experimental needs.
Quantitative Comparison of Inhibitory Properties
The following table summarizes the key characteristics of DCCD and this compound as F0-ATP synthase inhibitors. It is important to note that inhibitory concentrations can vary depending on the experimental system (e.g., isolated mitochondria, submitochondrial particles, or whole cells) and assay conditions.[1][2][3]
| Feature | DCCD (N,N'-Dicyclohexylcarbodiimide) | This compound |
| Target Subunit | F0 subunit, specifically the c-subunit ring[4] | F0 subunit, at the interface of the c-ring and the 'a' subunit[5][6] |
| Binding Site | Covalently modifies a conserved glutamate (B1630785) or aspartate residue in the c-subunit.[5] | Binds non-covalently to a hydrophobic pocket on the c-ring.[5] |
| Mechanism of Action | Covalent modification of the c-subunit blocks the proton channel, preventing proton translocation and the rotation of the c-ring, which in turn inhibits ATP synthesis.[4] | Physically obstructs the proton channel, preventing the rotation of the c-ring and thereby halting ATP synthesis.[4] |
| Reversibility | Irreversible due to covalent bond formation.[7] | Reversible, though it has a high affinity. |
| IC50 / Ki | IC50: ~1 µM[7] | IC50: ~1-10 nM (cell-dependent); Ki: ~1 µM[7] |
| Off-Target Effects | Can react with other carboxyl groups in proteins. May inhibit other membrane proteins. | At higher concentrations, can inhibit store-operated Ca2+ channels and induce apoptosis through mechanisms not solely dependent on ATP depletion.[5] |
| Key Characteristics | Irreversible inhibitor, useful for labeling studies and studying the structure-function of the F0 proton channel. | Highly specific for mitochondrial ATP synthase. Widely used to measure ATP production linked to oxidative phosphorylation and to induce a metabolic shift towards glycolysis.[7] |
Experimental Protocols
To facilitate a direct comparison of DCCD and this compound, the following experimental protocols are provided. These are composite methodologies based on established practices in the field.
Preparation of Isolated Mitochondria
A standardized preparation of mitochondria is crucial for reproducible results.
Materials:
-
Fresh tissue (e.g., rat liver, bovine heart)
-
Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Dounce homogenizer
-
Centrifuge
Protocol:
-
Mince the tissue and wash with ice-cold MIB.
-
Homogenize the tissue in MIB using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in MIB and repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Measurement of ATP Synthase Activity (ATP Hydrolysis)
This assay measures the reverse reaction of ATP synthase, which is often more convenient to monitor spectrophotometrically.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 50 mM KCl, pH 8.0
-
ATP, NADH, phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH)
-
DCCD and this compound stock solutions (in a suitable solvent like DMSO or ethanol)
-
Spectrophotometer
Protocol:
-
In a cuvette, prepare the reaction mixture containing Assay Buffer, NADH, PEP, PK, and LDH.
-
Add the isolated mitochondria (e.g., 50 µg of protein) to the cuvette and mix.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This rate represents the total ATPase activity.
-
To determine the specific F0F1-ATPase activity, perform parallel experiments in the presence of varying concentrations of either DCCD or this compound.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Measurement of Oxygen Consumption Rate (OCR)
This method assesses the effect of the inhibitors on mitochondrial respiration, which is coupled to ATP synthesis.
Materials:
-
Intact cells or isolated mitochondria
-
Seahorse XF Analyzer or a similar instrument
-
Appropriate cell culture or mitochondrial respiration medium
-
DCCD and this compound stock solutions
Protocol:
-
Seed cells in a Seahorse XF microplate or add isolated mitochondria to the wells.
-
Equilibrate the plate in a non-CO2 incubator.
-
Measure the basal OCR.
-
Inject DCCD or this compound into the wells at various concentrations.
-
Monitor the subsequent decrease in OCR. The drop in OCR after inhibitor addition represents the ATP-linked respiration.
-
Further injections of an uncoupler (like FCCP) and other electron transport chain inhibitors (like rotenone/antimycin A) can be used to determine maximal respiration and non-mitochondrial oxygen consumption, respectively.
Visualizing the Mechanisms and Workflow
Signaling Pathway of F0 Inhibition
Caption: Mechanism of F0-ATP synthase inhibition by DCCD and this compound.
Experimental Workflow for Comparative Analysis
Caption: Logical workflow for a comparative study of DCCD and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In the process of ATP synthesis this compound and DCCD class 11 biology CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Specificity of Oligomycin's Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise action of molecular probes is paramount. This guide provides an objective comparison of Oligomycin, a classical inhibitor of ATP synthase, with other mitochondrial inhibitors. We delve into its specificity, off-target effects, and provide supporting experimental data and protocols to aid in the rigorous assessment of mitochondrial function.
This compound, a macrolide antibiotic produced by Streptomyces, is a cornerstone tool in mitochondrial research, renowned for its potent and specific inhibition of ATP synthase (also known as Complex V or F1F₀-ATPase).[1][2] It functions by binding to the F₀ subunit of the enzyme, effectively blocking the proton channel and thereby halting ATP synthesis driven by oxidative phosphorylation.[3][4] This action leads to a reduction in oxygen consumption and a buildup of the proton gradient across the inner mitochondrial membrane.[1] However, like any pharmacological agent, understanding its precise specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.
Quantitative Comparison of Mitochondrial Inhibitors
The efficacy of a mitochondrial inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce the target's activity by 50%. The following table summarizes the IC50 values for this compound and other commonly used mitochondrial inhibitors. It is important to note that these values can vary depending on the experimental system (e.g., isolated mitochondria, cell lines) and assay conditions.
| Inhibitor | Primary Target | Subunit(s) | IC50 / EC50 | Experimental System | Reference(s) |
| This compound A | ATP Synthase (Complex V) | F₀ (c-ring) | ~1 µM (Ki) | Bovine heart mitochondria | [5] |
| ~107 nM (EC₅₀) | Purified yeast ATP synthase (ATPase activity) | [6] | |||
| Bedaquiline (B32110) | ATP Synthase (Complex V) | F₀ (c-ring) | ~27 nM (EC₅₀) | Purified yeast ATP synthase (ATPase activity) | [1][6] |
| ~1.1 µM (IC₅₀) | Yeast mitochondria (ATP synthesis) | [1][6] | |||
| ~0.66 µM (IC₅₀) | Human mitoplasts (ATP synthesis) | [1][6] | |||
| Aurovertin (B1171891) B | ATP Synthase (Complex V) | F₁ (β subunit) | ~0.56 µM (Kd) | Isolated beef-heart mitochondrial F1 β subunit | [7] |
| 0.89 µM - 14.7 µM | Various human cell lines | [8] | |||
| DCCD | ATP Synthase (Complex V) | F₀ (c-subunit) | Inhibits by 50% | Isolated rat hepatocytes (ATP synthesis) | [9] |
| Rotenone | Complex I | N/A | - | - | [10] |
| Antimycin A | Complex III | N/A | - | [10] | |
| FCCP | Protonophore (Uncoupler) | N/A | - | [10] |
Note: IC50 values are highly dependent on the experimental setup. The data presented here are for comparative purposes and are compiled from various sources. For rigorous comparison, it is recommended to determine IC50 values under your specific experimental conditions.
Specificity and Off-Target Effects
While this compound is highly specific for ATP synthase, some off-target effects have been reported. At concentrations significantly higher than those required to inhibit mitochondrial ATP production (around 2 µM), this compound has been shown to inhibit store-operated Ca²⁺ channels, a mechanism independent of its mitochondrial action.[11][12] High concentrations can also induce apoptosis through mechanisms that may not be solely dependent on ATP depletion.[6]
In comparison, other mitochondrial inhibitors also exhibit off-target effects. For instance, some kinase inhibitors, which also target ATP-binding sites, are known to have a broad off-target profile due to the structural similarity of ATP-binding pockets across the kinome.[13] Bedaquiline, while targeting the F₀ subunit like this compound, has raised concerns due to an increased risk of cardiac arrhythmias in patients, suggesting potential off-target effects.[14]
Experimental Protocols
To confirm the specificity of this compound and compare it with other inhibitors, a combination of in vitro and cellular assays is recommended.
In Vitro ATP Synthase Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT
-
Substrate Solution: 5 mM ATP, 2.5 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate (B1213749) kinase, 10 units/mL lactate (B86563) dehydrogenase
-
Inhibitors: this compound and other compounds of interest dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Add the assay buffer and substrate solution to a cuvette.
-
Add the mitochondrial preparation and allow the baseline rate of NADH oxidation to stabilize.
-
Add the inhibitor at various concentrations and record the change in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for each inhibitor.
Cellular Respiration Assay (Oxygen Consumption Rate)
This assay measures the effect of inhibitors on the oxygen consumption rate (OCR) of intact cells, providing insights into mitochondrial function in a physiological context.
Materials:
-
Cell line of interest
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Inhibitors: this compound, an uncoupler (e.g., FCCP), and a Complex I/III inhibitor cocktail (e.g., Rotenone/Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Replace the growth medium with the assay medium and equilibrate the cells.
-
Measure the basal OCR.
-
Inject this compound to inhibit ATP synthase-linked respiration. The resulting decrease in OCR represents the oxygen consumption coupled to ATP synthesis.
-
Inject FCCP to uncouple the proton gradient and measure the maximal respiration rate.
-
Inject Rotenone/Antimycin A to block the electron transport chain and measure non-mitochondrial oxygen consumption.
-
Analyze the data to determine the specific effects of each inhibitor on different parameters of mitochondrial respiration.
Visualizing the Action of this compound
To better understand the context of this compound's action, the following diagrams illustrate the oxidative phosphorylation pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Site of action for this compound on the ATP synthase complex.
Caption: Workflow for assessing inhibitor specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bedaquiline, an FDA-approved drug, inhibits mitochondrial ATP production and metastasis in vivo, by targeting the gamma subunit (ATP5F1C) of the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy this compound A from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. The binding of aurovertin to isolated beta subunit of F1 (mitochondrial ATPase). Stoicheiometry of beta subunit in F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition by dicyclohexylcarbodiimide of ATP synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oligomycin A, B, and C for Cellular Bioenergetics Research
For researchers, scientists, and drug development professionals, the selection of a specific mitochondrial inhibitor is a critical decision that can significantly influence experimental outcomes. Oligomycins, a class of macrolide antibiotics produced by Streptomyces species, are potent and widely used inhibitors of ATP synthase. By targeting the F₀ subunit of this enzyme complex, they effectively uncouple the proton motive force from ATP production, providing a powerful tool to probe cellular metabolism and induce bioenergetic stress. While often used interchangeably, the three primary analogs—Oligomycin A, B, and C—possess distinct structural and functional characteristics that warrant careful consideration.
This guide presents a comprehensive and objective comparison of this compound A, B, and C, supported by experimental data, to assist researchers in making informed decisions for their specific applications. We delve into their differential potencies, cytotoxicities, and provide detailed experimental protocols for their characterization.
Quantitative Comparison of Biological Activity
The subtle structural differences among this compound A, B, and C translate into notable variations in their biological potency and toxicity. This compound A and B are generally considered the most potent inhibitors of ATP synthase, while this compound C is significantly less active.[1] The following tables summarize key quantitative data compiled from various studies. It is important to note that IC₅₀ and LD₅₀ values can vary depending on the experimental system, cell type, and assay conditions.[2]
Table 1: Comparative Efficacy of this compound A, B, and C
| Parameter | This compound A | This compound B | This compound C | Reference(s) |
| Primary Target | F₀ subunit of ATP synthase | F₀ subunit of ATP synthase | F₀ subunit of ATP synthase | [2][3] |
| IC₅₀ (ATP Synthase) | ~1-2 µM (in isolated mitochondria) | Older studies suggest comparable potency to A | Older studies suggest it may be less potent than A and B | [2] |
| IC₅₀ (Cytotoxicity against HeLa cells) | 0.008 mg/mL | 0.015 mg/mL | 0.106 mg/mL | [4] |
| IC₅₀ (Mammosphere Formation, MCF7 cells) | ~100 nM | Data not available | Data not available | [5] |
| In Vivo Toxicity (Mouse LD₅₀, intraperitoneal) | 1.5 mg/kg | 2.9 mg/kg | 8.3 mg/kg | [2][4] |
Mechanism of Action and Downstream Cellular Effects
All three oligomycins share a common mechanism of action: they bind to the F₀ portion of ATP synthase, physically obstructing the proton channel.[1] This inhibition of proton flow through ATP synthase has two primary and immediate consequences: the cessation of mitochondrial ATP synthesis and a buildup of protons in the intermembrane space, leading to hyperpolarization of the mitochondrial membrane.[2][3]
The resulting sharp decrease in cellular ATP levels and the corresponding increase in the AMP:ATP ratio act as a critical signal of energy stress, leading to the activation of AMP-activated protein kinase (AMPK).[2][3] Activated AMPK orchestrates a major reprogramming of cellular metabolism, aiming to restore energy homeostasis by stimulating catabolic pathways that generate ATP (such as glycolysis) and inhibiting anabolic pathways that consume ATP.[2][3]
Experimental Protocols
To assess and compare the functional consequences of ATP synthase inhibition by this compound A, B, and C, standardized experimental protocols are essential. The mitochondrial stress test, often performed using an extracellular flux analyzer, is a cornerstone assay for this purpose.
Protocol: Mitochondrial Stress Test Using Extracellular Flux Analysis
This protocol describes a standard method to assess key parameters of mitochondrial respiration by sequentially injecting this compound and other mitochondrial modulators.
Objective: To measure basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.
Materials and Reagents:
-
Cells of interest seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer or similar instrument
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
This compound A, B, and C stock solutions (e.g., 1 mM in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) stock solution (e.g., 1 mM in DMSO)
-
Rotenone/Antimycin A stock solution (e.g., 1 mM each in DMSO)
Procedure:
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the experiment.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation: On the day of the assay, remove the cell culture medium, wash the cells with pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for at least 1 hour.
-
Prepare Compound Plate: Prepare working solutions of the oligomycins, FCCP, and Rotenone/Antimycin A in the assay medium at a concentration required for the desired final concentration in the wells after injection. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Calibrate the instrument with the sensor cartridge. Once complete, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the OCR after each injection.
Data Analysis:
-
Basal Respiration: The initial OCR measurement before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of an this compound.
-
Proton Leak: The remaining OCR after this compound injection.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
Protocol: Assay for ATP Synthase (ATPase) Activity Inhibition in Isolated Mitochondria
This protocol details a spectrophotometric method to measure the ATP hydrolysis (reverse) activity of ATP synthase, which is also inhibited by oligomycins.
Objective: To determine the IC₅₀ of this compound A, B, and C on the ATPase activity of isolated mitochondria.
Materials and Reagents:
-
Isolated mitochondria (e.g., from bovine heart or rat liver)
-
Homogenization and Assay Buffers
-
Coupled enzyme system reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
ATP
-
This compound A, B, and C stock solutions
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from a fresh tissue source using standard differential centrifugation methods.
-
Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Inhibitor Incubation: Add varying concentrations of this compound A, B, or C to different cuvettes. Include a vehicle-only control. Add the isolated mitochondria and incubate for a short period.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP. The hydrolysis of ATP to ADP by ATP synthase will drive the coupled enzyme reactions, leading to the oxidation of NADH to NAD⁺.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which is proportional to the rate of NADH oxidation and thus, the ATPase activity.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each this compound analog.
Conclusion and Recommendations
The choice between this compound A, B, and C should be guided by the specific goals of the experiment. Based on the available data:
-
This compound A and B are the most potent inhibitors and are suitable for experiments requiring maximal and efficient inhibition of ATP synthase.
-
This compound C is considerably less potent and may be useful in studies where a more graded or partial inhibition of mitochondrial respiration is desired.
Given the significant differences in potency and toxicity, it is imperative for researchers to specify the exact this compound analog used in their studies to ensure reproducibility and accurate interpretation of results. For most applications aiming to achieve a complete block of ATP synthase-linked respiration, this compound A is a well-characterized and effective choice. However, for studies where subtle differences in potency may be relevant, a direct comparison of the chosen analogs within the specific experimental system is recommended.
References
Validating Seahorse Data Obtained with Oligomycin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the Seahorse XF Analyzer, ensuring the validity of data obtained with metabolic inhibitors like oligomycin is paramount. This guide provides an objective comparison of Seahorse data with alternative methods and includes supporting experimental data to aid in the robust interpretation of results.
Understanding the Role of this compound in Seahorse Assays
This compound is a potent inhibitor of ATP synthase (complex V) of the electron transport chain (ETC).[1] In the context of the Agilent Seahorse XF Cell Mito Stress Test, the sequential injection of this compound is a critical step. It allows for the dissection of the oxygen consumption rate (OCR) into its key components: ATP-linked respiration and proton leak.[1][2] The decrease in OCR following this compound injection is attributed to the inhibition of ATP synthesis, providing a measure of the oxygen consumed to produce ATP. The remaining OCR is largely due to proton leak across the inner mitochondrial membrane.[3]
Data Presentation: A Comparative Overview
Validating the effects of this compound observed in a Seahorse assay with orthogonal methods is crucial for confirming the bioenergetic phenotype of cells. Below are tables summarizing quantitative data from various studies, comparing the effects of this compound as measured by Seahorse assays and alternative methods such as ATP luminescence and mitochondrial membrane potential assays.
Disclaimer: The data presented below are compiled from various sources and may not represent a direct one-to-one comparison due to differing cell types, experimental conditions, and this compound concentrations.
Table 1: Comparison of this compound's Effect on ATP-Linked Respiration (Seahorse) vs. Total ATP Levels (Luminescence Assay)
| Cell Type | This compound Concentration | % Decrease in ATP-Linked OCR (Seahorse) | % Decrease in Total ATP (Luminescence) | Reference(s) |
| HepG2 Human Liver Cancer Cells | 3 µM | ~66% | Not directly reported in the same study | [4] |
| H1299 Human Lung Cancer Cells | 100 ng/ml | Not directly reported | ~5-8% initial drop, then recovery | [5] |
| SW480 Human Colon Cancer Cells | 1 µM | Significant Decrease | ~15.5% decrease in cell viability (correlated with ATP) | [3] |
| Jurkat Cells | 100 ng/mL | Not Reported | ~30% decrease after 24h | [1] |
Table 2: Comparison of this compound's Effect on Proton Leak (Seahorse) vs. Mitochondrial Membrane Potential (Fluorescence Assay)
| Cell Type | This compound Concentration | Observation on Proton Leak (Seahorse) | Effect on Mitochondrial Membrane Potential (TMRE/JC-1 Assay) | Reference(s) |
| 661W cells | 1 µM | Not directly reported | 5.25-fold increase in TMRE fluorescence (hyperpolarization) | [6] |
| Primary Neurons | 10 µM | Not directly reported | No significant change in basal JC-1 fluorescence | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and cross-validation of results.
Seahorse XF Cell Mito Stress Test
This protocol is a standard assay to assess key parameters of mitochondrial function.[7]
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density to achieve a confluent monolayer on the day of the assay.[2]
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[2]
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium (e.g., Seahorse XF Base Medium) supplemented with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.[2]
-
Cell Plate Preparation: Replace the cell culture medium with the pre-warmed assay medium. Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.[8]
-
Compound Loading: Prepare stock solutions of this compound, FCCP (a mitochondrial uncoupler), and a mixture of rotenone (B1679576) and antimycin A (complex I and III inhibitors, respectively) in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical concentration range for this compound is 1.0 - 2.0 µM.[2]
-
Run Assay: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[2]
Luciferase-Based ATP Assay
This is a highly sensitive method to quantify total cellular ATP levels.
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate. Treat cells with the desired concentration of this compound for a specified duration. Include a vehicle-treated control group.[9]
-
Reagent Preparation: Equilibrate the ATP assay reagent (containing luciferase and D-luciferin) to room temperature.[10]
-
Cell Lysis and Luminescence Reaction: Add the ATP assay reagent to each well. This will lyse the cells and initiate the enzymatic reaction where luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[10]
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[5]
-
Data Analysis: Create a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.
TMRE Mitochondrial Membrane Potential Assay
Tetramethylrhodamine, ethyl ester (TMRE) is a fluorescent dye used to measure mitochondrial membrane potential.
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., black-walled 96-well plate). Treat cells with this compound. Include an untreated control and a positive control for depolarization, such as FCCP.
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium (a typical starting concentration is 200 nM). Remove the treatment medium and add the TMRE staining solution. Incubate for 15-30 minutes at 37°C.[11]
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess dye and reduce background fluorescence.[6]
-
Fluorescence Measurement: Add fresh pre-warmed PBS or assay buffer to the cells. Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer (Ex/Em ~549/575 nm).[6][11] An increase in TMRE fluorescence intensity suggests mitochondrial hyperpolarization, which can be an effect of this compound blocking the proton influx through ATP synthase.[6]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. Simultaneous measurement of mitochondrial respiration and ATP production in tissue homogenates and calculation of effective P/O ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring of dynamic ATP level changes by this compound-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous measurement of mitochondrial respiration and ATP production in tissue homogenates and calculation of effective P/O ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Oligomycin Effects: A Comparative Guide to Alternative Methods
For researchers, scientists, and drug development professionals, understanding the precise effects of metabolic inhibitors is paramount. Oligomycin, a potent inhibitor of ATP synthase, is a cornerstone tool in cellular bioenergetics research. However, to ensure the specificity and robustness of experimental findings, it is crucial to cross-validate this compound-induced effects with orthogonal methods. This guide provides an objective comparison of this compound with alternative approaches, supported by experimental data and detailed protocols, to facilitate rigorous study design and interpretation.
Comparative Analysis of this compound and Alternative Methods
To provide a clear comparison, the following tables summarize quantitative data for this compound and its alternatives.
| Method | Target | Principle of Action | Typical Working Concentration | Key Readouts | Advantages | Limitations |
| This compound | ATP Synthase (F₀ subunit) | Blocks proton translocation, inhibiting ATP synthesis.[2][3] | 1.0 - 2.5 µM[4] | OCR, ECAR, ATP levels, Mitochondrial Membrane Potential | Potent and specific inhibitor of ATP synthase.[5] | Potential off-target effects; can induce apoptosis independent of ATP depletion at high concentrations.[6] |
| Alternative ATP Synthase Inhibitors (e.g., Aurovertin B, Bedaquiline) | ATP Synthase (F₁ or F₀ subunit) | Inhibit catalytic activity or proton translocation through different binding sites.[6][7] | Varies by compound (e.g., Bedaquiline ~1.1 µM in yeast mitochondria)[6] | OCR, ECAR, ATP levels | Provides mechanistic validation by targeting a different subunit of the same complex. | Each inhibitor has its own off-target profile that must be considered. |
| Genetic Knockdown/Out (e.g., shRNA/CRISPR of ATP synthase subunits) | Specific ATP Synthase Subunit Gene | Reduces or eliminates the expression of the target protein. | N/A | OCR, ECAR, ATP levels, Cell Viability | Highly specific to the targeted gene product.[8] | Can induce compensatory mechanisms over time; may not be suitable for acute inhibition studies. |
| Seahorse XF Mito Stress Test | Multiple components of OXPHOS | Sequential injection of inhibitors (including this compound) to dissect mitochondrial function. | This compound: 1.0 - 2.0 µM[9] | Basal respiration, ATP-linked respiration, proton leak, maximal respiration, spare respiratory capacity.[10] | Provides a comprehensive profile of mitochondrial respiration in real-time.[11] | Relies on pharmacological inhibitors, including this compound, for interpretation. |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Cellular Metabolism | Traces the flow of ¹³C-labeled substrates through metabolic pathways.[12] | N/A | Quantitative flux rates through glycolysis, TCA cycle, etc. | Provides a detailed and quantitative map of carbon fate within the cell.[13] | Technically demanding and provides a steady-state snapshot.[14] |
| Luciferase-Based ATP Assays | ATP Levels | Uses the ATP-dependent light-producing reaction of luciferase.[1][15] | N/A | Luminescence proportional to ATP concentration. | Highly sensitive and can be targeted to specific cellular compartments.[15] | Requires cell lysis or transfection with luciferase constructs.[16] |
| FRET-Based ATP Biosensors | ATP Levels | Genetically encoded sensors that change conformation and FRET efficiency upon ATP binding.[17] | N/A | Ratiometric fluorescence changes corresponding to ATP concentration. | Allows for real-time monitoring of ATP dynamics in living cells.[18] | Can be pH-sensitive and may require transfection.[17] |
Quantitative Data Comparison
The following table presents a comparative overview of the inhibitory potency of this compound and alternative ATP synthase inhibitors.
| Inhibitor | Target Subunit(s) | IC₅₀ / EC₅₀ | Experimental System |
| This compound A | F₀ (c-ring) | ~107 nM (EC₅₀) | Purified yeast ATP synthase (ATPase activity)[6] |
| Bedaquiline | F₀ (c-ring) | ~1.1 µM (IC₅₀) | Yeast mitochondria (ATP synthesis)[6] |
| Aurovertin B | F₁ (β subunit) | Varies by cell line | Human cancer cell lines[7] |
| Resveratrol | F₁ (α and β subunits) | ~21.6 µM (IC₅₀, ATP Hydrolysis) | Rat brain and liver[7] |
Note: IC₅₀/EC₅₀ values can vary significantly based on the experimental conditions, such as the source of the enzyme, substrate concentrations, and the specific assay method used.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation.
Seahorse XF Cell Mito Stress Test
This protocol outlines the standard procedure for assessing mitochondrial function using the Agilent Seahorse XF Analyzer.
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with this compound (e.g., 1.5 µM final concentration), FCCP (e.g., 1.0 µM final concentration, requires optimization), and a mixture of Rotenone/Antimycin A (e.g., 0.5 µM final concentration each).
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the subsequent changes in OCR.[4][19]
Luciferase-Based ATP Assay
This protocol provides a general method for quantifying cellular ATP levels.
-
Reagent Preparation: Prepare the ATP detection cocktail by mixing ATP assay buffer, D-Luciferin, and Luciferase enzyme according to the manufacturer's instructions.[11]
-
Sample Preparation: Culture cells in a 96-well plate. For endpoint assays, lyse the cells to release ATP. For live-cell assays using targeted luciferase, proceed to the measurement step.
-
ATP Measurement: Add the ATP detection cocktail to each well.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[11]
-
Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure ΔΨm.
-
Cell Preparation: Culture cells on a glass-bottom dish or a microplate suitable for fluorescence microscopy or plate reader analysis.
-
Dye Loading: Incubate cells with TMRE (e.g., 200 nM) in culture medium for 20-30 minutes at 37°C.[20]
-
Positive Control (Optional): Treat a subset of cells with a mitochondrial membrane potential depolarizer, such as CCCP (e.g., 50 µM), for 15 minutes to serve as a positive control for depolarization.[20]
-
Washing: Wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging/Measurement: Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation ~550 nm, Emission ~580 nm). A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.[20]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound action on ATP Synthase.
Caption: Experimental workflow for cross-validation.
By employing a multi-faceted approach that combines the precision of this compound with the confirmatory power of these alternative methods, researchers can build a more robust and nuanced understanding of the role of mitochondrial ATP synthesis in their specific biological system. This rigorous cross-validation is essential for generating high-confidence data in both basic research and preclinical drug development.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 2. Glycolysis Assay Kit, MAK439, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of luciferase probes to measure ATP in living cells and animals | Semantic Scholar [semanticscholar.org]
- 16. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetically Encoded ATP Biosensors for Direct Monitoring of Cellular ATP Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of FRET-Based Biosensor “ATeam” for Visualization of ATP Levels in the Mitochondrial Matrix of Living Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. media.cellsignal.com [media.cellsignal.com]
Studies comparing Oligomycin efficacy in different species
For researchers, scientists, and drug development professionals, understanding the species-specific efficacy of metabolic inhibitors is paramount for robust experimental design and translational research. Oligomycin, a macrolide antibiotic produced by Streptomyces, is a potent and widely used inhibitor of ATP synthase, a critical enzyme in cellular energy metabolism. This guide provides an objective comparison of this compound's performance across different species, supported by available experimental data.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the Fₒ subunit of the F₁Fₒ-ATP synthase complex. This binding event physically obstructs the proton channel, preventing the translocation of protons across the inner mitochondrial membrane. The disruption of this proton motive force effectively uncouples electron transport from ATP synthesis, leading to a rapid decrease in cellular ATP levels and a compensatory increase in glycolysis. The amino acid residues at the this compound-binding site are highly conserved between humans and yeast, but differ significantly in bacteria, which explains the differential sensitivity to this inhibitor.
Quantitative Comparison of this compound Efficacy
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of a compound across different biological systems. While comprehensive comparative studies of this compound across a wide range of species are limited, the following table summarizes available quantitative data for this compound A, the most commonly studied isomer. It is important to note that IC50 values can vary depending on the specific cell type, experimental conditions, and assay used.
| Species/Cell Line | Common Name | Class | Efficacy (IC50/Ki) | Notes |
| Homo sapiens (MCF7) | Human | Mammalia | ~100 nM | Inhibition of mammosphere formation.[1] |
| Homo sapiens (MDA-MB-231) | Human | Mammalia | ~5-10 µM | Inhibition of mammosphere formation.[1] |
| Homo sapiens (HCT-116) | Human | Mammalia | 0.9 µM | [2][3] |
| Homo sapiens (K-562) | Human | Mammalia | 0.2 µM | [3] |
| Bos taurus | Cattle | Mammalia | 0.1 - 0.6 µM (Ki) | Inhibition of mitochondrial ATPase.[4] |
| Lymantria dispar (IPLB-LdFB) | Gypsy Moth | Insecta | Not specified | Causes mitochondrial loss and cell death.[5] |
| Saccharomyces cerevisiae | Yeast | Fungi | 10 µM (effective conc.) | Used to inhibit mitochondrial ATP synthase.[6] |
| Danio rerio (SAF-1, DLB-1, FuB-1) | Zebrafish | Actinopterygii | 1.5 µM (effective conc.) | Used as an ATP synthase inhibitor in mitochondrial stress tests. |
| Poeciliopsis lucida (PLHC-1) | Topminnow | Actinopterygii | 1.5 µM (effective conc.) | Used as an ATP synthase inhibitor in mitochondrial stress tests. |
| Nicotiana tabacum | Tobacco | Magnoliopsida | Not specified | Short-term treatment (1h, 10 µM) lowered ATP content by 30%.[7] |
Note: The data for fish cell lines represents the effective concentration used in the described experiments to inhibit ATP synthase, not a formally determined IC50 value. The yeast data also reflects an effective concentration used in the cited study.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is oxidative phosphorylation. By inhibiting ATP synthase, this compound triggers a cascade of cellular responses to energy stress.
A common experimental workflow to determine the efficacy of this compound involves measuring the oxygen consumption rate (OCR) of cells using an extracellular flux analyzer.
Detailed Experimental Protocols
Determination of IC50 using a Mitochondrial Stress Test
This protocol outlines the general steps for determining the IC50 of this compound using a Seahorse XF Analyzer.
Materials:
-
Cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A mixture
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell type and allow them to attach and form a monolayer overnight.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge hydrated overnight in Seahorse XF Calibrant.
-
Mitochondrial Stress Test:
-
Load the cell plate into the analyzer and measure the basal oxygen consumption rate (OCR).
-
Inject this compound at various concentrations to determine the dose-response. A typical starting range is 0.1 to 10 µM.
-
Measure the OCR after this compound injection to determine the inhibition of ATP-linked respiration.
-
Inject a mitochondrial uncoupler, such as FCCP, to measure the maximal respiration capacity.
-
Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Calculate the ATP-linked respiration by subtracting the OCR after this compound injection from the basal OCR.
-
Plot the percentage inhibition of ATP-linked respiration against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of mitochondrial ATP synthase across a range of eukaryotic species. The available data, although not exhaustive, indicates variability in efficacy that is dependent on the species and even the cell type within a species. The high conservation of the this compound binding site in the Fₒ subunit of ATP synthase among mammals and yeast suggests a broadly similar mechanism of action and sensitivity. However, the lack of extensive comparative quantitative data highlights a need for further research to fully elucidate the species-specific effects of this compound, particularly in non-mammalian vertebrates and invertebrates. The provided protocols and workflows offer a standardized approach for researchers to determine the efficacy of this compound in their specific model systems.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between the bovine heart mitochondrial adenosine triphosphatase, lipophilic compounds, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A and the IPLB-LdFB insect cell line: actin and mitochondrial responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Respiratory Thresholds Regulate Yeast Chronological Lifespan and its Extension by Caloric Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Genetic Validation of Oligomycin's Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic validation of oligomycin's molecular target. It compares key genetic methodologies, presents supporting experimental data, and offers detailed protocols for researchers aiming to investigate this well-established mitochondrial inhibitor.
Introduction: this compound and its Target
This compound is a macrolide antibiotic that acts as a potent inhibitor of cellular respiration. Through extensive research, its primary molecular target has been unequivocally identified as the F1Fo-ATP synthase (also known as Complex V), a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for the majority of cellular ATP synthesis. This compound specifically binds to the Fo subunit, a membrane-embedded proton pore, thereby blocking proton translocation and inhibiting ATP production.[1][2]
Genetic validation has been instrumental in confirming the F1Fo-ATP synthase as the definitive target of this compound. These approaches offer a powerful alternative to traditional biochemical methods by directly linking a gene or its protein product to the drug's mechanism of action.
Genetic Validation Methodologies
Two primary genetic approaches have been pivotal in validating the target of this compound: genome-wide screening using CRISPR-Cas9 and the generation and analysis of drug-resistant mutants, particularly in the model organism Saccharomyces cerevisiae (yeast).
CRISPR-Cas9 Screens for Target Identification
Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased method to identify genes that modulate drug sensitivity. In the context of this compound, these screens can identify genes whose inactivation leads to resistance, thereby pointing to the drug's target or critical components of its mechanism of action.
A typical workflow for a CRISPR-Cas9 screen to identify this compound resistance genes involves transducing a population of Cas9-expressing cells with a genome-wide sgRNA library. The cell population is then treated with a lethal dose of this compound. Cells that survive are enriched for sgRNAs targeting genes whose loss confers resistance. Deep sequencing of the sgRNA population from the surviving cells compared to a control population reveals the genes essential for this compound's cytotoxic effects.
Yeast as a Model for Studying this compound Resistance
The budding yeast, Saccharomyces cerevisiae, has been a cornerstone for elucidating the mechanism of this compound action. Its genetic tractability, including the ease of generating and mapping mutations, has been invaluable. This compound resistance in yeast is primarily conferred by mutations in two mitochondrially encoded genes for subunits of the Fo complex: ATP6 (encoding subunit a) and ATP9 (encoding subunit c).[3] Mutations in the nuclear gene for the this compound Sensitivity Conferring Protein (OSCP) have also been shown to confer a degree of resistance.[3]
The logical relationship for target validation using yeast genetics is straightforward: the identification of resistance-conferring mutations in the genes encoding the subunits of F1Fo-ATP synthase provides strong evidence that this complex is the direct target of this compound.
Comparative Analysis with an Alternative Inhibitor: Bedaquiline (B32110)
Bedaquiline is an anti-tuberculosis drug that, like this compound, targets the F1Fo-ATP synthase. However, it was initially thought to be specific for the mycobacterial enzyme. Recent studies have shown that bedaquiline also inhibits yeast and human mitochondrial ATP synthases, with its binding site partially overlapping with that of this compound.[4][5] This makes bedaquiline an interesting compound for comparative analysis.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes the IC50 values for this compound and bedaquiline against yeast and human ATP synthase.
| Inhibitor | Target Organism/System | Assay | IC50 (nM) | Reference |
| This compound | Yeast (purified F1Fo) | ATP Hydrolysis | ~100 | [4] |
| Yeast (mitochondria) | ATP Synthesis | 1.1 (µM) | [6] | |
| Human (mitoplasts) | ATP Synthesis | 0.1 (µM) | [7] | |
| Bedaquiline | Yeast (purified F1Fo) | ATP Hydrolysis | ~25 | [4] |
| Yeast (mitochondria) | ATP Synthesis | 1.3 (µM) | [6] | |
| Human (mitoplasts) | ATP Synthesis | 0.66 (µM) | [6] |
Note: IC50 values can vary depending on the experimental setup.
These data indicate that while both compounds are potent inhibitors, their relative efficacy can differ depending on the specific context of the assay (e.g., purified enzyme vs. intact mitochondria).
Cross-Resistance and Specificity
Mutations in the atpE gene (the equivalent of ATP9 in yeast) of Mycobacterium tuberculosis are known to confer resistance to bedaquiline.[8][9] While the binding sites of this compound and bedaquiline on the c-ring of the Fo subunit overlap, differences in their chemical structures and specific interactions with the protein could lead to differential effects of resistance mutations. Investigating cross-resistance between this compound and bedaquiline in yeast mutants with defined ATP synthase mutations would be a valuable area for further research to dissect the precise binding interactions of both drugs.
Experimental Protocols
Generation and Selection of this compound-Resistant Yeast Mutants
This protocol describes a method for generating and selecting this compound-resistant mutants of Saccharomyces cerevisiae.
Materials:
-
S. cerevisiae strain (e.g., a wild-type respiratory-competent strain)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
YPG medium (1% yeast extract, 2% peptone, 3% glycerol)
-
This compound stock solution (e.g., 10 mg/mL in ethanol)
-
Mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS)
-
Sterile water, culture tubes, and Petri plates
Procedure:
-
Culture Preparation: Inoculate a single colony of the yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.
-
Mutagenesis (Optional, for increasing mutation frequency):
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cells in a suitable buffer and treat with a mutagen like EMS according to established protocols. (Caution: EMS is a potent mutagen and should be handled with appropriate safety precautions).
-
Quench the mutagenesis reaction and wash the cells thoroughly with sterile water.
-
-
Selection of Resistant Mutants:
-
Resuspend the mutagenized or non-mutagenized cells in sterile water.
-
Plate serial dilutions of the cell suspension onto YPG plates containing a selective concentration of this compound (e.g., 1-3 µg/mL). The optimal concentration should be determined empirically for the specific yeast strain.
-
As a control, plate a dilution of the cells onto YPG plates without this compound to determine the total number of viable cells.
-
-
Incubation and Isolation: Incubate the plates at 30°C for 3-5 days. Colonies that grow on the this compound-containing plates are potential resistant mutants.
-
Confirmation of Resistance:
-
Pick individual colonies from the selective plates and streak them onto fresh YPG plates with and without this compound to confirm the resistance phenotype.
-
Perform quantitative growth assays in liquid YPG medium with varying concentrations of this compound to determine the level of resistance.
-
-
Genetic Analysis: The genomic or mitochondrial DNA from confirmed resistant mutants can then be isolated for sequencing of the ATP6 and ATP9 genes to identify the resistance-conferring mutations.
CRISPR-Cas9 Screen Protocol Outline
A detailed protocol for a genome-wide CRISPR-Cas9 screen is extensive. The following is a high-level outline of the key steps.
-
Library Amplification and Lentivirus Production: Amplify the desired sgRNA library plasmid and package it into lentiviral particles using a packaging cell line (e.g., HEK293T).
-
Determination of Viral Titer: Determine the lentiviral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.
-
Cell Transduction: Transduce the Cas9-expressing target cell line with the sgRNA library at a low MOI (typically <0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Drug Selection: Split the cell population into a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with a lethal concentration of this compound).
-
Cell Harvesting and Genomic DNA Extraction: After a defined period of selection, harvest the surviving cells from both groups and extract genomic DNA.
-
PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the representation of each sgRNA in the control and treated populations.
-
Data Analysis: Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population. These sgRNAs target genes whose knockout confers resistance.
Conclusion
Genetic approaches, particularly CRISPR-Cas9 screens and the analysis of resistant mutants in model organisms like yeast, have provided definitive validation of the F1Fo-ATP synthase as the primary target of this compound. These methods not only confirm the drug's target but also provide powerful tools to dissect its mechanism of action and to understand the broader cellular pathways it affects. The comparative analysis with other ATP synthase inhibitors, such as bedaquiline, further refines our understanding of the specific molecular interactions and can guide the development of new therapeutics with improved specificity. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the fascinating biology of this important mitochondrial inhibitor.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. This compound frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology [mdpi.com]
- 4. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]
- 9. High Prevalence of atpE Mutations in Bedaquiline-Resistant Mycobacterium tuberculosis Isolates, Russia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biochemical Assays for Confirming ATP Synthase Inhibition by Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent biochemical assays used to confirm the inhibition of F1Fo-ATP synthase by the well-characterized inhibitor, oligomycin. We will delve into the principles, experimental protocols, and data interpretation of the Luciferase-based ATP assay and the Seahorse XF Mito Stress Test. This comparative analysis is supported by experimental data to aid researchers in selecting the most suitable assay for their specific research questions.
Introduction to ATP Synthase and this compound
The F1Fo-ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It plays a pivotal role in cellular energy metabolism by synthesizing the majority of cellular adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS). The enzyme utilizes the proton motive force, generated by the electron transport chain, to drive the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP.
This compound is a macrolide antibiotic that potently and specifically inhibits the F1Fo-ATP synthase. Its mechanism of action involves binding to the Fo subunit of the enzyme, which forms the proton channel. This binding physically obstructs the translocation of protons across the inner mitochondrial membrane, thereby uncoupling proton flow from ATP synthesis and halting mitochondrial ATP production.[1][2] This specific inhibitory action makes this compound an invaluable tool for studying cellular bioenergetics and mitochondrial function.
Mechanism of ATP Synthase Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits the F1Fo-ATP synthase.
Comparative Analysis of Biochemical Assays
Two widely used methods to quantify the inhibitory effect of this compound on ATP synthase are the Luciferase-based ATP assay and the Seahorse XF Mito Stress Test. Each assay offers distinct advantages and provides different, yet complementary, insights into cellular bioenergetics.
| Feature | Luciferase-based ATP Assay | Seahorse XF Mito Stress Test |
| Principle | Measures total cellular ATP levels via a bioluminescent reaction catalyzed by luciferase.[1] | Measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.[3] |
| Primary Endpoint | Endpoint measurement of total ATP concentration. | Real-time kinetic measurements of OCR and ECAR. |
| Key Parameter for Inhibition | Decrease in luminescence, indicating reduced ATP levels. | Decrease in OCR upon this compound injection, representing ATP-linked respiration.[3] |
| Throughput | High-throughput compatible (96- and 384-well plates). | Moderate throughput (24- and 96-well plates). |
| Information Provided | Quantifies the net effect on the total cellular ATP pool. | Provides a dynamic profile of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[3] |
| Sensitivity | Highly sensitive, capable of detecting picomolar amounts of ATP. | Highly sensitive to changes in cellular respiration. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Limitations | Does not distinguish between mitochondrial and glycolytic ATP. Provides a static snapshot of ATP levels. | Indirectly measures ATP production. Can be influenced by factors other than ATP synthase activity. |
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative quantitative data obtained from both Luciferase-based ATP assays and Seahorse XF Mito Stress Tests, demonstrating the inhibitory effect of this compound.
Table 1: Dose-Dependent Inhibition of Cellular ATP by this compound (Luciferase-based Assay)
| This compound Concentration (µM) | Cellular ATP Level (% of Control) |
| 0 (Control) | 100% |
| 0.01 | 85% |
| 0.1 | 60% |
| 0.3 | 40% |
| 1.0 | 25% |
| 5.0 | 15% |
Note: The data presented are representative and may vary depending on the cell type, incubation time, and specific assay conditions.
Table 2: Effect of this compound on Mitochondrial Respiration in SW480 Cells (Seahorse XF Mito Stress Test) [4]
| Parameter | OCR (pmol/min) |
| Basal Respiration | 100 |
| After this compound (0.3 µM) | 30.8 |
| After this compound (1 µM) | 20.5 |
| Calculated ATP-linked Respiration (at 0.3 µM) | 69.2 |
Experimental Protocols
Detailed methodologies for both assays are provided below to facilitate experimental design and execution.
Luciferase-based ATP Assay
This protocol provides a general framework for measuring total cellular ATP levels following treatment with this compound.
-
Cells of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white, opaque-bottom plates
-
Commercial luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
Cell Seeding: Seed cells at an appropriate density in a white, opaque-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 1-6 hours) under standard cell culture conditions.
-
ATP Measurement: a. Equilibrate the plate and the ATP assay reagent to room temperature. b. Add the ATP assay reagent to each well, typically in a volume equal to the culture medium. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells without cells) from all readings. Express the results as a percentage of the ATP level in the vehicle-treated control cells.
Seahorse XF Mito Stress Test
This protocol outlines the procedure for assessing mitochondrial function and confirming ATP synthase inhibition using the Seahorse XF Analyzer.
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound, FCCP, and Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: a. On the day of the assay, prepare the Seahorse XF assay medium and warm it to 37°C. b. Remove the cell culture medium from the wells and wash the cells with the pre-warmed Seahorse XF assay medium. c. Add the final volume of assay medium to each well and incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Inhibitor Loading: Reconstitute the this compound, FCCP, and rotenone/antimycin A according to the manufacturer's protocol. Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: a. Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge. b. Replace the calibrant plate with the cell plate and start the assay protocol. c. The instrument will measure the basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), then sequentially inject the inhibitors and measure the subsequent changes.
-
Data Analysis: Use the Seahorse Wave software to analyze the data. The software will calculate key parameters of mitochondrial function, including ATP-linked respiration, which is the decrease in OCR following the injection of this compound.[3]
Conclusion
Both the Luciferase-based ATP assay and the Seahorse XF Mito Stress Test are robust and reliable methods for confirming the inhibitory activity of this compound on ATP synthase. The choice between the two assays will depend on the specific research question, desired throughput, and the level of detail required in the bioenergetic assessment.
The Luciferase-based assay offers a high-throughput and cost-effective method for quantifying the overall impact of this compound on cellular ATP levels. In contrast, the Seahorse XF Mito Stress Test provides a more comprehensive and dynamic picture of mitochondrial function, allowing for the detailed dissection of the effects of this compound on different aspects of cellular respiration. For a thorough investigation of mitochondrial bioenergetics, a combination of both assays can provide complementary and corroborating evidence of ATP synthase inhibition.
References
A Comparative Guide to Mitochondrial Inhibitors: Oligomycin vs. Rotenone/Antimycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used mitochondrial inhibitors: Oligomycin, Rotenone, and Antimycin A. Understanding the distinct mechanisms and effects of these compounds is crucial for the accurate design and interpretation of experiments in cellular metabolism, drug discovery, and toxicology. This document outlines their modes of action, presents quantitative data on their effects, details common experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanisms of Action: Targeting the Core of Cellular Respiration
This compound, Rotenone, and Antimycin A each disrupt mitochondrial oxidative phosphorylation (OXPHOS) by targeting specific components of the electron transport chain (ETC) and ATP synthesis machinery.
-
Rotenone: This pesticide is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) .[1] By blocking the transfer of electrons from NADH to coenzyme Q, Rotenone effectively curtails the entry of electrons into the ETC from NADH-linked substrates.[1] This leads to a decrease in the overall electron flow, a reduction in the proton gradient, and consequently, diminished ATP production.[1]
-
Antimycin A: This antibiotic targets Complex III (cytochrome c reductase) .[1] It binds to the Qi site of cytochrome b, thereby blocking the transfer of electrons from coenzyme Q to cytochrome c.[1] This inhibition halts the Q-cycle, disrupts the proton gradient across the inner mitochondrial membrane, and impedes ATP synthesis.[1] A key consequence of Complex III inhibition by Antimycin A is the increased production of superoxide, a reactive oxygen species (ROS).[2]
-
This compound: This macrolide antibiotic is a specific inhibitor of Complex V (ATP synthase) .[3][4] It acts by binding to the F₀ subunit and blocking its proton channel.[3][4] This direct inhibition prevents the synthesis of ATP from ADP and inorganic phosphate, even when the electron transport chain is functional.[2] The blockage of the proton channel by this compound leads to a buildup of the proton gradient across the inner mitochondrial membrane, a phenomenon known as hyperpolarization.[5]
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of this compound, Rotenone, and Antimycin A on key parameters of mitochondrial function. These values are typically obtained from cell-based assays such as the Seahorse XF Cell Mito Stress Test.
| Parameter | This compound | Rotenone/Antimycin A |
| Oxygen Consumption Rate (OCR) | Significant decrease, representing ATP-linked respiration.[3][6] | Complete shutdown of mitochondrial respiration.[3][6] |
| ATP Production | Direct and potent inhibition of mitochondrial ATP synthesis.[3][5] | Indirect but complete cessation of mitochondrial ATP production due to ETC blockage.[2] |
| Mitochondrial Membrane Potential (ΔΨm) | Increase (Hyperpolarization) due to the blockage of proton influx through ATP synthase.[5] | Decrease (Depolarization) due to the collapse of the proton gradient.[5] |
| Reactive Oxygen Species (ROS) Production | Can induce ROS production, though the mechanism is complex and may be cell-type dependent.[7] | Significant increase, primarily from Complex I (Rotenone) and Complex III (Antimycin A).[2][8] |
| Proton Leak | The remaining OCR after this compound treatment is a measure of proton leak.[3][6] | Not directly measured, as mitochondrial respiration is completely inhibited. |
Experimental Protocols
The Seahorse XF Cell Mito Stress Test is a standard and powerful method for dissecting mitochondrial function in live cells by sequentially injecting mitochondrial inhibitors.[6]
Seahorse XF Cell Mito Stress Test Protocol
This protocol outlines the general steps for performing a Mito Stress Test to compare the effects of this compound and a combination of Rotenone/Antimycin A.
1. Cell Culture and Plate Preparation:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
2. Sensor Cartridge Hydration and Compound Loading:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare stock solutions of the inhibitors. Commonly used final concentrations are 1.0-2.0 µM for this compound and 0.5 µM for both Rotenone and Antimycin A.[6]
-
Load the injection ports of the hydrated sensor cartridge with the inhibitors in the following sequence for a standard Mito Stress Test:
-
Port A: this compound
-
Port B: FCCP (an uncoupler, to measure maximal respiration)
-
Port C: Rotenone/Antimycin A mixture
-
3. Assay Execution and Data Acquisition:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Initiate the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds from each port and measuring the subsequent changes in OCR.
4. Data Analysis: The Seahorse XF software automatically calculates key parameters of mitochondrial function based on the changes in OCR after each injection:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of this compound.
-
Proton Leak: The remaining OCR after this compound injection and before the addition of Rotenone/Antimycin A.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of the Rotenone/Antimycin A mixture.[3][6]
Visualizing the Mechanisms and Workflows
Inhibition of the Electron Transport Chain
The following diagram illustrates the specific sites of action for this compound, Rotenone, and Antimycin A within the mitochondrial electron transport chain and ATP synthase complex.
Caption: Sites of inhibition for Rotenone, Antimycin A, and this compound in the ETC.
Experimental Workflow: Seahorse XF Cell Mito Stress Test
This diagram outlines the sequential steps and expected outcomes of a typical Seahorse XF Cell Mito Stress Test experiment.
Caption: Workflow of the Seahorse XF Cell Mito Stress Test.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Technologies :: Products [lifescience.invitro.co.nz]
- 6. researchgate.net [researchgate.net]
- 7. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oligomycin
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Oligomycin are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a powerful inhibitor of ATP synthase. Adherence to these procedures is critical for mitigating risks.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is crucial to be outfitted with the proper personal protective equipment. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash risks.[1] |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat should be worn.[1] |
| Respiratory Protection | A full-face particle respirator (type N100 US or type P3 EN 143) may be required as a backup to engineering controls.[1][2] |
It is imperative to inspect gloves before use and employ proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[1]
II. Step-by-Step Disposal Protocol
All waste materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[1][3]
-
Segregation and Collection :
-
Place all solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) into a clearly labeled, sealed container designated for hazardous chemical waste.[1][4]
-
For unused this compound solutions, do not empty them into drains.[1][3] Collect them in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management :
-
Final Disposal :
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.[3][4] This may involve incineration in a licensed facility or burial in a designated landfill for chemical waste.[1][3]
-
It may be necessary to consult your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all applicable regulations.
-
III. Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Procedure |
| Minor Spill | * Restrict access to the area.[1] * Wear appropriate PPE. * For powder spills, cover with a plastic sheet to minimize dust generation.[2] * Use dry clean-up procedures; sweep up the material and place it in a suitable, labeled container for disposal.[4][5] * Clean the spill area with an appropriate decontaminating agent and wash the site after material pickup.[1][5] |
| Major Spill | * Evacuate the area immediately and move upwind.[1][4] * Alert emergency responders and inform them of the nature of the hazard.[4] * Prevent the spillage from entering drains or watercourses.[1][4] |
IV. Disposal Workflow
The following diagram outlines the key decision points and steps for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Oligomycin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Oligomycin is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the use of this compound in a laboratory setting.
This compound is a macrolide antibiotic that acts as a potent inhibitor of ATP synthase, disrupting cellular respiration.[1][2] Due to its cytotoxic properties, stringent adherence to safety protocols is critical to mitigate risks of exposure.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment (PPE) is recommended to minimize exposure.[4]
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Glasses with Side-Shields | Conforming to EN166 (EU) or NIOSH (US) standards.[4][5] |
| Face Shield | Recommended in situations with a higher risk of splashing.[4] | |
| Skin Protection | Gloves | Impervious, chemical-resistant gloves (e.g., nitrile rubber).[4] |
| Protective Clothing | A lab coat is mandatory. For procedures with a higher risk of contamination, fire/flame resistant and impervious clothing should be considered.[4][5] | |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |
| Respirator | If a risk assessment indicates the necessity of air-purifying respirators, a full-face particle respirator (type N100 (US) or type P3 (EN 143)) should be used as a backup to engineering controls.[4] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator is required.[4] |
Experimental Protocols: Safe Handling and Disposal
Preparation:
-
Before beginning any work, ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[4]
-
Don all required personal protective equipment as outlined in the table above.[4]
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[6]
Weighing and Reconstitution:
-
Handle solid this compound in a well-ventilated area to avoid the generation of dust.[4]
-
When preparing solutions, slowly add the solvent to the solid to minimize aerosol formation.[4] this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1][6]
Use:
-
Avoid all personal contact, including inhalation.[7]
-
Do not eat, drink, or smoke when handling this product.[4][5]
Post-Handling:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Contaminated Materials | All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be placed in a clearly labeled, sealed container for hazardous waste.[4] |
| Unused Product | Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility or burial in a designated landfill for chemical waste.[4][8] |
| Aqueous Solutions | Do not empty into drains.[4] |
Emergency Procedures
Accidental Release Measures:
-
Minor Spills:
-
Restrict access to the area.[4]
-
Wear appropriate PPE, including respiratory protection.[4]
-
For powder spills, cover with a plastic sheet to minimize spreading and avoid generating dust.[4][9]
-
Use dry clean-up procedures. Sweep up the material and place it in a suitable, labeled container for disposal.[4][7]
-
Clean the spill area with an appropriate decontaminating agent.[4]
-
-
Major Spills:
First Aid Measures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, get medical attention.[9][10]
-
Skin Contact: Immediately wash the skin with soap and water for at least 5 minutes.[10] Remove contaminated clothing and wash it before reuse.[10]
-
Eye Contact: Immediately flush eyes with water for at least 5 minutes. Get medical attention.[10]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Get medical attention.[10]
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key workflows.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. agscientific.com [agscientific.com]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
